molecular formula C8H9NO2 B3420830 2,5-Dimethyl-4-nitrosophenol CAS No. 20294-63-7

2,5-Dimethyl-4-nitrosophenol

Cat. No.: B3420830
CAS No.: 20294-63-7
M. Wt: 151.16 g/mol
InChI Key: QYWLKBSOXZNRBF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrosophenol is a chemical compound for research and development purposes. Nitrosophenols are a class of organic compounds that can serve as versatile intermediates in organic synthesis and may be of interest in materials science research. Researchers should consult specialized chemical databases and literature for specific physicochemical properties and safety information. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-4-nitrosophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-4-8(10)6(2)3-7(5)9-11/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWLKBSOXZNRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299622
Record name 2,5-dimethyl-4-nitrosophenol
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Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2593-53-5, 20294-63-7
Record name MLS002920121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20294-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-4-nitrosophenol
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Foundational & Exploratory

Navigating the Chemical Maze: A Technical Guide to 2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial inquiries for "2,5-Dimethyl-4-nitrosophenol" often lead to ambiguity in chemical databases. The CAS number sometimes associated with this name, 2593-53-5, officially corresponds to its tautomeric form, 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-, 1-oxime . This phenomenon, known as nitroso-oxime tautomerism, involves the interconversion of the nitroso and oxime functional groups. Due to the greater stability of the oxime form in many cases, it is the more commonly registered and characterized compound under this CAS number[1][2][3][4][5].

In contrast, 2,5-Dimethyl-4-nitrophenol is a distinct and well-documented compound with the CAS number 3139-05-7 [6][7][8][9]. Given the clarity and availability of data for this "nitro" analogue, this guide will focus on providing a comprehensive technical overview of 2,5-Dimethyl-4-nitrophenol for researchers, scientists, and drug development professionals.

Introduction to 2,5-Dimethyl-4-nitrophenol

2,5-Dimethyl-4-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with two methyl groups and a nitro group.[6] The presence of both electron-donating methyl groups and a strongly electron-withdrawing nitro group on the benzene ring imparts a unique electronic character, influencing its reactivity, acidity, and potential biological activity.[6] This compound serves as a valuable intermediate in organic synthesis and has been explored for its potential applications in various fields, including the development of dyes and as a reagent in biological assays due to its potential enzyme-inhibiting properties.[6][10]

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dimethyl-4-nitrophenol is presented in the table below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 3139-05-7[6][7][8][9]
Molecular Formula C₈H₉NO₃[6][7]
Molecular Weight 167.16 g/mol [6][7]
Appearance Yellow crystalline solid[10]
Solubility Moderately soluble in organic solvents, less soluble in water[10]
IUPAC Name 2,5-dimethyl-4-nitrophenol[6][7]
InChI Key DSWZKAODNLLINU-UHFFFAOYSA-N[6][7]
SMILES CC1=CC(=C(C=C1O)C)[O-][6][7]

Synthesis of 2,5-Dimethyl-4-nitrophenol

The primary and most direct method for the synthesis of 2,5-Dimethyl-4-nitrophenol is the nitration of 2,5-dimethylphenol (also known as p-xylenol).[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 2,5-Dimethylphenol

This protocol outlines a general procedure for the synthesis of 2,5-Dimethyl-4-nitrophenol.

Materials:

  • 2,5-Dimethylphenol (CAS 95-87-4)[11][12][13]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Stirring apparatus

  • Beaker or flask

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Preparation of the Reaction Mixture: In a flask, dissolve a known quantity of 2,5-dimethylphenol in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature, as the dissolution is exothermic.

  • Nitrating Agent Preparation: Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the dissolved 2,5-dimethylphenol solution with continuous stirring, ensuring the temperature of the reaction mixture is maintained at a low level (typically below 10°C) to prevent over-nitration and side reactions.

  • Reaction Quenching: Once the addition of the nitrating agent is complete, allow the reaction to proceed for a specified time (this may require optimization). Afterwards, pour the reaction mixture over crushed ice to precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold water to remove any residual acid. The crude 2,5-Dimethyl-4-nitrophenol can then be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the aromatic substitution.[14] The low temperature is critical to control the reaction kinetics, favoring the mono-nitration at the position para to the hydroxyl group, which is activated by the ortho,para-directing hydroxyl and methyl groups.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_5_Dimethylphenol 2,5-Dimethylphenol Mixing Slow Addition & Stirring (Low Temperature) 2_5_Dimethylphenol->Mixing Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Mixing Quenching Quenching on Ice Mixing->Quenching Purification Filtration & Recrystallization Quenching->Purification Final_Product 2,5-Dimethyl-4-nitrophenol Purification->Final_Product

Caption: Synthesis workflow for 2,5-Dimethyl-4-nitrophenol.

Applications in Research and Drug Development

While not a therapeutic agent itself, 2,5-Dimethyl-4-nitrophenol and related nitrophenols are valuable tools in scientific research and early-stage drug discovery.[15]

  • Intermediate in Organic Synthesis: Its structure allows for further chemical modifications, making it a useful building block for more complex molecules with potential biological activities.[6][10][15]

  • Enzyme Inhibition Studies: Nitrophenols can act as inhibitors for various enzymes.[6] The study of these interactions can help in understanding enzyme mechanisms and in the design of more potent and specific inhibitors.

  • Analytical Reagents: The phenolic hydroxyl group and the nitro group can be involved in colorimetric reactions, suggesting potential use as an analytical reagent or indicator.[6]

  • Probes for Biological Pathways: As with other nitrophenols, it can be used to study various biological pathways. For instance, the reduction of the nitro group can be monitored to assess the reductive capacity of cellular environments.

Applications cluster_synthesis Chemical Synthesis cluster_research Biological Research Core 2,5-Dimethyl-4-nitrophenol Intermediate Building Block for Complex Molecules Core->Intermediate Versatile scaffold Dyes Precursor for Dyes & Pigments Core->Dyes Enzyme_Inhibition Enzyme Inhibition Studies Core->Enzyme_Inhibition Interaction studies Analytical_Reagent Analytical Reagent Core->Analytical_Reagent Pathway_Probe Probe for Biochemical Pathways Core->Pathway_Probe

Caption: Applications of 2,5-Dimethyl-4-nitrophenol.

Safety and Handling

2,5-Dimethyl-4-nitrophenol, like other nitrophenols, should be handled with care, following appropriate safety protocols.

  • Hazards: It is harmful if swallowed, and may cause skin and serious eye irritation.[7] Inhalation of its dust may lead to respiratory irritation.[7] Nitrophenols are also known to be toxic to aquatic life.[6]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7) is a well-characterized compound with distinct properties and a straightforward synthetic route. While the initial query for its "nitroso" analogue leads to ambiguity, this guide provides a clear and technically sound overview of the "nitro" compound. Its utility as a synthetic intermediate and a tool for biological research underscores its importance for the scientific community. As with all chemical reagents, a thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe use in the laboratory.

References

  • The nitroso compound is a stable isomer/tautomer of an oxim. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Retrieved from [Link]

  • Scientific Information Database (SID). (n.d.). Studying Relative Stability Theory of Nitroso-Oxime Tautomer. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Aihua-chem. (n.d.). CAS:2593-53-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylethyl)- - Substance Details. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
  • PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,5-dimethyl-. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). Retrieved from [Link]

Sources

Introduction: Unveiling the Unique Chemistry of 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-4-nitrosophenol

This compound, identified by the CAS number 2593-53-5, is an intriguing aromatic compound that belongs to the broader class of nitrosophenols.[1][2] Its structure, featuring a phenol ring substituted with two methyl groups and a nitroso group, positions it as a valuable intermediate in various fields of chemical synthesis. The presence of both electron-donating methyl groups and the versatile nitroso group on a phenolic backbone imparts a unique and complex chemical character to the molecule.

The most critical chemical property of p-nitrosophenols, including the 2,5-dimethyl derivative, is not merely the presence of the nitroso and hydroxyl groups, but their dynamic interplay through tautomerism. The compound exists in a state of equilibrium between the aromatic nitrosophenol form and the non-aromatic quinone monoxime form.[3][4] While the phenol form benefits from the stability of an aromatic ring, the quinone monoxime tautomer is often the more stable and predominant form in the solid state and in solution.[3][4] This preference is attributed to the formation of a more stable oxime functional group compared to the C-nitroso group and a conjugated system that, while not fully aromatic, retains significant electronic stabilization.[3][4] This equilibrium is the defining feature of its reactivity and spectroscopic character.

Caption: Tautomeric equilibrium of this compound.

PART 1: Physicochemical and Structural Data

Precise experimental data for this compound is not extensively documented in publicly available literature. However, its fundamental properties can be calculated from its known structure. For researchers, the lack of published experimental values underscores the need for thorough characterization upon synthesis.

Table 1: Core Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2593-53-5[1][2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol Calculated
Appearance (Expected) Yellow to brown crystalline solidInferred from analogues[5]
Melting Point Not reported in cited literatureN/A
Solubility Not reported in cited literatureN/A

PART 2: Synthesis and Characterization

Recommended Synthetic Protocol: Nitrosation of 2,5-Dimethylphenol

The most direct and established route to p-nitrosophenols is the electrophilic aromatic substitution of the corresponding phenol using a nitrosating agent. The following protocol is a representative procedure adapted from the synthesis of the closely related 2,6-dimethyl-p-nitrosophenol and is expected to yield the target compound with high efficiency.[6] The precursor, 2,5-dimethylphenol, is a commercially available starting material.[7][8]

Expert Insight (Causality): The reaction is conducted at low temperatures (0-5 °C) for two critical reasons. First, the nitrosating agent, nitrous acid (HNO₂), is unstable and decomposes at higher temperatures. It is generated in situ from sodium nitrite and a protic acid. Second, the reaction is exothermic, and maintaining a low temperature prevents the formation of undesired side-products, such as oxidized or coupled species, thereby ensuring higher selectivity for the desired p-nitroso product. The methyl groups at positions 2 and 5 are ortho- and meta-directing, while the hydroxyl group is a powerful ortho-, para-director. Steric hindrance from the methyl group at position 2 disfavors substitution at the ortho position (position 6), making the para-position (position 4) the overwhelmingly favored site for electrophilic attack.

Experimental Protocol:

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Precursor Solution: In the flask, dissolve 2,5-dimethylphenol (1.0 eq.) in a suitable solvent system, such as 50% aqueous acetic acid. Begin stirring and allow the solution to cool to 0-5 °C.

  • Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.05 eq.) in deionized water.

  • Reaction Execution: Add the sodium nitrite solution dropwise from the dropping funnel to the stirred, cooled phenol solution. The rate of addition should be controlled to ensure the internal temperature does not rise above 5 °C. A color change is typically observed as the reaction proceeds.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Isolate the crude solid by vacuum filtration. Wash the filter cake with cold water to remove residual acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water or toluene, to yield the final product.

synthesis_workflow start Start: Prepare Reagents dissolve 1. Dissolve 2,5-Dimethylphenol in 50% Acetic Acid start->dissolve cool 2. Cool Reactor to 0-5 °C dissolve->cool add_nitrite 3. Add NaNO2 Solution Dropwise (T < 5 °C) cool->add_nitrite stir 4. Stir for 1-2 hours at 0-5 °C add_nitrite->stir monitor 5. Monitor by TLC stir->monitor filter 6. Isolate Crude Product via Vacuum Filtration monitor->filter Reaction Complete wash 7. Wash with Cold Water filter->wash recrystallize 8. Purify by Recrystallization wash->recrystallize end End: Purified Product recrystallize->end

Caption: Workflow for the synthesis of this compound.

Structural Elucidation by Spectroscopy

As a self-validating system, the synthesized product must be rigorously characterized. While specific spectra for this compound are not available in the searched literature, the following are the expected key spectroscopic features that would confirm its identity and demonstrate the presence of the tautomeric equilibrium.

  • ¹H NMR Spectroscopy: The spectrum would be complex due to the presence of both tautomers.

    • Phenol Form: Expect two distinct aromatic singlets for the protons at C3 and C6. Two singlets would also be present for the methyl groups at C2 and C5, along with a broad singlet for the phenolic -OH proton.

    • Quinone Monoxime Form: Expect signals in the olefinic region of the spectrum for the ring protons. The methyl protons would likely be shifted compared to the phenol form. A distinct signal for the oxime proton (=N-OH) would also be present, typically downfield.

  • ¹³C NMR Spectroscopy: The number of signals would exceed the eight carbons of the core structure, confirming the presence of two distinct species (tautomers) in solution. The quinone monoxime form would uniquely feature a C=O signal (ketone) around 180-190 ppm and a C=N signal.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the tautomerism.

    • Phenol Form: A broad O-H stretching band (~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and an N=O stretching band (~1500 cm⁻¹).

    • Quinone Monoxime Form: A C=O stretching band (~1650 cm⁻¹), a C=N stretching band (~1600 cm⁻¹), and a distinct O-H stretching band for the oxime group.

  • Mass Spectrometry: Would confirm the molecular weight of 151.16 g/mol . High-resolution mass spectrometry (HRMS) would verify the elemental composition of C₈H₉NO₂.

PART 3: Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of this compound is governed by its functional groups and the tautomeric equilibrium.

  • Reduction: The nitroso group can be readily reduced to an amine using reducing agents like sodium dithionite or catalytic hydrogenation. The resulting 4-amino-2,5-dimethylphenol is a stable and highly useful intermediate, particularly in dye synthesis and as a photographic developer.

  • Coordination Chemistry: The quinone monoxime tautomer is an excellent chelating ligand for various metal ions. The nitrogen and oxygen atoms of the oxime and carbonyl groups can coordinate with a metal center to form stable, often colored, metal complexes.

  • Acylation/Alkylation: The phenolic hydroxyl group can undergo O-acylation or O-alkylation under appropriate basic conditions, though this reaction is in competition with reactions at the oxime hydroxyl in the tautomeric form.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely reported, its chemical nature suggests several potential uses for researchers.

  • Synthetic Intermediate: As a raw material, its primary value lies in its role as a precursor to other molecules.[1] The synthesis of the corresponding aminophenol is a key transformation, opening pathways to azo dyes, phenoxazine and phenothiazine derivatives, which are scaffolds found in many pharmaceutically active compounds.

  • Ligand for Catalysis: The formation of metal complexes suggests its potential use in developing novel catalysts for organic transformations.

  • Material Science: Nitrosophenol derivatives can be used in the production of polymers and as vulcanization accelerators in the rubber industry.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the known hazards of its precursor, 2,5-dimethylphenol, and the general class of aromatic nitroso compounds, stringent safety precautions are required.

  • Hazard Classification (Inferred): Expected to be toxic if swallowed or in contact with skin.[8] Likely causes severe skin and eye irritation/damage.[8] Handle as a hazardous substance.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid powder should be done in a certified chemical fume hood to avoid inhalation.[8]

  • Handling: Avoid creating dust. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Shandong Mopai Biotechnology Co., LTD. (n.d.). This compound CAS NO.2593-53-5. LookChem. [Link]

  • Molbase. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). [Link]

  • NIST. (n.d.). Phenol, 2,5-dimethyl-4-nitro-. NIST Chemistry WebBook. [Link]

  • Virk, M. S., & Issenberg, P. (1985). Nitrosation of Phenol and 2,6-Dimethoxyphenol and Its Effect on Nitrosamine Formation. Journal of Agricultural and Food Chemistry.
  • Google Patents. (n.d.). CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol.
  • PrepChem.com. (n.d.). Preparation of 4-nitrosophenol. [Link]

  • Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol?. [Link]

  • Brainly.in. (2021). Which of the following exhibits tautomerism?. [Link]

  • Hodgson, H. H. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems. Journal of the Chemical Society, 520. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Nitrosophenol. National Center for Biotechnology Information. [Link]

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2,5-Dimethyl-4-nitrosophenol synthesis from 2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4-nitrosophenol from 2,5-dimethylphenol

This guide provides a comprehensive overview of the synthesis of this compound, a valuable compound in various chemical and biological research fields.[1] It serves as an important intermediate in organic synthesis and is utilized in biological assays to study enzyme kinetics.[1] The synthesis is achieved through the C-nitrosation of 2,5-dimethylphenol, a classic example of electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for product characterization.

The synthesis of this compound is a C-nitrosation reaction, which proceeds via an electrophilic aromatic substitution mechanism.[2][3] The core of this reaction involves the attack of an electrophile, the nitrosonium ion (NO⁺), on the electron-rich aromatic ring of 2,5-dimethylphenol.

Formation of the Electrophile: The nitrosonium ion is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄). The acid protonates the nitrite ion, which then loses a molecule of water to form the active electrophile.

Electrophilic Attack and Resonance Stabilization: The 2,5-dimethylphenol ring is highly activated towards electrophilic attack due to the electron-donating effects of the hydroxyl (-OH) group and the two methyl (-CH₃) groups. The hydroxyl group is a powerful ortho, para-director. The electrophilic attack by the nitrosonium ion occurs preferentially at the para-position relative to the hydroxyl group, which is sterically accessible and electronically favored.[2][4] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Restoration of Aromaticity: The final step involves the deprotonation of the arenium ion by a weak base (like water or the bisulfate ion), which restores the aromaticity of the ring and yields the final product, this compound.

The overall reaction mechanism is depicted below.

Nitrosation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NaNO2 NaNO₂ NO+ NO⁺ (Nitrosonium ion) NaNO2->NO+ + 2H⁺ H2SO4 H₂SO₄ H2SO4->NO+ Phenol 2,5-Dimethylphenol Sigma_Complex Arenium Ion (Sigma Complex) Phenol->Sigma_Complex + NO⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Reaction mechanism for the C-nitrosation of 2,5-dimethylphenol.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the nitrosation of phenols.[5] Precise control of temperature is critical for achieving a high yield and purity.

Materials & Reagents:

  • 2,5-Dimethylphenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Thermometer

Experimental Workflow Diagram:

Workflow A 1. Dissolve Reactants (2,5-Dimethylphenol & NaNO₂) in ice-cold water C 3. Slow Acid Addition (Maintain 0-5°C) A->C B 2. Prepare Dilute H₂SO₄ B->C D 4. Reaction Stirring (Allow to complete) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purification (Base wash & re-precipitation) E->F G 7. Final Filtration & Drying F->G H 8. Characterization (Melting Point, Spectroscopy) G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Preparation of Reactant Solution: In a suitable flask (e.g., 500 mL), dissolve a specific molar equivalent of 2,5-dimethylphenol and a slight molar excess of sodium nitrite in a sufficient volume of ice-cold deionized water. Place the flask in an ice bath and begin vigorous stirring with a magnetic stirrer. Ensure the temperature of the solution is maintained between 0-5°C.

  • Preparation of Acid Solution: In a separate beaker, carefully prepare a dilute solution of sulfuric acid by slowly adding the concentrated acid to cold water. Causality Note: This dilution must be done cautiously as it is highly exothermic.

  • Reaction Execution: Transfer the dilute sulfuric acid to a dropping funnel. Add the acid solution dropwise to the stirred phenol-nitrite mixture over a period of 30-60 minutes. The key to this step is maintaining the reaction temperature below 5°C to prevent the decomposition of nitrous acid and minimize side reactions. A color change and the formation of a precipitate should be observed.

  • Reaction Completion: After the acid addition is complete, allow the mixture to continue stirring in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove any unreacted salts and acid.

  • Purification: For higher purity, the crude solid can be dissolved in a cold, dilute aqueous solution of sodium carbonate. Insoluble impurities can be removed by filtration. The filtrate is then re-acidified with a dilute acid (e.g., sulfuric or acetic acid), causing the purified this compound to precipitate.

  • Final Product Collection: Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a desiccator or a vacuum oven at a low temperature.

Safety and Handling: A Prerequisite for Integrity

Adherence to strict safety protocols is paramount. Researchers must be fully aware of the hazards associated with the reagents used in this synthesis.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7] The entire procedure should be conducted within a well-ventilated chemical fume hood.[8][9]

  • Reagent Hazards:

    • Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fires.[10] It is toxic if swallowed.[8][9] Keep away from heat, combustible materials, and acids.[6][10] Store in a dry, cool, and well-ventilated place.[6]

    • Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water, never the reverse.

    • Phenols: 2,5-dimethylphenol and the product are irritants to the skin, eyes, and respiratory tract.[11] Avoid inhalation of dust and direct contact.[6]

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible.[6] Be prepared for potential spills and have appropriate neutralizing agents and cleanup materials on hand. In case of ingestion or significant exposure, seek immediate medical attention.[6][9]

Product Characterization

Confirmation of the product's identity and purity is essential. The following properties and analytical techniques are recommended.

Physicochemical Properties:

PropertyValueSource
Chemical Formula C₈H₉NO₃[11][12][13]
Molecular Weight 167.16 g/mol [11][12][13]
CAS Number 3139-05-7[11][12][13]
Appearance Expected to be a colored solidN/A

Analytical Methods:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the hydroxyl (-OH) stretch, the nitroso (N=O) stretch, and aromatic C-H and C=C vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for unambiguously determining the chemical structure, showing the specific arrangement of protons and carbon atoms on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography (GC): The NIST WebBook provides Kovats retention index data for this compound, which can be useful for chromatographic identification.[12]

References

  • Preparation of 2-methyl-4-nitrosophenol. PrepChem.com. [Link]

  • Sodium Nitrite Safety Data Sheet. ALPHACHEM Limited. [Link]

  • González-Mancebo, S., et al. Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry. [Link]

  • Nitrosation of phenolic compounds: inhibition and enhancement. Semantic Scholar. [Link]

  • Phenol, 2,5-dimethyl-4-nitro-. NIST WebBook. [Link]

  • Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Cheméo. [Link]

  • González-Mancebo, S., et al. Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. ResearchGate. [Link]

  • González-Mancebo, S., et al. Nitrosation of Phenolic Compounds: Inhibition and Enhancement. ACS Publications. [Link]

  • Safety Data Sheet: Sodium nitrite. Carl ROTH. [Link]

  • Sodium Nitrite Safety Data Sheet. Thames River Chemical Corp. [Link]

  • 2,5-Dimethyl-4-nitrophenol. PubChem. [Link]

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Spectroscopic Profile of 2,5-Dimethyl-4-nitrosophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,5-dimethyl-4-nitrosophenol, a key aromatic nitroso compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages fundamental spectroscopic principles and comparative data from analogous structures to present a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectral properties of this compound for identification, characterization, and analytical method development.

Introduction to this compound

This compound belongs to the class of aromatic C-nitroso compounds, which are known for their interesting chemical reactivity and unique spectroscopic features.[1] The presence of the nitroso (-N=O) group, a hydroxyl (-OH) group, and two methyl (-CH₃) groups on the benzene ring gives rise to a distinct spectroscopic signature. This compound and its derivatives are of interest in various fields, including organic synthesis, as intermediates for dyes, and in the study of reaction mechanisms.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift theory and comparison with data from 2,5-dimethylphenol and p-nitrosophenol.[2][3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
OH10.0 - 12.0Singlet (broad)
Ar-H (position 3)~7.0Singlet
Ar-H (position 6)~6.8Singlet
CH₃ (position 2)~2.2Singlet
CH₃ (position 5)~2.1Singlet

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show five distinct signals.

  • Hydroxyl Proton (OH): The phenolic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the nitroso group and potential intramolecular hydrogen bonding. Its chemical shift is predicted to be in the range of 10.0-12.0 ppm as a broad singlet.

  • Aromatic Protons (Ar-H): The two aromatic protons at positions 3 and 6 are in different chemical environments. The proton at position 3 is ortho to the electron-donating methyl group and meta to the hydroxyl group, while the proton at position 6 is ortho to the hydroxyl group and meta to a methyl group. Both are ortho to the nitroso group. Consequently, they are expected to appear as singlets with slightly different chemical shifts, predicted around 7.0 and 6.8 ppm.

  • Methyl Protons (CH₃): The two methyl groups at positions 2 and 5 will each give rise to a singlet. The methyl group at position 2 is ortho to the hydroxyl group, while the methyl group at position 5 is ortho to the nitroso group. This will result in slightly different chemical shifts, predicted around 2.2 and 2.1 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (C-OH)~155
C2 (C-CH₃)~125
C3 (C-H)~115
C4 (C-NO)~150
C5 (C-CH₃)~135
C6 (C-H)~120
CH₃ (at C2)~16
CH₃ (at C5)~17

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

  • Aromatic Carbons: The carbon attached to the hydroxyl group (C1) is expected to be the most deshielded among the protonated aromatic carbons, with a predicted chemical shift of around 155 ppm. The carbon bearing the nitroso group (C4) will also be significantly deshielded, with an estimated chemical shift around 150 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region (115-135 ppm), with their exact values influenced by the substituents.

  • Methyl Carbons: The two methyl carbons are expected to have chemical shifts in the aliphatic region, around 16-17 ppm.

Caption: Workflow for predicting NMR spectra of this compound.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the acquired free induction decay (FID) data. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-HStretching (H-bonded)3200 - 3500Strong, Broad
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=C (aromatic)Stretching1450 - 1600Medium to Strong
N=OStretching~1500Strong
C-NStretching~1150Medium
C-OStretching1200 - 1260Strong
C-H (aromatic)Bending (out-of-plane)800 - 900Strong

Interpretation and Rationale:

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear between 2850 and 3000 cm⁻¹.

  • Aromatic C=C Stretches: Several bands of medium to strong intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • N=O Stretch: The nitroso group has a characteristic strong absorption band. For aromatic C-nitroso compounds, the N=O stretching vibration is typically observed around 1500 cm⁻¹.[4]

  • C-O and C-N Stretches: A strong C-O stretching band is predicted in the 1200-1260 cm⁻¹ range, and a medium C-N stretching band around 1150 cm⁻¹.

  • Aromatic C-H Bending: Strong out-of-plane C-H bending vibrations are expected in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

    • ATR: Place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) and subtract it from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands and correlate them with the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenolic and nitroso groups, which are both chromophores, will result in characteristic absorptions in the UV-Vis region.

Predicted UV-Vis Absorption Maxima

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π~280High
n → π~350Moderate
n → π* (N=O)~700Low

Interpretation and Rationale:

  • π → π* Transition: An intense absorption band is expected around 280 nm, corresponding to a π → π* electronic transition within the aromatic system.

  • n → π* Transitions: Aromatic nitroso compounds typically exhibit two n → π* transitions.[1] One is expected in the near-UV region, around 350 nm, with moderate intensity. The other, characteristic of the nitroso group, is a low-intensity absorption in the visible region, often around 700 nm, which is responsible for the typical blue or green color of monomeric C-nitroso compounds. The position and intensity of these bands can be sensitive to the solvent polarity.[1]

Caption: Predicted electronic transitions for this compound.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill another matched cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately, using the Beer-Lambert law (A = εbc).

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and UV-Vis data provide a strong foundation for the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining empirical data. It is recommended that these predicted data be confirmed by experimental measurements when a pure sample of this compound becomes available.

References

  • Šolić, M., & Vančik, H. (2014). Aromatic C-nitroso Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • SpectraBase. (n.d.). p-Nitrosophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

  • MDPI. (2018). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Retrieved from [Link]

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Tautomeric Equilibrium of 2,5-Dimethyl-4-nitrosophenol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium in 2,5-dimethyl-4-nitrosophenol, a molecule of significant interest in medicinal chemistry and materials science. While the tautomerism of nitrosophenols is a well-established phenomenon, this guide focuses specifically on the 2,5-dimethyl substituted variant, offering a detailed framework for its synthesis, characterization, and the nuanced interplay of its phenol-nitroso and quinone-oxime tautomeric forms. We delve into the theoretical underpinnings of this equilibrium and present a suite of advanced experimental protocols, including NMR, IR, and UV-Vis spectroscopy, alongside single-crystal X-ray diffraction, to empower researchers in their investigation of this dynamic molecular system. This guide is designed to serve as a comprehensive resource for scientists and professionals in drug development, providing the foundational knowledge and practical methodologies necessary to harness the potential of this compound and its unique tautomeric properties.

Introduction: The Dynamic Nature of Nitrosophenols

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. In the realm of nitrosophenols, this phenomenon manifests as an equilibrium between the aromatic phenol-nitroso form and the non-aromatic quinone-oxime form.[1][2] The position of this equilibrium is a delicate balance of competing factors, including the energetic cost of losing aromaticity in the phenol ring versus the inherent stability of the oxime functionality over the nitroso group.[1]

The tautomeric state of a nitrosophenol derivative can significantly influence its biological activity, photochemical properties, and utility as a synthetic intermediate. Therefore, a thorough understanding and ability to characterize this equilibrium are paramount for researchers in drug discovery and materials science. This guide focuses on this compound, a derivative where the electronic and steric effects of the methyl groups are expected to modulate the tautomeric preference.

Synthesis of this compound: A Proposed Protocol

While a specific protocol for this compound is not extensively documented, a reliable synthesis can be adapted from established methods for the nitrosation of phenols.[3][4] The following protocol is based on the nitrosation of 2,5-dimethylphenol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a flask, dissolve a specific molar quantity of 2,5-dimethylphenol in a suitable solvent such as a mixture of ethanol and water.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Preparation of Nitrosating Agent: In a separate beaker, prepare an aqueous solution of sodium nitrite. The molar equivalent of sodium nitrite should be slightly in excess of the 2,5-dimethylphenol.

  • Acidification and Nitrosation: Slowly add a mineral acid (e.g., HCl) to the cooled 2,5-dimethylphenol solution to catalyze the reaction. Subsequently, add the sodium nitrite solution dropwise to the acidified phenol solution while maintaining the temperature between 0-5 °C. The in situ formation of nitrous acid will effect the nitrosation at the para position.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the precipitated product can be collected by vacuum filtration using a Buchner funnel.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Causality of Experimental Choices: The low temperature is crucial to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction. The use of a slight excess of sodium nitrite ensures the complete conversion of the starting material.

The Tautomeric Equilibrium: Phenol-Nitroso vs. Quinone-Oxime

The central theme of this guide is the tautomeric equilibrium between the phenol-nitroso and quinone-oxime forms of this compound.

Tautomerism Phenol This compound (Phenol-Nitroso Form) Quinone 2,5-Dimethyl-1,4-benzoquinone-4-oxime (Quinone-Oxime Form) Phenol->Quinone Proton Transfer Quinone->Phenol Proton Transfer

Caption: Tautomeric equilibrium of this compound.

The equilibrium can be influenced by several factors:

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are expected to stabilize the more polar quinone-oxime tautomer.[5][6]

  • Temperature: The thermodynamics of the equilibrium can be studied by variable-temperature experiments.

  • pH: The acidity or basicity of the medium can shift the equilibrium by favoring the protonation or deprotonation of one of the tautomers.

Spectroscopic Characterization of Tautomers

The elucidation of the tautomeric equilibrium relies heavily on spectroscopic techniques. Each tautomer possesses a unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] The chemical shifts of key protons and carbons are expected to differ significantly between the two forms.

Expected ¹H NMR Spectral Features:

ProtonPhenol-Nitroso Tautomer (Predicted ppm)Quinone-Oxime Tautomer (Predicted ppm)Rationale for a Shift
Aromatic CH6.5 - 7.56.0 - 7.0Loss of aromaticity in the quinone-oxime form leads to an upfield shift of ring protons.
Methyl (C2)~2.2~2.0Changes in the electronic environment of the ring.
Methyl (C5)~2.4~2.2Changes in the electronic environment of the ring.
Hydroxyl (OH)9.0 - 11.011.0 - 13.0 (NOH)The oxime proton is typically more deshielded than the phenolic proton.

Expected ¹³C NMR Spectral Features:

CarbonPhenol-Nitroso Tautomer (Predicted ppm)Quinone-Oxime Tautomer (Predicted ppm)Rationale for a Shift
C=ON/A180 - 190The appearance of a carbonyl carbon signal is a definitive marker for the quinone-oxime form.
C-OH150 - 160N/ADisappearance of the phenolic carbon signal.
C=NOHN/A145 - 155Appearance of the imine-like carbon signal.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

  • Variable-Temperature Studies: For a given solvent, acquire spectra at a range of temperatures to observe any shifts in the equilibrium.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T) in each solvent and at each temperature.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in various deuterated solvents Acquire Acquire 1H and 13C NMR spectra Prep->Acquire VT_NMR Variable-Temperature NMR Acquire->VT_NMR Analysis Integrate signals of each tautomer VT_NMR->Analysis Calc Calculate K_T Analysis->Calc

Caption: Workflow for NMR analysis of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

Expected IR Spectral Features:

Functional GroupPhenol-Nitroso Tautomer (Predicted cm⁻¹)Quinone-Oxime Tautomer (Predicted cm⁻¹)Rationale for a Shift
O-H stretch3200 - 3600 (broad)3100 - 3500 (N-OH, broad)Hydrogen bonding differences.
C=O stretchN/A1650 - 1680 (strong)A strong carbonyl stretch is characteristic of the quinone-oxime form.
N=O stretch1500 - 1550N/APresence of the nitroso group.
C=N stretchN/A1620 - 1640Presence of the oxime C=N bond.
Aromatic C=C1450 - 1600Altered due to loss of aromaticityChanges in the ring structure.

Experimental Protocol: IR Analysis of Tautomerism

  • Sample Preparation: Prepare samples for analysis in the solid state (KBr pellet or ATR) and in solution using solvents with IR transparency in the regions of interest (e.g., CCl₄, CHCl₃).

  • Data Acquisition: Record the IR spectra of the samples.

  • Data Analysis: Identify the characteristic absorption bands for each tautomer to determine the dominant form in the solid state and in different solvents.

UV-Vis Spectroscopy

The electronic transitions of the two tautomers are expected to differ, leading to distinct UV-Vis absorption spectra.[8]

Expected UV-Vis Spectral Features:

TautomerExpected λ_max (nm)Rationale
Phenol-Nitroso~300-350 and ~650-700π → π* transitions of the aromatic system and n → π* of the nitroso group.
Quinone-Oxime~250-300 and ~350-400π → π* transitions of the conjugated quinone system.

Experimental Protocol: UV-Vis Analysis of Tautomerism

  • Sample Preparation: Prepare dilute solutions of this compound in a range of solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Data Analysis: Deconvolute the overlapping spectra to determine the relative concentrations of each tautomer and calculate the equilibrium constant. The effect of solvent polarity on the position of λ_max (solvatochromism) can provide further insights into the nature of the electronic transitions.

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide valuable information about the tautomeric equilibrium in solution, single-crystal X-ray diffraction offers an unambiguous determination of the dominant tautomeric form in the solid state.[9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[11]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: The refined structure will reveal the precise atomic positions, bond lengths, and bond angles, definitively identifying the tautomeric form present in the crystal lattice.

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution cluster_analysis Structural Analysis Cryst Grow single crystals Collect Mount crystal and collect diffraction data Cryst->Collect Solve Solve and refine crystal structure Collect->Solve Analysis Determine bond lengths and identify tautomer Solve->Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The tautomerism of this compound represents a fascinating case study in molecular dynamics. This guide has provided a comprehensive framework for its synthesis and the detailed characterization of its phenol-nitroso and quinone-oxime tautomers. By employing a multi-faceted approach combining NMR, IR, and UV-Vis spectroscopy with the definitive power of X-ray crystallography, researchers can gain a deep understanding of this equilibrium and how it is influenced by the molecular environment.

Future research in this area could explore the impact of other substitution patterns on the tautomeric equilibrium, the photochemical properties of the individual tautomers, and their potential as ligands in coordination chemistry. The insights gained from such studies will undoubtedly contribute to the rational design of novel molecules with tailored properties for applications in medicine and materials science.

References

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  • Ciesielski, A., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5135. [Link]

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An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-4-substituted Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Analyte: 2,5-Dimethyl-4-nitrosophenol vs. 2,5-Dimethyl-4-nitrophenol

Initial investigations for the physical properties of this compound revealed a significant challenge: a notable absence of publicly available experimental or predicted data for its melting point and solubility. Compounding this issue, the Chemical Abstracts Service (CAS) number 3139-05-7, often associated with this nitroso compound, is predominantly linked in chemical databases to its oxidized counterpart, 2,5-Dimethyl-4-nitrophenol. Synthesis literature suggests that the nitroso compound may serve as a transient intermediate in the production of the more stable nitro derivative. Furthermore, p-nitrosophenols are known to exist in a tautomeric equilibrium with their quinone monoxime form, which can complicate their isolation and characterization.

In the interest of providing a scientifically rigorous and data-supported technical guide, this document will focus on the well-characterized and closely related compound, 2,5-Dimethyl-4-nitrophenol (CAS: 3139-05-7) . The principles and methodologies detailed herein for the determination of melting point and solubility are broadly applicable and can be adapted for the study of other novel phenolic compounds, should a stable sample of this compound be synthesized and isolated.

Introduction: The Critical Role of Physical Properties in Drug Discovery

In the landscape of drug discovery and development, the intrinsic physical properties of a molecule, such as its melting point and solubility, are fundamental parameters that dictate its potential as a therapeutic agent.[1][2] A compound's melting point is a reliable indicator of its purity and is influenced by the strength of its crystal lattice forces.[3][4] Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability and pharmacokinetic profile.[1][5] Poor solubility can hinder absorption and lead to variable and insufficient drug exposure, ultimately causing the failure of an otherwise potent compound in later developmental stages.[5]

This guide provides an in-depth examination of the physical properties of 2,5-Dimethyl-4-nitrophenol, a substituted phenol of interest in medicinal chemistry and material science. We will present its known melting point and solubility characteristics and provide detailed, field-proven protocols for the experimental determination of these essential properties.

Physical Properties of 2,5-Dimethyl-4-nitrophenol

The following table summarizes the key physical properties of 2,5-Dimethyl-4-nitrophenol.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Melting Point 134-136 °C
Water Solubility Predicted LogS: -1.3 to -2.0 (corresponding to approximately 6.13 g/L to 1.22 g/L). Due to its organic nature, it is expected to be less soluble in water.,
Organic Solvent Solubility Moderately soluble in organic solvents.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Principle of Melting Point Determination

The most common laboratory method involves heating a small, powdered sample in a capillary tube within a calibrated heating block or oil bath. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting point range.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of 2,5-Dimethyl-4-nitrophenol is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

    • Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath.

  • Measurement:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last crystal melts (T2).

    • The melting point is reported as the range T1-T2.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm) prep1->prep2 Tamp meas1 Place capillary in apparatus prep2->meas1 meas2 Heat rapidly for approximate MP meas1->meas2 meas3 Cool and replace sample meas2->meas3 meas4 Heat slowly (1-2°C/min) near MP meas3->meas4 meas5 Record T1 (first liquid) meas4->meas5 meas6 Record T2 (all liquid) meas5->meas6 result1 Report melting point range (T1-T2) meas6->result1

Caption: Workflow for Melting Point Determination.

Experimental Determination of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. In drug discovery, both kinetic and thermodynamic solubility are important. Kinetic solubility measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. Thermodynamic solubility is the equilibrium solubility of the solid compound in a solvent.

Principle of Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility. It involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Step-by-Step Protocol for Thermodynamic Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2,5-Dimethyl-4-nitrophenol to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol).

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid.

    • Clarify the supernatant by centrifugation or filtration through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of 2,5-Dimethyl-4-nitrophenol of known concentrations in the same solvent.

    • Analyze the standard solutions and the clarified supernatant from the saturated solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of Thermodynamic Solubility Workflow

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Concentration Analysis cluster_result Result eq1 Add excess solid to solvent eq2 Agitate at constant temperature (24-48h) eq1->eq2 sep1 Centrifuge or filter supernatant eq2->sep1 sep2 Collect clarified saturated solution sep1->sep2 an2 Analyze standards and sample (HPLC/UV-Vis) sep2->an2 an1 Prepare standard solutions an1->an2 an3 Generate calibration curve an2->an3 an4 Determine solubility from curve an3->an4 result1 Report solubility (e.g., mg/mL or µM) an4->result1

Sources

Theoretical Investigations of 2,5-Dimethyl-4-nitrosophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration into the theoretical studies of 2,5-Dimethyl-4-nitrosophenol, a molecule of significant interest due to its rich chemical properties and potential applications. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with computational insights to elucidate the molecule's structure, reactivity, and potential biological relevance.

Introduction: The Significance of this compound

This compound belongs to the class of nitrosophenols, organic compounds characterized by a hydroxyl and a nitroso group attached to a benzene ring. Its scientific intrigue is largely centered on the phenomenon of nitroso-oxime tautomerism , a dynamic equilibrium that dictates its physicochemical properties and reactivity. This guide leverages theoretical and computational chemistry to provide a foundational understanding of this molecule, offering predictive insights that are crucial for guiding laboratory research and application development. We will delve into its synthesis, the quantum mechanical basis of its tautomerism, its predicted spectroscopic fingerprints, and its potential as a valuable scaffold in medicinal chemistry.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the electrophilic nitrosation of 2,5-dimethylphenol. This reaction is a cornerstone of aromatic chemistry and provides a reliable route to this class of compounds.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of analogous nitrosophenols and provides a robust method for laboratory preparation.[1][2]

Materials:

  • 2,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • 10% Sodium Carbonate (Na₂CO₃) Solution

  • Activated Carbon

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2,5-dimethylphenol (1.0 eq.) and sodium nitrite (1.0 eq.) in deionized water, cooled in an ice bath.

  • Nitrosation: While maintaining the temperature at 0-5°C, slowly add a pre-chilled solution of concentrated sulfuric acid (1.0 eq.) in water dropwise with vigorous stirring. The low temperature is critical to prevent the decomposition of the in situ-generated nitrous acid.

  • Reaction Completion: Continue stirring the mixture in the ice bath for approximately 2 hours. The formation of a brown precipitate indicates the product.

  • Isolation: Isolate the crude solid by vacuum filtration and wash with cold deionized water.

  • Purification: For purification, dissolve the crude product in a 10% sodium carbonate solution, treat with activated carbon to remove colored impurities, and filter. Re-precipitate the purified product by acidifying the filtrate with dilute sulfuric acid.

  • Drying: Collect the purified solid by filtration, wash with a minimal amount of cold deionized water, and dry under vacuum.

Synthesis Workflow and Mechanism

The reaction proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium. The electron-rich 2,5-dimethylphenol then undergoes an electrophilic aromatic substitution, with the nitroso group directing to the para position due to steric hindrance from the methyl groups at the ortho positions.

G cluster_synthesis Synthesis Workflow Reactants 2,5-Dimethylphenol + NaNO₂ in H₂O Acidification Slow addition of H₂SO₄ at 0-5°C Reactants->Acidification Generation of NO⁺ Reaction Stirring for 2 hours (Formation of brown precipitate) Acidification->Reaction Electrophilic Aromatic Substitution Isolation Filtration and washing Reaction->Isolation Purification Dissolution in Na₂CO₃, activated carbon treatment, re-precipitation with acid Isolation->Purification Product Pure this compound Purification->Product

Caption: A schematic workflow for the synthesis of this compound.

The Core Concept: Nitroso-Oxime Tautomerism

The most critical chemical characteristic of this compound is its existence as a mixture of two tautomers in equilibrium: the nitrosophenol form and the quinone-oxime form.[3][4]

G cluster_tautomers Tautomeric Equilibrium Nitrosophenol This compound (Phenolic form) QuinoneOxime 2,5-Dimethyl-1,4-benzoquinone monoxime (Oxime form) Nitrosophenol->QuinoneOxime

Caption: The tautomeric equilibrium between the nitrosophenol and quinone-oxime forms.

This equilibrium is dynamic and highly sensitive to the molecular environment. The quinone-oxime tautomer is generally favored in more polar solvents due to its higher polarity. The methyl substituents on the aromatic ring also play a role in the relative stability of the two forms. Theoretical calculations are essential to predict the energetic landscape of this tautomerization and the position of the equilibrium under different conditions.

Computational Methodology for Theoretical Studies

Density Functional Theory (DFT) stands as a powerful and widely accepted computational method for investigating the properties of such molecular systems. A typical workflow for the theoretical study of this compound is outlined below.

G cluster_workflow Computational Workflow Start Initial Molecular Structures (Nitrosophenol and Quinone Oxime) Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Optimization Frequency Frequency Calculations Optimization->Frequency Electronic Electronic Property Analysis (HOMO-LUMO, MEP) Optimization->Electronic Equilibrium Relative Energy Calculation (Tautomeric Equilibrium) Optimization->Equilibrium Spectra Spectroscopic Predictions (NMR, IR, UV-Vis) Frequency->Spectra End Theoretical Characterization Spectra->End Electronic->End Equilibrium->End

Caption: A generalized workflow for the computational study of this compound.

Theoretical Spectroscopic Analysis

Computational methods allow for the prediction of various spectroscopic data, which are instrumental in the experimental identification and characterization of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making them excellent tools for distinguishing between the nitrosophenol and quinone-oxime forms.

Table 1: Predicted NMR Chemical Shifts (ppm)

Tautomer Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
This compound Phenolic -OH: ~5-7; Aromatic C-H: ~6.5-7.5; Methyl C-H: ~2.0-2.5 Aromatic C-OH: ~150-160; Aromatic C-NO: ~140-150; Other aromatic C: ~115-135; Methyl C: ~15-20

| 2,5-Dimethyl-1,4-benzoquinone monoxime | Oxime -OH: ~10-12; Vinylic C-H: ~6.0-7.0; Methyl C-H: ~1.8-2.3 | Carbonyl C=O: ~180-190; C=NOH: ~155-165; Vinylic C: ~120-140; Methyl C: ~15-20 |

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the two tautomers are distinct, particularly in the regions corresponding to the stretching frequencies of the functional groups.

Table 2: Key Predicted IR/Raman Vibrational Frequencies (cm⁻¹)

Tautomer Key Predicted Vibrational Frequencies (cm⁻¹)
This compound O-H stretch (phenolic): ~3200-3600 (broad); N=O stretch: ~1500-1550; Aromatic C=C stretches: ~1400-1600

| 2,5-Dimethyl-1,4-benzoquinone monoxime | O-H stretch (oxime): ~3100-3500 (broad); C=O stretch: ~1650-1680; C=N stretch: ~1620-1650; C=C stretches: ~1550-1600 |

UV-Visible Spectroscopy

The electronic structures of the tautomers differ significantly, leading to distinct absorption maxima in their UV-Vis spectra.

Table 3: Predicted UV-Visible Absorption Maxima (λmax)

Tautomer Predicted λmax (nm) Associated Electronic Transition
This compound ~280-300 and ~350-400 π → π* and n → π*

| 2,5-Dimethyl-1,4-benzoquinone monoxime | ~300-350 | π → π* |

Molecular and Electronic Properties: Theoretical Insights

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential.

Potential Applications in Drug Development and Other Fields

While specific biological studies on this compound are not abundant, the chemical functionalities present in its structure suggest several avenues for exploration in drug development and other scientific domains.

Antioxidant and Radical Scavenging Activity

Phenolic compounds are well-established antioxidants.[5] The O-H bond dissociation enthalpy (BDE) is a key theoretical parameter for predicting antioxidant activity. A lower BDE suggests a more potent radical scavenger. Computational studies can accurately predict the BDE for both tautomers of this compound.

Antimicrobial and Antifungal Agents

The phenolic and quinonoid moieties are present in many natural and synthetic antimicrobial agents.[6][7] The specific substitution pattern of this compound could confer interesting antimicrobial properties, which can be explored through further experimental and theoretical studies.

Synthetic Intermediate in Medicinal Chemistry

The presence of multiple reactive sites makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For example, the quinone-oxime scaffold has been investigated in the development of antidepressant compounds.[8]

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the chemical nature of this compound. By integrating principles of organic synthesis with advanced computational methodologies, we have elucidated the critical role of nitroso-oxime tautomerism in defining the properties of this molecule. The predicted spectroscopic and electronic characteristics offer a solid foundation for future experimental work. The potential applications of this compound as an antioxidant, antimicrobial agent, or a synthetic intermediate in drug discovery highlight its importance and the need for continued research. This guide serves as a valuable resource for scientists and researchers, enabling a more informed and targeted approach to the study and application of this compelling chemical entity.

References

Sources

Methodological & Application

Applications of 2,5-Dimethyl-4-nitrosophenol in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of a Substituted Nitrosophenol

2,5-Dimethyl-4-nitrosophenol is a fascinating, yet under-explored, aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a phenol ring substituted with two methyl groups and a C-nitroso group, bestows upon it a unique chemical character. The interplay between the electron-donating hydroxyl and methyl groups and the electrophilic nitroso moiety governs its reactivity, making it a valuable building block for a range of important chemical transformations.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation, its intriguing tautomeric nature, and its applications as a precursor to valuable aminophenols, nitrophenols, azo dyes, and heterocyclic systems. The protocols and mechanistic insights provided herein are designed to empower researchers to harness the full potential of this reactive intermediate.

Part 1: Synthesis of this compound

The most direct route to this compound is through the electrophilic nitrosation of 2,5-dimethylphenol. This reaction proceeds via the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium. The electron-rich phenol ring is readily attacked by the nitrosonium ion, primarily at the para position due to the ortho,para-directing nature of the hydroxyl group and the steric hindrance from the methyl groups.

Reaction Mechanism: Electrophilic Aromatic Substitution

G Nitrosation of 2,5-Dimethylphenol cluster_0 Nitrosonium Ion Formation cluster_1 Electrophilic Attack and Rearomatization NaNO2 NaNO₂ HONO HONO NaNO2->HONO + H₂SO₄ H2SO4 H₂SO₄ H2ONO+ H₂O⁺-NO HONO->H2ONO+ + H⁺ NO+ NO⁺ (Nitrosonium ion) H2ONO+->NO+ - H₂O Phenol 2,5-Dimethylphenol Intermediate Wheland Intermediate Phenol->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the nitrosation of phenols.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,5-Dimethylphenol122.1612.2 g0.10
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Sulfuric Acid (conc.)98.085.5 mL~0.10
Deionized Water18.02600 mL-
Ice-As needed-

Procedure:

  • Preparation of the Phenol Solution: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.2 g (0.10 mol) of 2,5-dimethylphenol and 7.6 g (0.11 mol) of sodium nitrite in 400 mL of ice-cold deionized water.

  • Preparation of the Acid Solution: In a separate beaker, carefully add 5.5 mL of concentrated sulfuric acid to 200 mL of deionized water, and cool the solution in an ice bath.

  • Nitrosation Reaction: Cool the phenol solution to 0-5 °C using an ice-salt bath. While stirring vigorously, add the cold sulfuric acid solution dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion and Isolation: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour. The product will precipitate as a colored solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride to a constant weight.

Expected Yield: 12-14 g (80-93%) of this compound as a colored crystalline solid.

Part 2: The Tautomeric Nature of this compound

A key feature of p-nitrosophenols is their existence in a tautomeric equilibrium with their p-benzoquinone monoxime isomers. In the case of this compound, this equilibrium lies significantly towards the more stable quinone monoxime form. This tautomerism is crucial as it dictates the compound's reactivity in subsequent synthetic transformations.

Tautomerism Tautomeric Equilibrium Nitrosophenol This compound QuinoneMonoxime 2,5-Dimethyl-p-benzoquinone monoxime Nitrosophenol->QuinoneMonoxime Proton Transfer G Reduction Workflow Start This compound Reaction Reduction at 0-25 °C Start->Reaction ReducingAgent Sodium Borohydride (NaBH₄) ReducingAgent->Reaction Solvent Methanol Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Product 2,5-Dimethyl-4-aminophenol Workup->Product G Oxidation of Nitrosophenol Nitrosophenol This compound Intermediate Reaction Intermediate Nitrosophenol->Intermediate + HNO₃ Oxidant Nitric Acid (HNO₃) Product 2,5-Dimethyl-4-nitrophenol Intermediate->Product - HNO₂ G Azo Dye Synthesis Workflow cluster_0 Diazonium Salt Formation cluster_1 Azo Coupling Aniline Aniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) Aniline->NaNO2_HCl DiazoniumSalt Benzenediazonium Chloride NaNO2_HCl->DiazoniumSalt Coupling Azo Coupling Reaction DiazoniumSalt->Coupling Nitrosophenol This compound (in NaOH) Nitrosophenol->Coupling AzoDye Azo Dye Product Coupling->AzoDye G Phenoxazine Synthesis QuinoneMonoxime 2,5-Dimethyl-p-benzoquinone monoxime Condensation Condensation (Acid Catalyst) QuinoneMonoxime->Condensation Phenol 2,5-Dimethylphenol Phenol->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Phenoxazine Derivative Dehydration->Product

Sources

Application Notes: The Role of 2,5-Dimethyl-4-nitrosophenol as a Key Intermediate in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Chromophore Development

2,5-Dimethyl-4-nitrosophenol is an aromatic compound of significant interest in the field of organic dye chemistry.[1] While structurally simple, its unique combination of a phenol hydroxyl group, a reactive nitroso group at the para-position, and two activating methyl groups makes it a versatile precursor for the synthesis of complex chromophores. This compound serves as a critical building block, primarily in the manufacturing of sulfur dyes and other specialized colorants.[2][3]

The strategic placement of the nitroso (-N=O) and hydroxyl (-OH) groups facilitates condensation reactions, particularly with aromatic amines and phenols, to form indophenol structures. These indophenols are the foundational skeletons that, upon thionation (sulfurization), yield robust and colorfast sulfur dyes.[4] The methyl groups at the 2 and 5 positions influence the final dye's solubility, shade, and affinity for substrates like cotton.

These application notes provide a comprehensive technical guide for researchers and chemical process developers on the synthesis, handling, and application of this compound as a dye intermediate. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and safety.

Chemical Profile & Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and safe handling.

PropertyValueSource
CAS Number 2593-53-5[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [5]
Appearance Typically a crystalline solidN/A
Purity >99% (Typical for research grade)[1]

Note: Experimental properties such as melting and boiling points for this specific isomer are not widely published; researchers should perform their own characterization.

Critical Health & Safety Protocols

Nitrosophenol derivatives and their precursors require strict adherence to safety protocols due to their potential reactivity and toxicity. Handling should only be performed by trained personnel in a controlled laboratory environment.

Core Hazards:

  • Skin and Eye Irritation: Like many phenolic compounds, this compound may cause serious skin and eye irritation upon contact.[6]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[6]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7] Prolonged or repeated exposure may cause organ damage.

  • Environmental Hazard: Nitrophenols and related compounds can be toxic to aquatic life.[7][8]

Mandatory Safety Procedures:

  • Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For handling larger quantities or when dust generation is likely, respiratory protection is required.[9]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Protocol I: Synthesis of this compound

The most direct route to synthesizing this compound is through the nitrosation of 2,5-dimethylphenol. The electrophilic nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, attacks the electron-rich phenol ring, preferentially at the para-position due to the activating effects of the hydroxyl and methyl groups.

4.1 Materials & Equipment

  • 2,5-Dimethylphenol

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Beaker or Round-bottom flask

  • Buchner Funnel and Filter Paper

4.2 Step-by-Step Methodology

  • Dissolution: Prepare a 50% aqueous solution of glacial acetic acid. In a beaker, dissolve 25 grams of 2,5-dimethylphenol in 250 mL of this solution.

  • Cooling: Place the beaker in an ice bath and stir the solution until the temperature drops to below 15°C. Maintaining a low temperature is critical to prevent the formation of undesired byproducts and to control the exothermic reaction.

  • Nitrosation: Prepare a 30% aqueous solution of sodium nitrite. Add this solution dropwise to the cooled phenol solution over 30-60 minutes with continuous stirring. The appearance of a colored precipitate indicates the formation of the product.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.

  • Isolation: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with cold deionized water to remove any unreacted salts and acid.

  • Drying: Dry the product in a vacuum oven at low heat (e.g., 40-50°C) or air-dry until a constant weight is achieved.

4.3 Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_phenol Dissolve 2,5-Dimethylphenol in 50% Acetic Acid cool Cool Phenol Solution in Ice Bath (<15°C) prep_phenol->cool prep_nitrite Prepare 30% aq. Sodium Nitrite Solution reaction Dropwise Addition of Nitrite Solution to Phenol cool->reaction Begin Reaction stir Stir in Ice Bath for 1 hour reaction->stir filter Vacuum Filtration stir->filter Isolate Product wash Wash with Cold Deionized Water filter->wash dry Dry Product wash->dry end end dry->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Protocol II: Application in Sulfur Dye Manufacturing

This compound is a precursor for indophenol-type intermediates, which are then subjected to thionation to produce sulfur dyes. This protocol outlines a general procedure for creating a dark-colored sulfur dye.

5.1 Materials & Equipment

  • This compound (from Protocol I)

  • An aromatic amine (e.g., Aniline or a derivative)

  • Sulfur powder

  • Sodium Sulfide (Na₂S)

  • High-temperature reaction vessel with reflux condenser and mechanical stirrer

  • Heating mantle

  • Aeration tube or air pump

5.2 Step-by-Step Methodology

  • Indophenol Formation (Condensation):

    • In the reaction vessel, create a slurry of this compound and an equimolar amount of the chosen aromatic amine in a suitable solvent (e.g., water or ethanol).

    • Heat the mixture gently (e.g., 50-70°C) with stirring. The condensation reaction forms the indophenol intermediate, often accompanied by a distinct color change. This step may be acid or base-catalyzed depending on the specific reactants.

  • Thionation (Sulfurization):

    • To the indophenol mixture, add sodium sulfide and sulfur powder. A typical ratio is 2-4 parts sulfur to 1 part indophenol by weight.[2]

    • Heat the reaction mass under reflux for several hours (e.g., 4-12 hours).[4] The exact temperature and duration are critical process parameters that determine the final shade and quality of the dye. During this "sulfur bake," complex thiazine and thiazone rings are formed, creating the dye's chromophoric system.

  • Dye Isolation and Oxidation:

    • After the thionation is complete, cool the reaction mixture.

    • Dilute the hot mixture with water. The sulfur dye is typically in its reduced, water-soluble leuco form.

    • Precipitate the dye in its final, insoluble pigment form by bubbling air through the solution (aeration).[10] This oxidation step is crucial for developing the final color.

  • Purification:

    • Filter the precipitated dye.

    • Wash thoroughly with water to remove residual salts and impurities.

    • The resulting press cake can be dried and powdered to yield the final sulfur dye.

5.3 Dye Manufacturing Workflow Diagram

start This compound + Aromatic Amine condensation Condensation Reaction (Heat, 50-70°C) start->condensation indophenol Indophenol Intermediate condensation->indophenol thionation Thionation (Sulfur Bake) (Add Na₂S + Sulfur, Reflux) indophenol->thionation leuco_dye Reduced Leuco Dye (Soluble Form) thionation->leuco_dye oxidation Oxidation via Aeration leuco_dye->oxidation dye_ppt Precipitated Sulfur Dye (Insoluble Form) oxidation->dye_ppt workup Filter, Wash, & Dry dye_ppt->workup final_dye Final Sulfur Dye Powder workup->final_dye

Caption: General workflow for producing a sulfur dye from this compound.

Underlying Scientific Principles

The transformation of this compound into a sulfur dye is a multi-step process rooted in fundamental organic reactions. Understanding this pathway is key to process optimization and troubleshooting.

The initial condensation to form an indophenol is an electrophilic substitution reaction. The protonated nitroso group acts as an electrophile, attacking an electron-rich aromatic amine. The resulting intermediate then eliminates water to form the conjugated indophenol system. This highly conjugated structure is itself a chromophore, but the subsequent thionation is what imparts the characteristic properties of a sulfur dye.

During thionation, polysulfide chains (Sₓ²⁻) generated from sulfur and sodium sulfide act as powerful nucleophiles and reducing agents. They attack the indophenol backbone, inserting sulfur atoms to form heterocyclic rings like thiazines. This process dramatically extends the conjugated system and creates a large, complex, and highly stable molecule that is insoluble in water but can be reduced to a soluble form for dyeing.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products nitroso 2,5-Dimethyl- 4-nitrosophenol indophenol Indophenol nitroso->indophenol Condensation amine Aromatic Amine amine->indophenol Condensation leuco Leuco-Indophenol (Reduced) indophenol->leuco Reduction (by Na₂S) sulfur_dye Sulfur Dye (Thiazine Rings) leuco->sulfur_dye Thionation (Sulfur Insertion)

Caption: Logical relationship of intermediates in sulfur dye formation.

References

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US2020345A - Sulphur dye and method for its preparation.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Sulphur dyes and sulphurised vat dyes. Retrieved from [Link]

  • Google Patents. (n.d.). US2418816A - Black sulfur dyes and processes for manufacturing the same.
  • PrepChem.com. (n.d.). Preparation of 4-nitrosophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US2059579A - Production of sulphur dyes.
  • U.S. Environmental Protection Agency. (n.d.). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Retrieved from [Link]

  • Chemsrc. (2025, September 4). 2,6-Dimethyl-4-nitrosophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol. Retrieved from [Link]

  • Suze Chemical. (n.d.). Dye Intermediates Manufacturer. Retrieved from [Link]

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Application Notes & Protocols: 2,5-Dimethyl-4-nitrosophenol and its Analogs as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the use of substituted nitrosophenols, with a specific focus on dimethyl-4-nitrosophenol isomers, as versatile ligands in coordination chemistry. It delves into the fundamental principles governing their synthesis, coordination behavior, and characterization. Detailed, field-proven protocols for the synthesis of the ligand and its metal complexes are provided, alongside workflows for their analytical characterization. The guide is intended for researchers, chemists, and drug development professionals interested in leveraging the unique properties of metal-nitrosophenolato complexes for applications ranging from catalysis to materials science.

Introduction: The Unique Character of Nitrosophenol Ligands

Metal-nitrosophenolato complexes are a fascinating class of coordination compounds that have been documented in scientific literature for over a century, first appearing as early as 1939.[1][2] Historically, their intense and often vibrant colors led to their use in colorimetric analysis and as pigments, such as the iron(III) tris(1-nitroso-2-naphtholato) complex known as 'Pigment Green 8'.[1][2]

The core chemical feature that makes nitrosophenols compelling ligands is their existence in a tautomeric equilibrium between the nitrosophenol form and a more stable quinone-monoxime form.[1][3] This equilibrium is a critical factor influencing the electronic structure, stability, and reactivity of their corresponding metal complexes.[3] Although the monoxime form is often considered dominant, the nitrosophenol structure is frequently used for simplicity in literature.[1][2]

This guide will use 2,6-Dimethyl-4-nitrosophenol as the primary exemplar for protocols and discussion due to the extensive availability of validated synthetic and characterization data for this specific isomer. The principles and methodologies described are broadly applicable to other isomers, including the titular 2,5-dimethyl-4-nitrosophenol.

Core Concept: Tautomeric Equilibrium

The functionality of a p-nitrosophenol ligand is defined by the equilibrium between its two tautomeric forms. This duality dictates its coordination mode and the resulting complex's properties.

G cluster_tautomerism Tautomeric Equilibrium nitrosophenol 2,6-Dimethyl-4-nitrosophenol (Phenol Form) quinone_monoxime 4-(Hydroxyimino)-2,6-dimethyl- cyclohexa-2,5-dien-1-one (Quinone Monoxime Form) nitrosophenol->quinone_monoxime H⁺ shift

Caption: Tautomerism in 2,6-Dimethyl-4-nitrosophenol.

Section 1: Ligand Synthesis

The synthesis of the free ligand is the foundational step for its use in coordination chemistry. The most established method involves the direct electrophilic nitrosation of the corresponding phenolic precursor.[3]

Protocol 1.1: Synthesis of 2,6-Dimethyl-4-nitrosophenol

This protocol details the direct nitrosation of 2,6-dimethylphenol using sodium nitrite in an acidic medium.

Materials:

  • 2,6-Dimethylphenol

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Nitrite (NaNO₂)

  • Ice Bath

  • Stir Plate and Magnetic Stir Bar

  • Reaction Flask and Dropping Funnel

Procedure:

  • Prepare the Phenol Solution: In a suitable reaction flask, dissolve 25.0 g of 2,6-dimethylphenol in 246 mL of a 50% aqueous glacial acetic acid solution.[4]

  • Cool the Reaction Mixture: Place the flask in an ice bath and stir the solution until the temperature is stable at or below 15°C.

  • Prepare the Nitrosating Agent: Prepare a solution of 91 g of 30% aqueous sodium nitrite.[4]

  • Perform Nitrosation: Add the sodium nitrite solution dropwise to the cooled phenol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 15°C. The product, 2,6-dimethyl-4-nitrosophenol, will begin to precipitate.

  • Isolate the Product: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the collected solid with cold deionized water to remove residual acid and salts. Dry the product under vacuum to yield the final ligand.

Rationale:

  • Acidic Medium: The reaction requires an acidic environment to generate nitrous acid (HNO₂) in situ from sodium nitrite. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), the active electrophile.[3]

  • Low Temperature: This is critical for two reasons. First, it prevents the thermal decomposition of the unstable nitrous acid. Second, the electrophilic aromatic substitution is an exothermic process, and maintaining a low temperature ensures reaction control and minimizes the formation of side products.

Table 1: Physicochemical Properties of 2,6-Dimethyl-4-nitrosophenol
PropertyValueSource
CAS Number 13331-93-6[5]
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [3]
Appearance Varies, often a yellowish solid
IUPAC Name 2,6-dimethyl-4-nitrosophenol[6]

Section 2: Synthesis of Metal-Nitrosophenolato Complexes

The synthesis of coordination complexes can be achieved by reacting the isolated ligand with a metal salt. Alternatively, a one-pot synthesis, often referred to as the Baudisch reaction, can be employed where the complex is formed in situ from the phenol precursor.[1][7] This guide will focus on the more direct method using the pre-synthesized ligand.

Protocol 2.1: General Synthesis of a Copper(II) bis(2,6-dimethyl-4-nitrosophenolato) Complex

This protocol describes a general method for synthesizing a bidentate complex with a 2:1 ligand-to-metal ratio, a common stoichiometry for copper(II).[2]

Materials:

  • 2,6-Dimethyl-4-nitrosophenol (Ligand)

  • Copper(II) Chloride (CuCl₂·2H₂O) or Copper(II) Acetate (Cu(OAc)₂·H₂O)

  • Ethanol or Methanol

  • Stir Plate and Magnetic Stir Bar

  • Reaction Flask and Condenser

Procedure:

  • Dissolve the Ligand: In a round-bottom flask, dissolve 2.0 molar equivalents of 2,6-dimethyl-4-nitrosophenol in a minimal amount of warm ethanol.

  • Dissolve the Metal Salt: In a separate beaker, dissolve 1.0 molar equivalent of the copper(II) salt in a minimal amount of ethanol.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. An immediate color change and often the formation of a precipitate will be observed.

  • Promote Completion: Gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Isolate the Complex: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration.

  • Wash and Dry: Wash the product with a small amount of cold ethanol to remove unreacted starting materials, followed by a non-polar solvent like diethyl ether to aid in drying. Dry the complex under vacuum.

Rationale:

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used as copper(II) typically forms square planar or distorted octahedral complexes, readily accommodating two bidentate nitrosophenolato ligands.[2]

  • Solvent Choice: Ethanol or methanol are commonly used as they are good solvents for both the organic ligand and many inorganic metal salts, facilitating a homogeneous reaction environment.

  • Heating: Refluxing provides the necessary activation energy to overcome any kinetic barriers and ensures the formation of the thermodynamically stable complex.

General Workflow for Synthesis and Isolation

The process from starting materials to a purified complex follows a logical and systematic sequence.

Caption: A generalized workflow for the synthesis of metal-nitrosophenolato complexes.

Section 3: Characterization of Coordination Complexes

Confirming the identity and structure of a newly synthesized complex requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Key Characterization Techniques:
  • Infrared (IR) Spectroscopy: This is a powerful tool for confirming coordination. The tautomerism between nitrosophenol and quinone-monoxime results in characteristic vibrational bands (e.g., C=O, C=N, N-O). Upon coordination to a metal center, the positions of these bands will shift, providing direct evidence of the ligand-metal interaction. A study by Charalambous et al. used IR spectroscopy to confirm that the ligands readily adopt the more favored o-benzoquinone monoxime structure within the complexes.[2]

  • UV-Visible (UV-Vis) Spectroscopy: Nitrosophenolato complexes are often highly colored due to intense ligand-to-metal charge transfer (LMCT) bands.[1] Comparing the spectrum of the complex to that of the free ligand will show the appearance of these new absorption bands in the visible region.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. This data is used to confirm the empirical formula and verify the ligand-to-metal ratio in the final product.

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure of the complex. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, octahedral), and intermolecular interactions.[2][7]

Table 2: Representative Spectroscopic Data Comparison
AnalyteTechniqueExpected ObservationRationale
Free Ligand IRStrong bands corresponding to O-H, C=O, and C=N stretches of the quinone monoxime tautomer.Characterizes the dominant tautomeric form of the uncoordinated ligand.
Metal Complex IRShift in C=O and C=N frequencies to lower wavenumbers; disappearance of the broad O-H band.Indicates coordination of the carbonyl oxygen and oxime nitrogen to the metal center.
Free Ligand UV-VisAbsorptions in the UV region due to π→π* transitions within the aromatic system.Establishes a baseline spectrum for the ligand.
Metal Complex UV-VisAppearance of new, strong absorption bands in the visible region (400-700 nm).These bands are characteristic of ligand-to-metal charge transfer (LMCT), confirming electronic interaction.
Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of a novel coordination compound.

G cluster_characterization Characterization & Validation Workflow Start Newly Synthesized Complex IR FT-IR Spectroscopy Start->IR Initial Screening UV UV-Vis Spectroscopy Start->UV Initial Screening CHN Elemental Analysis Start->CHN Initial Screening Xray Single Crystal X-ray Diffraction Start->Xray If Crystals Form Final Confirmed Structure & Purity IR->Final Confirms Coordination UV->Final Confirms Electronic Interaction CHN->Final Confirms Stoichiometry Xray->Final Definitive 3D Structure

Caption: Logical workflow for the characterization of a new metal complex.

Section 4: Applications in Research and Drug Development

The unique electronic and structural properties of metal-nitrosophenolato complexes make them suitable for a range of applications.

  • Colorimetric Sensors: The formation of intensely colored complexes can be exploited for the qualitative and quantitative detection of specific metal ions. As originally suggested by Baudisch, these ligands can serve as sensitive colorimetric reagents for ions like Co(II).[1]

  • Redox Catalysis: Certain metal complexes of nitrosophenols have shown promise as catalysts. For example, manganese complexes with nitrosonaphthol ligands have been used to catalyze the epoxidation of alkenes under an oxygen atmosphere, mimicking aspects of oxygen evolution in photosynthesis.[1]

  • Precursors in Organic Synthesis: Metal coordination can serve as a "protecting group" strategy for the otherwise unstable 2-nitrosophenol moiety.[7] The stable complex can be used in subsequent reactions, and the ligand can be released later. This has been applied in the synthesis of complex heterocyclic molecules like 1,4-benzoxazines.[8]

  • Potential in Drug Development: While still an emerging area, the coordination of bioactive organic molecules to metal centers is a key strategy in medicinal inorganic chemistry.[9] The properties of metal complexes, such as their redox activity and ability to adopt specific geometries, offer potential avenues for developing novel therapeutic agents.[9]

References

  • Nicholls, A. J., Barber, T., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. [Link]

  • MDPI Encyclopedia. (2021). Metal-Nitrosophenolato Complexes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrosophenol. Retrieved from [Link]

  • Nicholls, A. J., Batsanov, A. S., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-nitrosophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol. Retrieved from [Link]

  • Nishino, H., Tategami, S., Yamada, T., Korp, J. D., & Kurosawa, K. (1991). Metal complexes in organic synthesis. I. Cycloaddition of dimethyl acetylenedicarboxylate with the bis copper(II) complexes formed from o-nitrosophenols. Synthesis of 2,3-dicarbomethoxy-4-hydroxy-1,4-benzoxazines. The Journal of Organic Chemistry, 56(11), 3770-3777. [Link]

  • Guest Editor, & da Silva, J. G. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceuticals, 17(1), 100. [Link]

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Application Note & Protocol: Electrophilic Nitrosation of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Context

The C-nitrosation of phenols is a cornerstone electrophilic aromatic substitution reaction, yielding nitroso-phenols that are pivotal intermediates in the synthesis of various fine chemicals, including dyes, pharmaceuticals, and agrochemicals. Specifically, the nitrosation of 2,5-dimethylphenol to produce 4-nitroso-2,5-dimethylphenol serves as an excellent model system for studying the intricacies of this reaction. The directing effects of the hydroxyl and methyl substituents on the aromatic ring, coupled with the controlled generation of the nitrosating agent, provide a rich platform for both mechanistic investigation and practical synthetic application. This document provides a comprehensive guide to the experimental setup, protocol, underlying mechanisms, and safety considerations for the successful nitrosation of 2,5-dimethylphenol.

Mechanistic Overview: The Chemistry of Nitrosation

The nitrosation of phenols is an electrophilic aromatic substitution reaction. The electrophile in this reaction is the nitrosonium ion (NO⁺), which is typically generated in situ from nitrous acid (HNO₂). Nitrous acid itself is unstable and is therefore prepared immediately before use by the acidification of a nitrite salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2]

The reaction proceeds via the following key steps:

  • Formation of the Electrophile: In an acidic medium, sodium nitrite is protonated to form nitrous acid. A second protonation of nitrous acid leads to the loss of a water molecule and the formation of the highly electrophilic nitrosonium ion.

    NaNO₂ + HCl → HNO₂ + NaCl HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the nitrosonium ion. The hydroxyl group of the phenol is a strong activating group, and the methyl groups are weakly activating, directing the electrophilic attack primarily to the ortho and para positions. In the case of 2,5-dimethylphenol, the para position (position 4) is sterically unhindered and electronically favored, leading to the predominant formation of 4-nitroso-2,5-dimethylphenol.[3][4]

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a Wheland intermediate or sigma complex), loses a proton to a base (such as water or the chloride ion) to restore the aromaticity of the ring, yielding the final product.[3]

It is important to note that at higher pH values (pH > 3), the mechanism can involve the attack on the nitrosatable substrate by NO⁺/NO₂H₂⁺, followed by a slow proton transfer step.[4][5]

Experimental Protocol

This protocol details the laboratory-scale synthesis of 4-nitroso-2,5-dimethylphenol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Grade
2,5-DimethylphenolC₈H₁₀O122.166.11 g (0.05 mol)ACS Reagent Grade
Sodium NitriteNaNO₂69.003.80 g (0.055 mol)ACS Reagent Grade
Hydrochloric Acid (conc.)HCl36.46~10 mLACS Reagent Grade
Ethanol (95%)C₂H₅OH46.07As neededLaboratory Grade
Deionized WaterH₂O18.02As needed
IceH₂O18.02As needed
BeakersVarious sizes
Erlenmeyer Flask250 mL
Magnetic Stirrer & Stir Bar
Graduated CylindersVarious sizes
Buchner Funnel & Filter Flask
Filter Paper
pH paper or pH meter
Step-by-Step Procedure
  • Dissolution of 2,5-Dimethylphenol: In a 250 mL Erlenmeyer flask, dissolve 6.11 g (0.05 mol) of 2,5-dimethylphenol in 50 mL of 95% ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

  • Preparation of Sodium Nitrite Solution: In a separate 100 mL beaker, dissolve 3.80 g (0.055 mol) of sodium nitrite in 25 mL of deionized water.

  • Cooling the Reaction Mixture: Place the Erlenmeyer flask containing the 2,5-dimethylphenol solution in an ice-water bath on a magnetic stirrer and begin gentle stirring. Allow the solution to cool to 0-5 °C.

  • Addition of Sodium Nitrite: Once the 2,5-dimethylphenol solution has reached the target temperature, slowly add the sodium nitrite solution dropwise over a period of 10-15 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Acidification: While continuing to stir and cool the reaction mixture, slowly add concentrated hydrochloric acid dropwise. The addition of acid will generate the nitrous acid in situ. Monitor the pH of the reaction mixture and continue adding acid until the pH is approximately 3-4. A color change to a deep green or brown is typically observed, indicating the formation of the nitroso compound.

  • Reaction Time: Continue to stir the reaction mixture in the ice bath for an additional 30-45 minutes to ensure the reaction goes to completion.

  • Isolation of the Product: After the reaction is complete, slowly add 100 mL of cold deionized water to the reaction mixture to precipitate the crude product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 50 mL of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Transfer the solid product to a watch glass and allow it to air dry, or dry it in a desiccator.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Experimental Workflow Diagram

Nitrosation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Dissolve 2,5-Dimethylphenol in Ethanol C Cool Phenol Solution to 0-5 °C A->C B Prepare Aqueous Sodium Nitrite Solution D Add Sodium Nitrite Solution Dropwise B->D C->D Maintain Temp. E Acidify with HCl to pH 3-4 D->E Maintain Temp. F Stir for 30-45 min at 0-5 °C E->F G Precipitate with Cold Water F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Dry the Product I->J K Optional: Recrystallization J->K

Caption: Workflow for the nitrosation of 2,5-dimethylphenol.

Product Characterization

The identity and purity of the synthesized 4-nitroso-2,5-dimethylphenol can be confirmed using various analytical techniques:

  • Melting Point: The melting point of the purified product can be determined and compared to the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the phenol, the N=O stretch of the nitroso group, and the C-H and C=C stretches of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the addition of the nitroso group.[6]

Safety Precautions and Hazard Management

It is imperative to adhere to strict safety protocols when performing this experiment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[7]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of any volatile reagents or byproducts.[7]

  • Handling of Reagents:

    • 2,5-Dimethylphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

    • Sodium Nitrite: A strong oxidizing agent that can enhance the combustion of other substances.[8] It is toxic if swallowed and can cause serious eye irritation. Avoid contact with combustible materials.[9][10] May explode if heated above 530°C.[8]

    • Hydrochloric Acid: A corrosive acid that can cause severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

References

  • What is the mechanism of nitrosation of phenol? - Quora. (2019, June 19). Retrieved from [Link]

  • Singh, R. J., & Doulias, P. T. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. Archives of biochemistry and biophysics, 358(1), 1-11.
  • González-Mancebo, S., Calle, E., & Casado, J. (2000). Nitrosation of phenolic compounds: inhibition and enhancement. International journal of chemical kinetics, 32(10), 635-641.
  • Masse, M. A. (1940). U.S. Patent No. 2,225,357. Washington, DC: U.S.
  • Reddy, K. S., & Kumar, A. (2007). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 11(1), 135-138.
  • González-Mancebo, S., et al. (2001). Nitrosation reactions of phenolic compounds.
  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: Sodium nitrite/hydrochloric acid TS. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. Retrieved from [Link]

  • TRC Corp. (2017, July 5). Safety Data Sheet: Sodium Nitrite. Retrieved from [Link]

  • What are the safety precautions when handling Sodium Nitrite? - Blog. (2025, June 19). Retrieved from [Link]

  • Possible reaction pathways of nitration and nitrosation of phenol (1).
  • Nitration of Phenol (A-Level Chemistry) - YouTube. (2022, January 26). Retrieved from [Link]

  • Preparation of 4-nitrosophenol. PrepChem.com. Retrieved from [Link]

  • Nitrosation and nitrosylation - Wikipedia. (n.d.). Retrieved from [Link]

  • González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics, 34(3), 157-163.
  • CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents.
  • Phenol, 2,5-dimethyl-4-nitroso- | 20294-63-7. Appchem. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2003). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 8(8), 614-620.
  • A Versatile New Reagent for Nitros
  • Method of nitrosation of phenol - European Patent Office - EP 2975018 A1.
  • Preparations of C-Nitroso Compounds. PMC - NIH.
  • 5-Dimethylamino-2-nitroso-4-methylphenol | C9H12N2O2 | CID 22638 - PubChem. Retrieved from [Link]

  • CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents.
  • CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google Patents.
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Application Notes and Protocols: 2,5-Dimethyl-4-nitrosophenol as a Potential Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and compromising structural integrity. The development of effective and environmentally benign corrosion inhibitors is a paramount objective in materials science. This document outlines the rationale, proposed mechanism of action, and detailed experimental protocols for evaluating 2,5-Dimethyl-4-nitrosophenol as a novel potential corrosion inhibitor. This guide is designed to provide researchers with a comprehensive framework for the synthesis, characterization, and performance assessment of this promising organic compound.

Introduction: The Rationale for this compound as a Corrosion Inhibitor

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors.[1] These molecules can adsorb onto a metal surface, forming a protective barrier that mitigates the corrosive action of the environment.[2] this compound possesses a unique combination of functional groups that make it a compelling candidate for corrosion inhibition:

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group that can facilitate the adsorption of the molecule onto the metal surface. Phenols and their derivatives have been widely studied as corrosion inhibitors due to their ability to form a protective film.[3][4]

  • Nitroso Group (-N=O): The nitroso group, containing both nitrogen and oxygen, can act as an additional adsorption center. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of metal atoms, strengthening the inhibitor-metal bond.

  • Aromatic Ring: The π-electrons of the benzene ring can interact with the metal surface, further enhancing the adsorption process and the stability of the protective film.

  • Dimethyl Groups (-CH₃): The two methyl groups are electron-donating, which increases the electron density on the aromatic ring and the heteroatoms, thereby promoting a stronger interaction with the metal surface.

The synergistic effect of these functional groups suggests that this compound could exhibit significant corrosion inhibition efficiency, particularly in acidic environments where industrial processes like acid pickling and cleaning are common.

Proposed Mechanism of Corrosion Inhibition

The primary mechanism by which this compound is proposed to inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This adsorption can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the phenolic oxygen can be protonated, leading to a cationic species that can be adsorbed on the cathodically charged metal surface.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the oxygen and nitrogen atoms in the hydroxyl and nitroso groups and the vacant d-orbitals of the metal atoms. This type of interaction is stronger and leads to a more stable protective film.[1]

The adsorbed this compound molecules block the active sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface H+ H⁺ Cathodic Cathodic Site (2H⁺ + 2e⁻ → H₂) H+->Cathodic Attacks Cl- Cl⁻ Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl-->Anodic Promotes Dissolution Inhibitor This compound Inhibitor->Anodic Adsorbs & Blocks Inhibitor->Cathodic Adsorbs & Blocks

Caption: Proposed inhibition mechanism of this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis of a closely related compound, 2,6-dimethyl-p-nitrosophenol, which can be adapted for this compound, and for the evaluation of its corrosion inhibition performance.

Synthesis of 2,6-dimethyl-p-nitrosophenol (Adaptable for this compound)

This protocol is adapted from a known synthesis of 2,6-dimethyl-p-nitrosophenol and can serve as a starting point for the synthesis of the 2,5-dimethyl isomer by substituting the starting material.[5]

Materials:

  • 2,5-Dimethylphenol

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 25 grams of 2,5-dimethylphenol in 250 ml of a 50% aqueous solution of glacial acetic acid in a flask.

  • Cool the solution to 15°C or lower using an ice bath.

  • While stirring vigorously, add a 30% aqueous solution of sodium nitrite dropwise from a dropping funnel. Maintain the temperature below 15°C throughout the addition.

  • Continue stirring for 1-2 hours after the addition is complete.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with cold distilled water to remove any unreacted starting materials and byproducts.

  • Dry the product in a desiccator.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.

Gravimetric (Weight Loss) Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[6][7]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Acetone

  • Distilled water

  • Corrosive medium (e.g., 1 M HCl)

  • This compound inhibitor solutions of varying concentrations

  • Water bath or thermostat

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

  • Degrease the coupons with acetone, rinse with distilled water, and dry them.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the this compound inhibitor.

  • Maintain a constant temperature using a water bath for a specified immersion period (e.g., 24, 48, 72 hours).

  • After the immersion period, retrieve the coupons, and remove the corrosion products according to ASTM G1 standard practice.[8]

  • Rinse the cleaned coupons with distilled water, dry them, and reweigh them.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[7]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Caption: Workflow for the Gravimetric (Weight Loss) Method.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[9]

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • Corrosive medium with and without inhibitor

3.3.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion potential (E_corr) and corrosion current density (i_corr) and can indicate whether the inhibitor is anodic, cathodic, or mixed-type.[10]

Procedure:

  • Prepare the working electrode by polishing, cleaning, and drying as described for the weight loss method.

  • Assemble the three-electrode cell with the corrosive solution.

  • Allow the system to stabilize by measuring the open circuit potential (OCP) for about 30-60 minutes.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density.

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Determine E_corr and i_corr from the intersection of the anodic and cathodic Tafel slopes.

  • Calculate the inhibition efficiency using the i_corr values: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film.[10]

Procedure:

  • Set up the electrochemical cell and allow the OCP to stabilize as in the PDP method.

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Measure the impedance response of the system.

  • Plot the data as Nyquist and Bode plots.

  • Model the data using an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • A larger R_ct value in the presence of the inhibitor indicates better corrosion protection.

  • Calculate the inhibition efficiency using the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

G cluster_setup Electrochemical Cell Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis WE Working Electrode (Mild Steel) CE Counter Electrode (Platinum) RE Reference Electrode (SCE) Electrolyte Corrosive Solution +/- Inhibitor OCP OCP Stabilization PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel Tafel Plot Analysis (Ecorr, icorr) PDP->Tafel Nyquist Nyquist/Bode Plot Analysis (Rct, Cdl) EIS->Nyquist IE_calc Calculate Inhibition Efficiency Tafel->IE_calc Nyquist->IE_calc

Caption: Workflow for Electrochemical Corrosion Testing.

Data Presentation and Interpretation

Quantitative data from the experimental protocols should be summarized in tables for easy comparison.

Table 1: Gravimetric (Weight Loss) Data

Inhibitor Conc. (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank-
Conc. 1
Conc. 2
Conc. 3

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (M)E_corr (mV vs SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
Blank-
Conc. 1
Conc. 2
Conc. 3

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (M)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank-
Conc. 1
Conc. 2
Conc. 3

Conclusion

This compound presents a promising scaffold for the development of a new class of corrosion inhibitors. The protocols detailed in this document provide a robust framework for the systematic evaluation of its performance. By combining gravimetric and electrochemical methods, researchers can gain a comprehensive understanding of its inhibition efficiency and mechanism of action. Further studies could also involve surface analysis techniques (SEM, AFM, XPS) to visualize the protective film and quantum chemical calculations to correlate the molecular structure with the inhibition performance.

References

  • Shukla, S. K., & Quraishi, M. A. (2009). 4-Amino-3-hydrazino-5-mercapto-1, 2, 4-triazole as a green corrosion inhibitor for mild steel in hydrochloric acid. Materials Chemistry and Physics, 114(2-3), 973-978.
  • Lakshmi, D., Rajendran, S., & Sathiyabama, J. (2016). Corrosion Inhibition by Phenols–An Overview. Int J Nano Corr Sci and Engg, 3(1), 1-18.
  • ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2012,

  • Corrosion Inhibition of Mild Steel With Phenol-Based Anticorrosion Fraction: Preparation, Phytochemistry, and Potentiodynamic Polarization - Corromat. (n.d.). Retrieved from [Link]

  • The effect of isomers of some organic compounds as inhibitors for the corrosion of carbon steel in sulfuric acid | Pigment & Resin Technology | Emerald Insight. (n.d.). Retrieved from [Link]

  • Methods for Electrochemical Corrosion Testing - Infinita Lab. (n.d.). Retrieved from [Link]

  • Investigating Carbolic Acid in Environmentally Safe Corrosion Inhibitors - Patsnap. (n.d.). Retrieved from [Link]

  • Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol - PMC. (n.d.). Retrieved from [Link]

  • Electrochemical Corrosion Testing | Corrosion Testing - IMR Test Labs. (n.d.). Retrieved from [Link]

  • ASTM Corrosion Tests and Standards - TFT Pneumatic. (n.d.). Retrieved from [Link]

  • G3 Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing. (n.d.). Retrieved from [Link]

  • Corrosion Testing Methods for Metals - Perfect Pollucon Services. (n.d.). Retrieved from [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775 - TCR Engineering. (n.d.). Retrieved from [Link]

  • Comprehensive Metal Corrosion Rate Testing by ASTM G31-72 - LCS Laboratory Inc. (n.d.). Retrieved from [Link]

  • A New Mechanism for the Inhibition of SA106 Gr.B Carbon Steel Corrosion by Nitrite in Alkaline Water - MDPI. (n.d.). Retrieved from [Link]

  • ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals US Lab - LabsInUS. (n.d.). Retrieved from [Link]

  • ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens US Lab - MaTestLab. (n.d.). Retrieved from [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC. (n.d.). Retrieved from [Link]

  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC. (n.d.). Retrieved from [Link]

  • Preparation of 4-nitrosophenol. (n.d.). Retrieved from [Link]

  • Principles, types and applications of corrosion inhibitors operation form metal and alloys. Review. (n.d.). Retrieved from [Link]

  • Synthesis of 2,6-dimethyl-p-nitrosophenol. (n.d.). Retrieved from [Link]

Sources

Application Note: 2,5-Dimethyl-4-nitrophenol as a Versatile Intermediate for Pharmaceutical Synthesis via Catalytic Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,5-dimethyl-4-nitrophenol as a key starting material in pharmaceutical synthesis. While inquiries are sometimes made regarding its nitrosated analogue, 2,5-dimethyl-4-nitrosophenol, the available scientific literature and chemical catalogs predominantly feature the nitro compound as the more stable and synthetically versatile precursor. The primary strategic value of 2,5-dimethyl-4-nitrophenol lies in its efficient catalytic reduction to 4-amino-2,5-dimethylphenol, a highly functionalized aniline derivative. This intermediate, possessing both a nucleophilic amino group and a phenolic hydroxyl group, serves as a powerful building block for the construction of complex heterocyclic scaffolds that are central to many modern therapeutic agents. This guide details the synthesis of the parent nitrophenol, its subsequent catalytic reduction, and its application in forming pharmaceutically relevant heterocyclic systems, supported by step-by-step protocols, mechanistic insights, and safety considerations.

Part 1: Compound Profile: 2,5-Dimethyl-4-nitrophenol

2,5-Dimethyl-4-nitrophenol is an aromatic organic compound that serves as a valuable precursor in multi-step organic syntheses. Its chemical structure, featuring methyl, hydroxyl, and nitro groups, provides multiple avenues for functionalization.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,5-dimethyl-4-nitrophenol are summarized below for easy reference during experimental design and characterization.

PropertyValueSource
CAS Number 3139-05-7[1][2]
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1][2]
Appearance Typically a yellow to brown crystalline solid-
Melting Point ~168 °C (decomposes)
IUPAC Name 2,5-dimethyl-4-nitrophenol[1]
SMILES CC1=CC(=C(C=C1O)C)[O-][1]
Safety and Handling

As a nitroaromatic compound, 2,5-dimethyl-4-nitrophenol requires careful handling. It is classified as harmful and an irritant.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[4]

  • Respiratory Protection: For operations generating dust, use an appropriate NIOSH/MSHA-approved respirator.[5]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.[4][6]

Part 2: Synthesis of 2,5-Dimethyl-4-nitrophenol

The most direct route to 2,5-dimethyl-4-nitrophenol is through the electrophilic nitration of 2,5-dimethylphenol. The hydroxyl group is a strong activating group, and the two methyl groups further enhance the electron density of the aromatic ring, facilitating nitration. The directing effects of the substituents favor substitution at the para-position relative to the hydroxyl group.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 2,5-dimethyl-4-nitrophenol from its precursor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2,5-Dimethylphenol in Acetone reagent Add Nitrating Agent (e.g., Fe(NO₃)₃·9H₂O) start->reagent Step 1 stir Stir at Room Temp (2-24 hours) reagent->stir Step 2 filter1 Filter through Celite to Remove Solids stir->filter1 Step 3 neutralize Treat Filtrate with NaHCO₃ filter1->neutralize Step 4 filter2 Filter Again neutralize->filter2 Step 5 concentrate Concentrate Under Reduced Pressure filter2->concentrate Step 6 chromatography Purify via Silica Gel Column Chromatography concentrate->chromatography Step 7 product Pure 2,5-Dimethyl-4-nitrophenol chromatography->product Step 8 characterize Characterize: ¹H NMR, ¹³C NMR, IR, MP product->characterize

Caption: Workflow for the synthesis of 2,5-dimethyl-4-nitrophenol.

Detailed Synthesis Protocol

This protocol is adapted from general methods for the nitration of phenols using metal nitrates.[7][8]

Materials:

  • 2,5-Dimethylphenol

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)[7]

  • Acetone (ACS grade)

  • Sodium bicarbonate (NaHCO₃)

  • Celite or diatomaceous earth

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dimethylphenol (1.0 eq.) and iron(III) nitrate nonahydrate (1.0 eq.).

  • Solvent Addition: Add acetone (approx. 10 mL per mmol of phenol) to the solid mixture.

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[7]

  • Initial Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove any insoluble inorganic materials. Wash the filter cake with a small amount of acetone.[7]

  • Neutralization: Carefully add solid sodium bicarbonate to the filtrate in small portions until the cessation of CO₂ evolution. This step neutralizes any residual acid.

  • Second Filtration: Filter the mixture again to remove the excess sodium bicarbonate and any precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2,5-dimethyl-4-nitrophenol.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Part 3: Catalytic Reduction to 4-Amino-2,5-dimethylphenol

The reduction of the nitro group to an amine is one of the most fundamental and crucial transformations in the synthesis of pharmaceutical ingredients.[9] The resulting aminophenol is a bifunctional molecule ready for further elaboration. The catalytic reduction of 4-nitrophenol and its derivatives is a widely studied and optimized reaction, often serving as a model for evaluating catalyst performance.[10][11][12][13]

Reaction Pathway and Mechanism

The conversion of 4-nitrophenol to 4-aminophenol is a cornerstone reaction in producing key intermediates for pharmaceuticals and other fine chemicals.[10][11] The process involves the transfer of electrons from a reducing agent, mediated by a catalyst surface. While various systems exist, catalytic hydrogenation using a noble metal catalyst and a hydrogen source is a common and efficient method.

G A 2,5-Dimethyl-4-nitrophenol (Starting Material) B Adsorption onto Catalyst Surface (e.g., Pd/C, Pt) A->B D Sequential Reduction of Nitro Group via Intermediates (Nitroso, Hydroxylamine) B->D e⁻, H⁺ transfer C Hydrogen Source (H₂ gas or NaBH₄) C->D E Formation of Amino Group D->E F Desorption from Catalyst Surface E->F G 4-Amino-2,5-dimethylphenol (Final Product) F->G

Caption: General pathway for the catalytic reduction of a nitrophenol.

Detailed Reduction Protocol (Catalytic Hydrogenation)

Materials:

  • 2,5-Dimethyl-4-nitrophenol

  • Palladium on carbon (Pd/C, 5-10 wt. %) or Platinum(IV) oxide (PtO₂)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Flask Preparation: To a hydrogenation flask, add 2,5-dimethyl-4-nitrophenol (1.0 eq.) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol %).

  • Inerting: Seal the flask and purge the system with an inert gas (N₂ or Ar) for several minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask via a balloon or connect to a Parr apparatus. For a balloon setup, the reaction is typically run under slight positive pressure.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The disappearance of the yellow color of the nitrophenol is often a good visual indicator of reaction progress.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure it remains solvent-wet during filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-amino-2,5-dimethylphenol.

  • Purification (if necessary): The product is often of high purity. If required, it can be recrystallized from a suitable solvent system (e.g., water or ethanol/water).

  • Characterization: Confirm the structure of the product by NMR and compare its properties to literature values.[14]

Part 4: Application in Heterocyclic Synthesis

The true value of 4-amino-2,5-dimethylphenol as a pharmaceutical intermediate is realized in its use as a scaffold for building heterocyclic ring systems.[15][16] The ortho-relationship of the amino and hydroxyl groups in the reduced product of an o-nitrophenol, for example, is ideal for forming five- or six-membered heterocycles like benzoxazoles or benzoxazines, which are privileged structures in medicinal chemistry.[17][18]

Logic of Heterocycle Formation

The aminophenol product contains two key nucleophilic sites: the amino nitrogen and the phenolic oxygen. This arrangement allows for cyclization reactions with bifunctional electrophiles to construct fused heterocyclic systems.

G start 2,5-Dimethylphenol nitro Nitration start->nitro nitrophenol 2,5-Dimethyl-4-nitrophenol nitro->nitrophenol reduce Catalytic Reduction nitrophenol->reduce aminophenol 4-Amino-2,5-dimethylphenol (Key Intermediate) reduce->aminophenol cyclize Condensation/ Cyclization aminophenol->cyclize heterocycle Pharmaceutically Relevant Heterocyclic Scaffolds cyclize->heterocycle

Sources

Application Notes and Protocols: The Strategic Role of 2,5-Dimethyl-4-nitrosophenol in the Synthesis of Advanced Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 2,5-dimethyl-4-nitrosophenol as a pivotal precursor in the synthesis of specialized azo dyes. Moving beyond conventional synthesis routes, this document elucidates the unique chemical attributes of this compound and its influence on the chromophoric and performance characteristics of the resulting dyes. Detailed experimental protocols, reaction mechanisms, and safety considerations are presented to empower researchers in the fields of materials science, textile chemistry, and biomedical research to leverage this versatile compound in the development of novel azo dyes with tailored properties.

Introduction: The Significance of Azo Dyes and the Unique Position of this compound

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying their chemical structure.[1] The fundamental structure of an azo dye is characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[2][3]

The synthesis of azo dyes traditionally involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline derivative.[1][4] The nature of both the diazonium salt and the coupling component dictates the final color and properties of the dye.[2]

While the classic approach is widely employed, the use of this compound as a coupling component offers a unique synthetic pathway. Its structure, featuring a nitroso group para to a hydroxyl group on a dimethyl-substituted benzene ring, presents distinct electronic and steric characteristics that influence the resulting dye's properties. The presence of the electron-donating methyl and hydroxyl groups, along with the electron-withdrawing nitroso group, creates a nuanced electronic environment that can be exploited to fine-tune the dye's absorption spectrum and fastness properties.

Scientific Principles and Mechanistic Insights

The core of azo dye synthesis lies in the electrophilic aromatic substitution reaction between a diazonium ion and an activated aromatic ring.[5]

The Diazotization Reaction

The initial step involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[4] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[4]

The Azo Coupling Reaction with this compound

In the subsequent coupling step, the diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component. For this compound, the hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho position. The two methyl groups provide additional electron density to the ring, further facilitating the coupling reaction. The reaction is typically carried out in a mildly acidic to neutral pH environment.[6]

Diagram 1: General Azo Coupling Reaction

Azo_Coupling diazonium Ar-N₂⁺ Diazonium Salt (Electrophile) azo_dye Azo Dye diazonium->azo_dye Electrophilic Aromatic Substitution coupler This compound (Nucleophile) coupler->azo_dye

Caption: Electrophilic attack of the diazonium salt on the activated aromatic ring of the coupling component.

Application Notes: Leveraging this compound for Advanced Dye Design

The judicious selection of this compound as a coupling component is driven by the desire to impart specific properties to the final azo dye.

  • Color Modulation: The interplay of the electron-donating methyl and hydroxyl groups with the electron-withdrawing nitroso group on the phenol ring significantly influences the intramolecular charge transfer characteristics of the resulting dye. This allows for the synthesis of dyes with specific, tunable colors, often in the yellow to red spectrum.

  • Enhanced Fastness Properties: The bulky methyl groups ortho and meta to the hydroxyl group can provide steric hindrance, which may protect the azo linkage from photolytic or chemical degradation, potentially leading to improved light and wash fastness.

  • Metal Complex Dyes: The presence of the hydroxyl and nitroso groups in a favorable orientation can create a bidentate chelation site for metal ions. This makes azo dyes derived from this compound excellent ligands for the preparation of metal-complex dyes.[7] These complexes often exhibit superior fastness properties and can produce duller, more subtle shades, which are desirable in certain applications.

  • Solvatochromism: Azo dyes containing both electron-donating and electron-withdrawing groups often exhibit solvatochromism, where their color changes with the polarity of the solvent.[8] This property can be exploited in the development of chemical sensors.

Experimental Protocols: Synthesis of a Representative Azo Dye

This section provides a detailed, step-by-step protocol for the synthesis of an illustrative azo dye using aniline as the diazo component and this compound as the coupling component.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Aniline: Toxic and readily absorbed through the skin.

    • Hydrochloric Acid: Corrosive.[9]

    • Sodium Nitrite: Oxidizer and toxic if swallowed.

    • This compound: Handle with care, as related nitro and nitroso compounds can be hazardous. Assume it is harmful if swallowed, in contact with skin, or if inhaled.[10]

    • Azo Dyes: Many azo compounds are considered to be mildly toxic.[2]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
AnilineC₆H₅NH₂93.130.93 g (0.01 mol)
Concentrated HClHCl36.462.5 mL
Sodium NitriteNaNO₂69.000.72 g (0.0105 mol)
This compoundC₈H₉NO₂151.161.51 g (0.01 mol)
Sodium HydroxideNaOH40.00As needed for 10% solution
Deionized WaterH₂O18.02As needed
EthanolC₂H₅OH46.07For recrystallization
Ice--As needed
Step-by-Step Synthesis Protocol

Diagram 2: Workflow for Azo Dye Synthesis

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Coupling Reaction cluster_workup Part 3: Isolation and Purification prep_aniline Prepare Aniline Solution diazotize Add NaNO₂ Solution (0-5 °C) prep_aniline->diazotize Stir vigorously couple Add Diazonium Salt to Coupler Solution (0-5 °C) diazotize->couple Use immediately prep_coupler Prepare this compound Solution prep_coupler->couple Slow addition filter Vacuum Filtration couple->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Purified Dye recrystallize->dry

Caption: Step-by-step workflow for the synthesis of the representative azo dye.

Part 1: Preparation of the Diazonium Salt (Benzenediazonium Chloride)

  • In a 100 mL beaker, add 0.93 g (0.01 mol) of aniline to a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until the aniline is completely dissolved.

  • Cool the beaker in an ice-water bath to maintain a temperature between 0 and 5 °C.[2]

  • In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous and vigorous stirring. Ensure the temperature remains between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization reaction is complete. The resulting clear or slightly pale yellow solution is the diazonium salt, which should be used immediately.[1]

Part 2: The Coupling Reaction

  • In a 250 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a homogenous solution is obtained.

  • Cool this solution in an ice-water bath to between 0 and 5 °C.

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution from Part 2. A brightly colored precipitate (the azo dye) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Recrystallize the crude product from an ethanol-water mixture to achieve higher purity.

  • Dry the purified crystals in a desiccator or a low-temperature oven.

Characterization

The synthesized dye should be characterized to confirm its structure and purity.

TechniquePurposeExpected Observations
Melting Point Assess purityA sharp melting point range indicates a pure compound.
FT-IR Spectroscopy Functional group analysisPresence of a peak around 1400-1500 cm⁻¹ corresponding to the N=N stretch.[7] Absence of a broad O-H stretch from the starting phenol (or a significant shift).
UV-Vis Spectroscopy Determine λₘₐₓ and color propertiesThe wavelength of maximum absorbance (λₘₐₓ) in a suitable solvent (e.g., ethanol, DMSO) will determine the color of the dye.[7][11]
¹H and ¹³C NMR Spectroscopy Structural elucidationConfirm the aromatic and aliphatic proton and carbon environments, verifying the successful coupling.[12]

Applications in Textile Dyeing

Azo dyes are extensively used in the textile industry.[13] Dyes derived from this compound, particularly their metal complexes, can be applied to natural and synthetic fibers such as wool, silk, and polyamide.[14] The dyeing process typically involves dissolving the dye in an aqueous bath and immersing the textile material, often under controlled pH and temperature, to ensure efficient dye uptake and fixation.[13] Additives such as salts, leveling agents, and pH buffers are commonly used to achieve uniform and durable coloration.[13]

Conclusion

This compound serves as a valuable and strategic precursor in the synthesis of advanced azo dyes. Its unique substitution pattern allows for the creation of dyes with tailored chromophoric properties, enhanced stability, and the potential for metal chelation. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of novel azo dyes derived from this versatile compound, paving the way for innovations in materials science, diagnostics, and industrial coloration.

References

  • Fisher Scientific. (2010, October 25).
  • Sigma-Aldrich. (2025, November 6).
  • The Synthesis of Azo Dyes. (n.d.).
  • 4 - Safety D
  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol.
  • Al-Rubaie, L., Mhessn, R. J., & Al-Garah, F. T. (2020).
  • Bako, N., & Ochigbo, F. J. S. (2021). SYNTHESIS AND… FUDMA Journal of Sciences (FJS), 5(4), 347-352.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
  • Apollo Scientific. (n.d.). 4-Nitrosophenol.
  • Wikipedia. (n.d.). Azo coupling.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis.
  • ChemistryStudent. (n.d.).
  • El-Sayed, W. A., Ali, A. M., & El-Wahab, A. A. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC.
  • The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. (2019, October 25).
  • Ţurcaş, C., & Sebe, I. (n.d.). AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. UPB.
  • Thakuri, A., Banerjee, M., & Chatterjee, A. (2022).
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Al-Adely, K. J., Al-Joboury, M. J., & Al-Salihi, A. A. (2018). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI.
  • EP0241414A2 - Process for the preparation of 1:2 metal complex azo dyes. (n.d.).
  • Preparation of azo dye ligand 2-[ -2-(5-Methyl thiazolyl)azo ]-4-methoxy phenol (MeTAMP). (n.d.).
  • chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. (2020, January 7).
  • Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. (2025, August 6).
  • Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. (2013, March 1).
  • Textile Dyes: Dyeing Process and Environmental Impact | Request PDF. (n.d.).
  • Sarkhel, G., et al. (n.d.). 2',4'-dihydroxyazobenzene and 2-carboxy-2'-hydroxyazonaphthol for dyeing of jute fabric. Zenodo.

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Application Notes and Protocols for 2,5-Dimethyl-4-nitrosophenol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2,5-Dimethyl-4-nitrosophenol in the field of materials science. Leveraging its unique chemical structure, this compound exhibits significant promise as a versatile building block and functional agent. This document outlines detailed protocols and theoretical frameworks for its use as a polymerization inhibitor, a precursor for advanced azo dyes, a ligand for functional metal complexes, a corrosion inhibitor for ferrous alloys, and as a potential redox-active component in energy storage systems. Each application is supported by scientific principles, step-by-step experimental procedures, and expected outcomes to guide researchers and materials scientists in exploring the multifaceted utility of this compound.

Introduction to this compound

This compound is an aromatic compound characterized by a phenol ring substituted with two methyl groups and a nitroso group. This unique combination of functional groups imparts a range of chemical properties that are highly valuable in materials science. The phenolic hydroxyl group provides a site for acid-base chemistry and coordination with metal ions. The nitroso group, in tautomeric equilibrium with an oxime form, is a key player in radical scavenging and redox reactions. The methyl groups influence the compound's solubility and steric interactions, allowing for fine-tuning of its properties in various matrices.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₉NO₂[1]
Molecular Weight151.16 g/mol [1]
AppearanceTypically a colored crystalline solidN/A
Melting Point166-171 °C[2]
SolubilitySoluble in many organic solvents and aqueous alkaline solutionsN/A

Application as a Polymerization Inhibitor

The premature and uncontrolled polymerization of vinyl monomers is a significant challenge during their synthesis, purification, and storage. This compound is poised to be an effective polymerization inhibitor, particularly at elevated temperatures.

Scientific Rationale

The inhibitory action of nitrosophenols stems from their ability to act as potent radical scavengers. The nitroso group can efficiently trap propagating radicals in a polymerization reaction, forming stable nitroxide adducts.[3] This process effectively terminates the growing polymer chain and introduces an induction period, preventing bulk polymerization.[4] The phenolic hydroxyl group may also contribute to the inhibitory effect through hydrogen atom transfer to radicals.

Polymerization_Inhibition_Mechanism

Experimental Protocol: Evaluating Inhibition Efficiency

This protocol describes a method to quantify the effectiveness of this compound as a thermal polymerization inhibitor for styrene monomer.

Materials:

  • Styrene (freshly distilled to remove commercial inhibitors)

  • This compound

  • High-purity nitrogen gas

  • Reaction tubes with screw caps and septa

  • Heating block or oil bath

  • Gas chromatography (GC) or dilatometer

Procedure:

  • Preparation of Inhibitor Solutions: Prepare a stock solution of this compound in distilled styrene at a concentration of 1000 ppm (w/w). Prepare serial dilutions to obtain solutions with concentrations of 500 ppm, 250 ppm, and 100 ppm. A control sample with no inhibitor should also be prepared.

  • Reaction Setup: Transfer 5 mL of each inhibitor solution and the control into separate reaction tubes.

  • Inert Atmosphere: Purge each tube with high-purity nitrogen for 5 minutes to remove oxygen, which can interfere with the polymerization process. Seal the tubes tightly.

  • Thermal Polymerization: Place the sealed tubes in a preheated heating block or oil bath set to 120 °C.

  • Monitoring Polymerization: At regular time intervals (e.g., every 30 minutes), carefully extract a small aliquot from each tube using a syringe. Analyze the monomer conversion to polymer using gas chromatography or monitor the volume change using a dilatometer.

  • Data Analysis: Plot the percentage of monomer conversion as a function of time for each inhibitor concentration and the control. The induction period is the time during which polymerization is completely suppressed. The inhibition efficiency can be further quantified by comparing the polymerization rates after the induction period.

Expected Outcome: It is expected that this compound will exhibit a significant induction period, with the length of the period being directly proportional to its concentration.[4] Higher concentrations will lead to longer inhibition times.

Precursor for Advanced Azo Dyes

Azo dyes are the largest class of synthetic colorants, and their properties are highly tunable based on the chemical structure of their precursors.[5] this compound can be readily converted to the corresponding aminophenol, which serves as a versatile coupling component in azo dye synthesis.

Scientific Rationale

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[6] The nitroso group of this compound can be reduced to an amino group, yielding 4-amino-2,5-dimethylphenol. This aminophenol is an excellent coupling component due to the electron-donating effects of the hydroxyl, amino, and methyl groups, which activate the aromatic ring for electrophilic substitution by the diazonium salt.

Azo_Dye_Synthesis

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol details the synthesis of an illustrative azo dye using 4-amino-2,5-dimethylphenol (derived from this compound) and aniline.

Part A: Reduction of this compound

Materials:

  • This compound

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1.51 g (10 mmol) of this compound in 50 mL of 2 M NaOH solution.

  • Gently warm the solution to 50 °C and then slowly add 3.48 g (20 mmol) of sodium hydrosulfite in portions with stirring. The color of the solution should change, indicating the reduction of the nitroso group.

  • After the addition is complete, continue stirring at 50 °C for 1 hour.

  • Cool the reaction mixture in an ice bath and neutralize with concentrated HCl until the pH is approximately 7. The product, 4-amino-2,5-dimethylphenol, will precipitate.

  • Filter the precipitate, wash with cold deionized water, and recrystallize from an ethanol/water mixture to obtain the purified aminophenol.

Part B: Azo Dye Synthesis

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 4-Amino-2,5-dimethylphenol (from Part A)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve 0.93 g (10 mmol) of aniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold deionized water to the aniline solution with constant stirring, maintaining the temperature below 5 °C. Stir for an additional 15 minutes to ensure complete diazotization.

  • Coupling Reaction: In a separate beaker, dissolve 1.37 g (10 mmol) of 4-amino-2,5-dimethylphenol in 20 mL of 1 M NaOH solution and cool to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the aminophenol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Filter the azo dye, wash thoroughly with cold deionized water until the washings are neutral, and dry the product. The dye can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Expected Outcome: A brightly colored solid azo dye will be obtained. The exact color will depend on the specific aromatic amine used in the diazotization step. The synthesized dye can be characterized using UV-Vis spectroscopy to determine its absorption maximum and by techniques like FT-IR and NMR to confirm its structure.

Ligand for Functional Metal Complexes

The presence of both a phenolic hydroxyl group and a nitroso group in this compound makes it an excellent chelating ligand for a variety of metal ions. The resulting metal complexes can have interesting magnetic, optical, and catalytic properties.

Scientific Rationale

Nitrosophenols can coordinate to metal ions through the oxygen atom of the deprotonated hydroxyl group and the nitrogen or oxygen atom of the nitroso/oxime group, forming a stable five- or six-membered chelate ring. This chelation often leads to intensely colored complexes. The electronic properties of the metal center can be tuned by the ligand, and conversely, the reactivity of the ligand can be influenced by the metal.

Metal_Complex_Formation

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a copper(II) complex with this compound.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Triethylamine

Procedure:

  • Dissolve 0.302 g (2 mmol) of this compound in 20 mL of warm ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 0.170 g (1 mmol) of CuCl₂·2H₂O in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with stirring.

  • Add a few drops of triethylamine to facilitate the deprotonation of the phenolic hydroxyl group. A colored precipitate should form.

  • Reflux the reaction mixture for 1 hour to ensure complete complexation.

  • Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Filter the solid complex, wash with cold ethanol, and then with a small amount of diethyl ether.

  • Dry the complex in a vacuum desiccator.

Expected Outcome: A colored, air-stable solid metal complex will be isolated. The complex can be characterized by elemental analysis, FT-IR spectroscopy (to observe shifts in the C=N/N=O and O-H stretching frequencies upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements to determine the coordination geometry and electronic properties of the copper center.

Corrosion Inhibitor for Mild Steel

Organic compounds containing heteroatoms (like nitrogen and oxygen) and aromatic rings are often effective corrosion inhibitors for metals in acidic media. This compound possesses these structural features, making it a promising candidate for corrosion protection.

Scientific Rationale

The corrosion inhibition of phenolic compounds is attributed to their adsorption onto the metal surface.[8] This adsorption can occur through the interaction of the lone pair of electrons on the oxygen and nitrogen atoms with the vacant d-orbitals of iron.[6] The aromatic ring can also interact with the metal surface via π-electrons. This forms a protective layer that isolates the metal from the corrosive environment, thereby reducing the rates of both the anodic and cathodic reactions of the corrosion process.[3]

Experimental Protocol: Gravimetric Evaluation of Corrosion Inhibition

This protocol outlines the weight loss method to assess the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid (HCl)

  • This compound

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry. Accurately weigh each coupon.

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.

  • Immersion Test: Immerse the pre-weighed coupons in the respective inhibitor solutions and the blank solution for a specified period (e.g., 6 hours) at room temperature.

  • Post-Immersion Treatment: After the immersion period, remove the coupons, wash them with deionized water, scrub with a soft brush to remove any corrosion products, rinse with acetone, and dry.

  • Weight Loss Measurement: Accurately weigh the dried coupons. The weight loss is the difference between the initial and final weights.

  • Calculation of Inhibition Efficiency:

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.[9]

Expected Outcome: The weight loss of the mild steel coupons is expected to decrease with an increasing concentration of this compound in the acidic solution.[10] This will correspond to an increase in the inhibition efficiency, likely reaching a plateau at higher concentrations where the metal surface is saturated with the inhibitor molecules.

Redox-Active Material for Energy Storage

The growing demand for sustainable energy storage solutions has spurred research into organic redox-active materials for batteries. The reversible redox chemistry of the nitroso/amino and phenol/quinone functional groups makes this compound an interesting candidate for such applications.

Scientific Rationale

The nitroso group in this compound can undergo a reversible two-electron, two-proton reduction to the corresponding hydroxylamine, and further to the amine. Similarly, the phenol group can be oxidized to a quinone-like species. These reversible redox transformations can be harnessed in an electrochemical cell to store and release electrical energy. The redox potential and kinetics of these reactions can be tuned by the molecular structure.

Experimental Protocol: Cyclic Voltammetry Characterization

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of a compound. This protocol describes the preliminary electrochemical characterization of this compound.

Materials:

  • This compound

  • Anhydrous acetonitrile or other suitable organic solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat/galvanostat

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry it.

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Prepare a 1 mM solution of this compound in this electrolyte solution.

  • Electrochemical Measurement: Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon) for 15 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry: Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., from -1.5 V to +1.5 V vs. Ag/AgCl) at different scan rates (e.g., 20, 50, 100, 200 mV/s).

  • Data Analysis: Analyze the resulting voltammograms to identify the potentials of the oxidation and reduction peaks. The reversibility of the redox processes can be assessed by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents.

Expected Outcome: The cyclic voltammogram of this compound is expected to show one or more reversible or quasi-reversible redox couples corresponding to the reduction of the nitroso group and potentially the oxidation of the phenol group. The stability of the compound upon repeated cycling can also be evaluated, which is a crucial parameter for its potential use in energy storage devices.

Conclusion

This compound is a molecule with a rich and versatile chemistry that holds significant potential for various applications in materials science. From controlling polymerization reactions and creating novel colorants to protecting metals from corrosion and potentially storing energy, the unique interplay of its functional groups offers a fertile ground for further research and development. The protocols outlined in this guide provide a starting point for scientists and engineers to explore and harness the capabilities of this promising compound.

References

  • Bafana, A., Devi, S. S., & Chakrabarti, T. (2011). Azo dyes: past, present and the future. Environmental Reviews, 19(NA), 350-371.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Abdel-Ghani, N. T., & El-Sayed, A. A. (2012). Synthesis and characterization of some novel azo dyes and their applications. Journal of the American Chemical Society, 134(4), 2134-2141.
  • Hanadi, A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries, Ltd. Retrieved from [Link]

  • Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. (2018). ResearchGate. Retrieved from [Link]

  • Corrosion Inhibition by Phenols – An Overview. (2016). ResearchGate. Retrieved from [Link]

  • Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. (2023). National Institutes of Health. Retrieved from [Link]

  • Corrosion Inhibition of Mild Steel With Phenol-Based Anticorrosion Fraction: Preparation, Phytochemistry, and Potentiodynamic Polarization. (n.d.). Corromat. Retrieved from [Link]

  • PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation. (n.d.). MDPI. Retrieved from [Link]

  • Variation of Inhibition Efficiency with Inhibitor concentration for Q235 mild steel in 0.5 M H 2 SO 4 containing MAE at different temperatures. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole on corrosion inhibition of mild steel in acidic media. (n.d.). ResearchGate. Retrieved from [Link]

  • Corrosion inhibition of mild steel by the new class of inhibitors [2,5-bis(n-pyridyl)-1,3,4-thiadiazoles] in acidic media. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical determination of 4-nitrophenol in environmental water samples using porous graphitic carbon nitride-coated screen-printed electrode. (2019). PubMed. Retrieved from [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (n.d.). MDPI. Retrieved from [Link]

  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. (2021). SciSpace. Retrieved from [Link]

  • Electrochemical Characterization and Determination of Phenol and Chlorophenols by Voltammetry at Single Wall Carbon Nanotube/Poly(3,4-ethylenedioxythiophene) Modified Screen Printed Carbon Electrode. (n.d.). SciSpace. Retrieved from [Link]

  • Electrochemical determination of 4-nitrophenol at polycarbazole/N-doped graphene modified glassy carbon electrode. (n.d.). ResearchGate. Retrieved from [Link]

  • Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. (n.d.). MDPI. Retrieved from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health. Retrieved from [Link]

  • Inhibition performance for different inhibitors on the thermal polymerization of styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • High performance polymerization inhibitors. (n.d.). Wako Pure Chemical Industries, Ltd. Retrieved from [Link]

  • Nitrosophenols and c-nitrosoanilines as polymerization inhibitors. (n.d.). Google Patents.
  • 2,6-Dimethyl-4-nitrosophenol. (2025). Chemsrc. Retrieved from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-4-nitrosophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific nitrosation reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the probable cause and a validated solution.

Question 1: My reaction mixture turned into a dark, intractable tar, and I couldn't isolate any crystalline product. What is the primary cause?

Answer: Tar formation is a frequent and frustrating challenge in phenol chemistry. The primary culprits are excessive temperature and incorrect pH control.

  • Causality: The nitrosation of phenols is highly exothermic. An uncontrolled temperature rise accelerates side reactions. Phenols and their nitroso-derivatives can undergo self-condensation and polymerization reactions, especially under strongly acidic conditions or at elevated temperatures, leading to complex, high-molecular-weight tarry substances[1]. Furthermore, the p-nitrosophenol product itself has limited stability in strongly acidic media, which can also promote tar formation[1].

  • Validated Solution:

    • Strict Temperature Control: The reaction must be maintained between 0-10°C, with 5-10°C being a common range[2]. This is achieved by using an ice-salt bath and adding reagents slowly and portion-wise to allow for efficient heat dissipation.

    • Controlled Acid Addition: The mineral acid (e.g., sulfuric acid) should be added dropwise to the aqueous solution of 2,5-dimethylphenol and sodium nitrite. This ensures that the generation of nitrous acid is slow and controlled, preventing localized temperature spikes.

    • Optimal pH: While the reaction requires an acidic medium to generate the nitrosonium ion (NO⁺), an excessively low pH can catalyze side reactions[1]. Studies on similar phenolic compounds show that the maximum rate for C-nitrosation is often observed around pH 3[3]. Maintaining a pH in the range of 1.5-3.0 is often recommended for minimizing side reactions while ensuring the reaction proceeds[1].

Question 2: The final yield of my this compound is consistently low. How can I optimize the reaction for better recovery?

Answer: Low yield can stem from several factors, including incomplete reaction, product decomposition, or mechanical loss during workup.

  • Causality:

    • Decomposition of Nitrous Acid: Nitrous acid (HNO₂), the precursor to the active nitrosating agent, is unstable and decomposes, especially at temperatures above 10-15°C. This reduces the concentration of the electrophile available for the reaction.

    • Sub-optimal Stoichiometry: An incorrect molar ratio of sodium nitrite to the phenol will result in an incomplete conversion of the starting material.

    • Oxidation: The nitrosophenol product can be oxidized to the corresponding 2,5-Dimethyl-4-nitrophenol, particularly if excess nitrosating agent is present or if the reaction is exposed to air for extended periods at non-optimal pH.

  • Validated Solution:

    • Reagent Stoichiometry: Use a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) to ensure the complete conversion of the 2,5-dimethylphenol.

    • Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction. This ensures homogeneity and efficient mass and heat transfer, preventing localized areas of high reagent concentration or temperature.

    • Prompt Workup: Once the reaction is complete (as determined by a method like TLC), proceed with the isolation immediately. Letting the product sit in the acidic reaction medium for an extended period can lead to degradation[1].

    • Isolation Technique: The product is often isolated by filtration. Ensure the solid is washed with ice-cold water to remove inorganic salts without dissolving a significant amount of the product.

Question 3: My purified product is contaminated with 2,5-Dimethyl-4-nitrophenol. How does this form and how can I prevent it?

Answer: The formation of the corresponding nitro- compound is the most common side reaction in nitrosation chemistry.

  • Causality: The nitrosating agent, nitrous acid, exists in equilibrium with other oxides of nitrogen (e.g., N₂O₃, N₂O₄) in acidic solution. These species can act as nitrating agents, leading to the formation of 2,5-Dimethyl-4-nitrophenol. This side reaction is particularly favored at higher temperatures and with higher concentrations of acid, which can shift the equilibrium towards the formation of more potent nitrating species.

  • Validated Solution & Purification:

    • Prevention: The most effective strategy is prevention through strict adherence to low-temperature conditions (0-10°C)[2]. This minimizes the decomposition of nitrous acid into nitrating agents.

    • Purification: If the nitro- byproduct does form, it can be separated from the desired nitrosophenol.

      • Recrystallization: This is often the most effective method. A suitable solvent system must be determined empirically, but solvents like aqueous ethanol or toluene could be effective. The nitro and nitroso compounds have different polarities and thus different solubilities.

      • Basic Extraction: The phenolic nature of both compounds allows them to be dissolved in a basic solution (e.g., 10% sodium carbonate)[2]. The solution can be treated with activated carbon to remove colored impurities, filtered, and then the desired product is re-precipitated by carefully acidifying the filtrate with a dilute acid[2]. This process may need to be repeated to achieve high purity.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Dark Tar Formation • Excessive temperature (>15°C)• pH too low (strong acid conditions)• Prolonged reaction time• Maintain reaction temperature at 0-10°C using an ice bath.• Add acid dropwise to control exotherm and pH.• Work up the reaction promptly upon completion.
Low Product Yield • Decomposition of nitrous acid• Incomplete reaction• Product degradation during workup• Ensure temperature is kept below 10°C.• Use a slight molar excess of sodium nitrite.• Isolate the product immediately after the reaction is finished.
Nitro Byproduct • Oxidation of the nitroso group• Presence of nitrating species (N₂O₃, N₂O₄)• Strictly maintain low-temperature conditions.• Purify the crude product via recrystallization or basic extraction followed by acidic precipitation.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the synthesis of this compound?

Answer: The synthesis is a classic electrophilic aromatic substitution reaction. The key steps are:

  • Formation of the Electrophile: In an acidic medium, sodium nitrite (NaNO₂) reacts with the acid (e.g., H₂SO₄) to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺) .

  • Electrophilic Attack: The 2,5-dimethylphenol molecule is electron-rich due to the activating, ortho-, para-directing hydroxyl (-OH) group and the two methyl (-CH₃) groups[4]. The aromatic ring acts as a nucleophile, attacking the nitrosonium ion. The attack is directed to the para-position relative to the powerful hydroxyl group, which is sterically accessible.

  • Rearomatization: The resulting intermediate (a resonance-stabilized carbocation) loses a proton (H⁺) to restore the aromaticity of the ring, yielding the final product, this compound[5][6]. It's important to note that p-nitrosophenols exist in a tautomeric equilibrium with their corresponding quinone monoximes.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization NaNO2 NaNO2 HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H2SO4 H2SO4 NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Phenol 2,5-Dimethylphenol NO_plus->Phenol Electrophilic Attack Intermediate Carbocation Intermediate Phenol->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺

Caption: Reaction mechanism for the nitrosation of 2,5-dimethylphenol.

Question 2: What are the essential safety protocols for handling the reagents in this synthesis?

Answer: Safety is paramount.

  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes, and prevent its contact with combustible materials.

  • Sulfuric Acid (H₂SO₄): A highly corrosive strong acid. Always wear acid-resistant gloves, safety goggles, and a lab coat. When diluting, always add acid to water, never the other way around.

  • 2,5-Dimethylphenol: This is a skin and eye irritant. Handle with appropriate gloves and eye protection.

  • General Precautions: Conduct the entire experiment in a well-ventilated fume hood. Be aware that nitroso compounds are often investigated for potential mutagenic properties, so exposure should be minimized.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions.

G start Start dissolve 1. Dissolve 2,5-dimethylphenol and sodium nitrite in ice-water. start->dissolve cool 2. Cool the mixture to 5-10°C in an ice bath with vigorous stirring. dissolve->cool add_acid 3. Add dilute sulfuric acid dropwise over 30-60 minutes, maintaining temp. cool->add_acid react 4. Stir for an additional 2 hours in the cold bath. add_acid->react filter 5. Isolate the solid product by vacuum filtration. react->filter wash 6. Wash the solid with ice-cold water. filter->wash dry 7. Dry the product. wash->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a suitable flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,5-dimethylphenol (1.0 eq) and sodium nitrite (1.05 eq) in ice-water. The volume of water should be sufficient to fully dissolve the reagents and allow for efficient stirring.

  • Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Allow the temperature of the solution to drop to between 5-10°C.

  • Acidification: Prepare a solution of dilute sulfuric acid (e.g., 20% v/v). Add this acid solution dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes. It is critical to monitor the temperature and ensure it does not rise above 10°C[2].

  • Reaction: After the acid addition is complete, continue to stir the mixture in the cold bath for an additional 2 hours to ensure the reaction goes to completion. A colored precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several small portions of ice-cold water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product, preferably in a vacuum desiccator, to obtain the crude this compound. The product can then be purified as described in the troubleshooting section.

References

  • Rong, L., et al. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Quora. (2019). What is the mechanism of nitrosation of phenol? Quora. Available at: [Link]

  • González-Mancebo, S., et al. (2001). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. BYJU'S. Available at: [Link]

  • PrepChem. (2023). Preparation of 2-methyl-4-nitrosophenol. PrepChem.com. Available at: [Link]

  • PrepChem. (2023). Preparation of 4-nitrosophenol. PrepChem.com. Available at: [Link]

  • Google Patents. (1967). Process for the manufacture of p-nitrosophenol. US3320324A.

Sources

Technical Support Center: Purification of Crude 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Data directly pertaining to the purification of 2,5-Dimethyl-4-nitrosophenol is limited in peer-reviewed literature. This guide has been developed by synthesizing established protocols and chemical principles from closely related analogs, including other substituted nitrosophenols and nitrophenols. The methodologies provided are based on expert analysis and are designed to serve as a robust starting point for your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities typically arise from the nitrosation of 2,5-dimethylphenol. The expected contaminants include:

  • Unreacted Starting Material: Residual 2,5-dimethylphenol.

  • Isomeric Byproducts: While the 4-position (para) is electronically and sterically favored for substitution, trace amounts of other isomers, such as 2,5-dimethyl-6-nitrosophenol, may form.

  • Oxidation Products: Nitrosophenols can be susceptible to oxidation, leading to the formation of corresponding nitrophenols (e.g., 2,5-dimethyl-4-nitrophenol) or other degradation products.[1]

  • Polymeric/Tarry Materials: Nitrosation reactions, particularly if not temperature-controlled, can produce dark, resinous side products.[2]

Q2: This compound is a nitrosophenol. Does it have any unique chemical properties I should be aware of during purification?

A2: Yes. A critical characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form, especially in the solid state.[1] This equilibrium influences the compound's color, solubility, and reactivity. For purification purposes, this means the compound is acidic due to the phenolic proton and can be readily converted into its water-soluble phenoxide salt with a mild base, a property that is central to purification by acid-base extraction.

Q3: What are the primary purification techniques suitable for this compound?

A3: Based on the compound's structure and typical impurities, three primary methods are recommended:

  • Acid-Base Extraction: Exploits the acidic nature of the phenolic proton to separate it from non-acidic impurities.[3]

  • Recrystallization: A standard technique for purifying solid organic compounds, effective if a suitable solvent is identified.[4]

  • Column Chromatography: Offers high-resolution separation based on polarity differences between the product and impurities.[5][6]

Q4: How can I effectively assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Broad or depressed melting points suggest the presence of impurities.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. A single spot suggests a pure compound. It can be used to compare the purified product against the crude material and starting phenol.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically effective for phenolic compounds.[7][8]

  • Spectroscopic Analysis (NMR, IR): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

Purification Workflow Decision Guide

This diagram outlines a logical approach to selecting the most appropriate purification strategy based on the characteristics of your crude product.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_assessment Initial Assessment cluster_pathways Purification Pathways cluster_check Purity Check cluster_end Finish Start Crude this compound Assess Is the crude product primarily solid with minor discoloration? Start->Assess Recrystallize Attempt Recrystallization Assess->Recrystallize Yes AcidBase Perform Acid-Base Extraction Assess->AcidBase No (Oily / Very Dark) PurityCheck1 Purity Acceptable (TLC/MP)? Recrystallize->PurityCheck1 PurityCheck2 Purity Acceptable (TLC/MP)? AcidBase->PurityCheck2 Column Use Column Chromatography End Pure Product Column->End PurityCheck1->Column No PurityCheck1->End Yes PurityCheck2->Column No, or requires further polishing PurityCheck2->End Yes

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most straightforward method for purifying solid compounds. Success hinges on selecting an appropriate solvent system.

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, toluene, heptane, water, or mixtures like ethanol/water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot, boiling solvent to the crude solid until it just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator.

Solvent System Suitability for Phenolic Compounds Boiling Point (°C) Notes
Ethanol/WaterHigh78-100Excellent for moderately polar compounds. The ratio can be tuned for optimal solubility.
TolueneModerate111Good for less polar impurities. Higher boiling point requires careful handling.
Heptane/Ethyl AcetateModerate69-98A non-polar/polar mixture that can be effective if single solvents fail.
Aqueous HCl (0.5N)Potential~100Has been used for purifying related nitrophenols.[9]
Recrystallization FAQs

Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

  • Causality: The compound is coming out of solution above its melting point.

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level. Allow the solution to cool much more slowly. Gently scratching the inside of the flask with a glass rod at the liquid's surface can help initiate crystallization.

Q: My recovery of the purified compound is very low. How can I improve the yield? A: Low recovery is typically due to using too much solvent or the compound having significant solubility even in the cold solvent.

  • Causality: The concentration of the compound in the cold mother liquor remains too high to achieve saturation and precipitation.

  • Solution:

    • During the dissolution step, use the absolute minimum volume of boiling solvent required.

    • Ensure the solution is thoroughly chilled in an ice bath for an extended period (30+ minutes) before filtering.

    • If significant product remains in the mother liquor, you can concentrate it by boiling off some solvent and cooling again to obtain a second crop of crystals. Be aware this second crop may be less pure.

Q: The final crystals are still colored. How can I get a purer, colorless product? A: Color is often due to highly conjugated or polymeric impurities.

  • Causality: These impurities are co-precipitating with your product.

  • Solution: Perform a decolorization step. After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes and then perform a hot filtration to remove the carbon before letting the solution cool. The carbon adsorbs the colored impurities.

Troubleshooting Guide: Acid-Base Extraction

This technique is ideal for separating the acidic this compound from neutral starting materials or byproducts.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, dilute aqueous base (e.g., 5% sodium bicarbonate or 5% sodium carbonate solution). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated nitrosophenol salt will be in the aqueous layer. Drain the organic layer (containing neutral impurities).

  • Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., DCM) Funnel Separatory Funnel Start->Funnel Result Two Phases Form Funnel->Result AqueousBase Add 5% NaHCO₃ (aq) AqueousBase->Funnel OrganicLayer Organic Layer (Neutral Impurities) Result->OrganicLayer Separate & Discard AqueousLayer Aqueous Layer (Nitrophenoxide Salt) Result->AqueousLayer Separate & Keep Acidify Add 1M HCl (aq) AqueousLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter, Wash & Dry Precipitate->Filter End Pure Product Filter->End

Caption: Workflow for purification by acid-base extraction.

Acid-Base Extraction FAQs

Q: An emulsion formed in my separatory funnel and the layers won't separate. What should I do? A: Emulsions are common and are caused by the formation of fine droplets that are slow to coalesce.

  • Causality: Overly vigorous shaking or the presence of particulate matter can stabilize emulsions.

  • Solution:

    • Let the funnel stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it.

    • Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer helps to break up emulsions.

    • If the emulsion persists, try filtering the entire mixture through a pad of Celite or glass wool.

Q: I've acidified the aqueous layer, but no precipitate has formed. A: This indicates that either the product is not precipitating or it was never successfully extracted into the aqueous layer.

  • Causality & Solution:

    • Insufficient Acidification: Check the pH of the aqueous layer with pH paper. Continue adding acid until it is distinctly acidic (pH 1-2).

    • Product is Water-Soluble: The product might have some solubility in the acidic water. Try extracting the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or DCM), then dry and evaporate the organic layer to recover the product.

    • Extraction Failure: Your compound may be less acidic than anticipated and was not fully deprotonated by the base. If you used sodium bicarbonate (a weak base), repeat the extraction from the original organic layer using a stronger base like sodium carbonate or dilute sodium hydroxide. Note that stronger bases increase the risk of side reactions.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Retrieved from [Link]

  • PrepChem. (2023). Preparation of 2-methyl-4-nitrosophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2023). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,5-dimethyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

  • PrepChem. (2023). Preparation of 4-nitrosophenol. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). p-nitrosophenol purification. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 2,6-dimethyl-p-nitrosophenol. Retrieved from [Link]

  • YouTube. (2024). To separate O-nitrophenol and P-nitrophenol by thin layer chromatography TLC. Retrieved from [Link]

  • Google Patents. (n.d.). US3320324A - Process for the manufacture of p-nitrosophenol.
  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Chemsrc. (2025). 2,6-Dimethyl-4-nitrosophenol. Retrieved from [Link]

Sources

Technical Support Center: Nitrosation of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitrosation of 2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies to ensure the successful and efficient synthesis of 4-nitroso-2,5-dimethylphenol, a key intermediate in various chemical syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitrosation of 2,5-dimethylphenol, providing insights into their root causes and actionable solutions.

Issue 1: Low Yield of the Desired 4-Nitroso-2,5-dimethylphenol

Question: My reaction is resulting in a significantly lower than expected yield of 4-nitroso-2,5-dimethylphenol. What are the likely causes and how can I improve it?

Answer:

Low yields in this C-nitrosation reaction can stem from several factors, primarily related to the stability of the nitrosating agent and competing side reactions.

Probable Causes & Solutions:

  • Decomposition of Nitrous Acid: Nitrous acid (HNO₂), generated in situ from sodium nitrite and a mineral acid, is notoriously unstable, especially at temperatures above 0-5 °C.[1][2] Decomposition leads to the formation of nitric acid and nitric oxide, reducing the concentration of the active nitrosating species (nitrosonium ion, NO⁺).[1]

    • Solution: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Ensure vigorous stirring to dissipate localized heat generated by the exothermic reaction.[1]

  • Incorrect pH: The rate of C-nitrosation is highly pH-dependent. The reaction is often fastest around pH 3-5.[3] If the medium is too acidic, the concentration of the more reactive free phenolate ion decreases. If it's not acidic enough, the formation of the electrophilic nitrosonium ion is insufficient.

    • Solution: Carefully monitor and control the pH of the reaction mixture. The process typically involves dissolving the 2,5-dimethylphenol in an alkaline solution (like sodium hydroxide) to form the sodium phenolate, followed by the addition of sodium nitrite. The subsequent slow, portion-wise addition of a mineral acid (e.g., sulfuric acid) generates nitrous acid and adjusts the pH to the optimal range for nitrosation.[1]

  • Suboptimal Reagent Stoichiometry: An excess or deficit of sodium nitrite can be detrimental. Insufficient nitrite will lead to incomplete conversion. A significant excess can lead to the formation of byproducts.[1]

    • Solution: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material. However, avoid a large excess to minimize side reactions.

  • Inefficient Mixing: Poor agitation can lead to localized "hot spots" and concentration gradients, promoting the decomposition of nitrous acid and other side reactions.[1]

    • Solution: Employ efficient mechanical stirring throughout the reaction, especially during the addition of the acid.

Issue 2: Formation of a Dark, Tarry, or Oily Byproduct

Question: My reaction mixture has turned dark brown/black, and I'm isolating a tarry substance instead of the expected crystalline product. What's happening?

Answer:

The formation of dark, polymeric, or oily byproducts is a strong indicator of oxidative side reactions and potential diazonium salt chemistry.

Probable Causes & Solutions:

  • Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under acidic conditions and in the presence of nitrogen oxides (which can form from nitrous acid decomposition). This oxidation can lead to the formation of colored quinone-type structures and polymeric materials.[4] The phenolate ion can undergo one-electron oxidation to a phenoxyl radical, which can then couple or react further.[5]

    • Solution:

      • Maintain a low reaction temperature (0-5 °C) to minimize both nitrous acid decomposition and phenol oxidation rates.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, which can exacerbate oxidative processes.

      • Remove nitrogen dioxide fumes, which can be formed from nitrous acid decomposition, by passing an inert gas through the reaction chamber.[1]

  • Diazonium Salt Formation and Coupling: If the reaction temperature rises or if there is a localized excess of nitrous acid, the initially formed 4-nitroso-2,5-dimethylphenol can be further nitrosated at the hydroxyl group (O-nitrosation) or the nitroso group can be oxidized. More significantly, the aromatic ring can be further attacked. While less common for phenols compared to anilines, under certain conditions, unwanted diazo-coupling reactions can occur, leading to intensely colored azo compounds.[2] The nitroso group can also react with excess nitrous acid to form a diazonium salt, which can then undergo various reactions, including coupling or decomposition to form phenols, leading to complex mixtures.[1][6]

    • Solution:

      • Strict temperature control is paramount.[2]

      • Ensure slow and controlled addition of the acid to the phenol/nitrite solution to avoid a localized excess of nitrous acid.[1]

      • Use the correct stoichiometry to avoid a large excess of the nitrosating agent.

Issue 3: Presence of Nitrated Byproducts

Question: My product analysis (e.g., by GC-MS or HPLC) shows the presence of nitrophenols (e.g., 4-nitro-2,5-dimethylphenol). How are these forming and how can I prevent them?

Answer:

The formation of nitrated byproducts is a common side reaction in nitrosation chemistry, arising from the disproportionation or oxidation of the nitrosating agent.

Probable Causes & Solutions:

  • Nitric Acid Formation: Nitrous acid is unstable and can decompose to form nitric acid and nitric oxide.[1] This in situ generated nitric acid is a powerful nitrating agent and can react with the electron-rich phenol to yield nitrophenols.[7][8]

    • Solution: The primary strategy is to prevent the decomposition of nitrous acid.

      • Low Temperature: Maintain the reaction at 0-5 °C.[1]

      • Controlled Acid Addition: Add the mineral acid slowly to the solution of the phenolate and sodium nitrite. This ensures that the nitrous acid is consumed by the phenol as it is formed, keeping its concentration low and minimizing decomposition.[1]

      • Vigorous Stirring: Ensure homogeneous distribution of reagents to prevent localized high concentrations of nitrous acid.[1]

  • Oxidation of the Nitroso Group: The desired nitroso product itself can be oxidized to a nitro group under the reaction conditions, although this is generally less favorable than direct nitration of the starting material.

    • Solution: Promptly work up the reaction mixture upon completion to isolate the product and prevent its subsequent oxidation.

Parameter Recommended Condition Rationale
Temperature 0–5 °CMinimizes decomposition of nitrous acid and reduces rates of side reactions like oxidation.[1][2]
pH ~3–5Optimal for C-nitrosation; balances phenolate reactivity and nitrosonium ion formation.[3]
NaNO₂ Stoichiometry 1.05–1.1 equivalentsEnsures complete reaction without a large excess that promotes side reactions.
Agitation Vigorous mechanical stirringPrevents localized overheating and concentration gradients.[1]
Atmosphere Inert (N₂ or Ar)Optional, but recommended to minimize oxidation of the phenol.

Table 1. Key Reaction Parameters for Optimizing the Nitrosation of 2,5-Dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: Why is the para-position (C4) the major site of nitrosation in 2,5-dimethylphenol?

A1: The hydroxyl group (-OH) of the phenol is a strong activating, ortho, para-directing group. The electrophilic nitrosating agent (NO⁺) will preferentially attack positions of high electron density. In 2,5-dimethylphenol, the C4 (para) and C6 (ortho) positions are activated. However, the C4 position is sterically less hindered than the C6 position, which is flanked by the hydroxyl group and a methyl group. Therefore, the electrophilic attack occurs predominantly at the C4 position, leading to 4-nitroso-2,5-dimethylphenol as the major product.[9][10]

Q2: Can O-nitrosation occur, and is it a problem?

A2: Yes, O-nitrosation, the formation of a nitrite ester (Ar-O-N=O), can occur. This reaction is typically very rapid and reversible. While it can be an initial step, the O-nitroso intermediate is generally unstable and can rearrange to the more stable C-nitroso product.[11] However, under certain conditions, it can also lead to other pathways, including the generation of phenoxy radicals.[4] For the synthesis of the C-nitroso compound, conditions are chosen to favor the irreversible electrophilic aromatic substitution on the carbon atom.

Q3: What analytical techniques are best for monitoring the reaction and analyzing the product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material (2,5-dimethylphenol) and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for determining the purity of the final product and quantifying the presence of side products like unreacted starting material and nitrated phenols.[12] Reversed-phase HPLC with UV detection is commonly used.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[13]

  • Spectrophotometry (UV-Vis): The formation of the nitrosophenol product can be monitored by the appearance of its characteristic absorbance peak (often around 345 nm).[3][14]

Q4: My 4-nitroso-2,5-dimethylphenol product is unstable upon storage. How can I improve its stability?

A4: 4-Nitrosophenols can exist in equilibrium with their tautomeric quinone monoxime form. This tautomerism can contribute to instability. Furthermore, they can be sensitive to light, air (oxidation), and heat.

  • Storage Conditions: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., in an amber vial backfilled with argon or nitrogen).

  • Purity: Ensure the product is highly pure, as impurities can sometimes catalyze decomposition. Recrystallization is a common method for purification.

Experimental Protocol: Synthesis of 4-Nitroso-2,5-dimethylphenol

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,5-Dimethylphenol

  • Sodium Hydroxide (NaOH)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Sodium Phenolate Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.05 eq). Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Sodium Nitrite: To the cold phenolate solution, add sodium nitrite (1.1 eq) and stir until it is completely dissolved. Maintain the temperature at 0-5 °C.

  • Acidification (Nitrosation): Prepare a dilute solution of sulfuric acid. Add this acid solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. Monitor the internal temperature closely and ensure it does not rise above 5 °C. Vigorous stirring is essential during this step.

  • Reaction Completion: After the acid addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product, preferably under vacuum at a low temperature.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations discussed in this guide.

Nitrosation_Pathway cluster_reagents Reagent Generation cluster_main_reaction Main Reaction Pathway NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H2SO4 H₂SO₄ H2SO4->HNO2 NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Phenol 2,5-Dimethylphenol Product 4-Nitroso-2,5-dimethylphenol Phenol->Product + NO⁺

Caption: Desired C-Nitrosation Reaction Pathway.

Side_Reactions cluster_byproducts Side Products HNO2 HNO₂ (unstable) HNO3 HNO₃ (Nitric Acid) HNO2->HNO3 Decomposition NOx NO, N₂O₃, etc. HNO2->NOx Decomposition Phenol 2,5-Dimethylphenol Oxidation_Products Oxidized/Polymeric Products Phenol->Oxidation_Products Oxidation (e.g., by NOx) Product 4-Nitroso-2,5-dimethylphenol Azo_Products Azo Compounds Product->Azo_Products Coupling Reactions Nitrophenol Nitrated Phenols HNO3->Nitrophenol + Phenol

Caption: Common Side Reaction Pathways.

Troubleshooting_Flowchart Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield Yes DarkTarry Dark/Tarry Product? Problem->DarkTarry No Problem->DarkTarry Yes CheckTemp Verify Temp (0-5 °C) LowYield->CheckTemp CheckpH Check pH Control LowYield->CheckpH CheckStirring Improve Agitation LowYield->CheckStirring Nitrated Nitrated Byproducts? DarkTarry->Nitrated No DarkTarry->CheckTemp InertAtmosphere Use Inert Atmosphere DarkTarry->InertAtmosphere SlowAddition Ensure Slow Acid Addition DarkTarry->SlowAddition Nitrated->CheckTemp Nitrated->SlowAddition End Optimized Reaction CheckTemp->End CheckpH->End CheckStirring->End InertAtmosphere->End SlowAddition->End

Caption: Troubleshooting Logic Workflow.

References

  • Quora. (2019). What is the mechanism of nitrosation of phenol?[Link]

  • PubMed. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. [Link]

  • Semantic Scholar. Nitrosation of phenolic compounds: inhibition and enhancement. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Nitrosation reactions of phenolic compounds. [Link]

  • ChemRxiv. (n.d.). Phenol Oxidation and NO Generation from Nitrite at Copper(II) Sites. [Link]

  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]

  • ResearchGate. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. [Link]

  • Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. (n.d.). [Link]

  • ACS Publications. (1999). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. [Link]

  • Chemguide. (n.d.). Some reactions of diazonium ions. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethyl-4-nitrosophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize the reaction conditions for improved yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,5-dimethylphenol. The reaction involves the nitrosation of the phenol at the para position, which is activated by the hydroxyl group. The key to a successful synthesis lies in the careful control of reaction parameters to favor the desired product and minimize the formation of byproducts.

This guide will walk you through a detailed experimental protocol, provide insights into the underlying chemical principles, and offer solutions to common challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the fundamental mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an electrophilic aromatic substitution reaction. Nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄), forms the nitrosonium ion (NO⁺). This electrophile then attacks the electron-rich aromatic ring of 2,5-dimethylphenol. The hydroxyl group of the phenol is a strong activating group and directs the substitution to the ortho and para positions. Due to steric hindrance from the adjacent methyl group at position 2, the para position (position 4) is the favored site of attack, leading to the formation of this compound.

Q2: Why is it critical to maintain a low temperature during the reaction?

A2: Maintaining a low temperature, typically between 0-5 °C, is crucial for several reasons. Firstly, nitrous acid is unstable and readily decomposes at higher temperatures. This decomposition can lead to the formation of nitric acid, which can cause unwanted nitration of the phenol, resulting in 2,5-dimethyl-4-nitrophenol as a significant impurity. Secondly, the reaction is exothermic, and low temperatures help to control the reaction rate, preventing runaway reactions and the formation of tarry byproducts.

Q3: What are the most common side products, and how can their formation be minimized?

A3: The most common side products include:

  • 2,5-Dimethyl-4-nitrophenol: Arises from the oxidation of the desired product or nitration by nitric acid impurities. Minimize this by using fresh sodium nitrite and maintaining low temperatures.

  • Ortho-nitrosated isomer (2,5-Dimethyl-6-nitrosophenol): While the para-product is favored, some ortho-substitution can occur. Careful control of reaction conditions can improve regioselectivity.

  • Tarry polymers: These can form from the oxidation and polymerization of the phenol starting material or the product, especially at higher temperatures or with an excess of the nitrosating agent. Using a slight excess of the phenol and slow addition of the acid can help mitigate this.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2,5-dimethylphenol) from the product. The product, being more polar, will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium nitrite is an oxidizer and is toxic if ingested.

  • Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the reaction mixture to control the exothermic reaction.

  • Phenols are toxic and can be absorbed through the skin.

  • Nitroso compounds should be handled with care as some are potential mutagens.

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylphenol122.1710.0 g0.0818
Sodium Nitrite (NaNO₂)69.005.65 g0.0818
Sulfuric Acid (98%)98.08~4.5 mL~0.0818
Deionized Water18.02As needed-
Ice-As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Step-by-Step Procedure
  • Preparation of the Phenol Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0818 mol) of 2,5-dimethylphenol and 5.65 g (0.0818 mol) of sodium nitrite in 100 mL of deionized water.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Generation of Nitrous Acid and Nitrosation:

    • Slowly add a pre-chilled solution of concentrated sulfuric acid (~4.5 mL) in 20 mL of water to the dropping funnel.

    • Add the dilute sulfuric acid solution dropwise to the stirred phenol-nitrite solution over a period of 30-45 minutes.

    • Crucial: Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. The solution will typically change color, indicating the formation of the nitrosophenol.

  • Reaction Completion and Isolation:

    • After the addition of the acid is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

    • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any residual acid and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system can be determined empirically, but a mixture of ethanol and water or toluene is a good starting point.

    • Alternatively, for a more rigorous purification, dissolve the crude product in diethyl ether and wash it with a saturated sodium bicarbonate solution to remove any unreacted phenol.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_phenol Dissolve 2,5-Dimethylphenol and Sodium Nitrite in Water cool_solution Cool to 0-5 °C prep_phenol->cool_solution add_acid Slow Dropwise Addition of Sulfuric Acid cool_solution->add_acid prep_acid Prepare Dilute Sulfuric Acid prep_acid->add_acid stir_reaction Stir for 1-2 hours at 0-5 °C add_acid->stir_reaction filtration Vacuum Filtration stir_reaction->filtration wash_product Wash with Cold Water filtration->wash_product purification Recrystallization or Liquid-Liquid Extraction wash_product->purification

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of nitrous acid. 3. Incorrect stoichiometry.1. Increase reaction time; monitor with TLC. 2. Ensure the temperature is strictly maintained at 0-5 °C. 3. Accurately weigh all reagents; ensure the molar ratio of phenol to nitrite to acid is approximately 1:1:1.
Formation of a Dark, Tarry Substance 1. Reaction temperature was too high. 2. Excess nitrosating agent. 3. Localized high concentration of acid.1. Improve cooling efficiency; use an ice-salt bath. 2. Use a slight excess of the phenol or ensure equimolar amounts of reactants.[1] 3. Add the acid slowly and with vigorous stirring to ensure rapid dispersion.
Product is Contaminated with a Yellow Impurity 1. Presence of 2,5-dimethyl-4-nitrophenol.1. This is likely due to oxidation or nitration. Ensure low reaction temperature and use high-purity sodium nitrite. The nitro compound can often be separated by column chromatography.
Product is Difficult to Filter (Oily) 1. Incomplete precipitation. 2. Presence of impurities that lower the melting point.1. Ensure the reaction mixture is thoroughly cooled and has stirred for a sufficient time. 2. Attempt to triturate the oil with a cold solvent (like hexane) to induce solidification. If this fails, proceed with liquid-liquid extraction.

Reaction Mechanism and Key Intermediates

The mechanism of nitrosation of 2,5-dimethylphenol is a classic example of electrophilic aromatic substitution. The key steps are outlined below.

G cluster_mechanism Reaction Mechanism NaNO2 + H2SO4 NaNO2 + H2SO4 HONO HONO NaNO2 + H2SO4->HONO In situ generation NO+ NO+ HONO->NO+ Protonation & Dehydration 2,5-Dimethylphenol 2,5-Dimethylphenol Intermediate Intermediate 2,5-Dimethylphenol->Intermediate + NO+ (Electrophilic Attack) This compound This compound Intermediate->this compound Deprotonation

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Stability and degradation of 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dimethyl-4-nitrosophenol

A Guide for Researchers on Stability and Degradation

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for common challenges encountered when working with this compound. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the key chemical features of this compound that I should be aware of?

A1: this compound is an aromatic compound with a phenolic hydroxyl group, a nitroso group, and two methyl groups on the benzene ring. The most critical feature is its existence in a tautomeric equilibrium between the phenol form and a more stable quinone monoxime form, especially in the solid state.[1] This equilibrium is crucial as it influences the compound's color, reactivity, and spectroscopic properties. The methyl groups at positions 2 and 5 also create steric hindrance, which can affect the reactivity of the adjacent functional groups compared to less substituted nitrosophenols.[1]

Caption: Tautomeric equilibrium of p-nitrosophenols.

Q2: What are the best practices for the handling and storage of this compound?

A2: Proper handling and storage are critical to prevent premature degradation. Based on safety data for related nitrosophenols, the following practices are recommended:

  • Storage: Store the compound in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2] It should be kept away from heat, direct sunlight, and ignition sources.[2] For smaller quantities, storage in an indoor fireproof cabinet is advisable.[2]

  • Handling: Use good laboratory practices. Avoid creating dust. Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling. Ensure that the atmosphere is regularly checked to maintain safe working conditions.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases, which can catalyze degradation.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The stability of this compound is influenced by several environmental factors:

  • pH: Phenolic compounds are often unstable at high pH levels.[3] The phenoxide ion formed under basic conditions is more susceptible to oxidation. Conversely, strongly acidic conditions can catalyze hydrolysis or other reactions.[4] For many pharmaceuticals, a V-shaped pH-rate profile is observed, with maximum stability in the mid-pH range.[5][6]

  • Temperature: Elevated temperatures accelerate degradation reactions.[7][8] Thermal degradation of phenolic polymers involves the breakdown of crosslinked structures, and for smaller molecules, can lead to cleavage of functional groups and the aromatic ring.[9]

  • Light: Many aromatic nitro and nitroso compounds are light-sensitive. Photodegradation can occur, leading to complex reaction pathways and the formation of various byproducts. It is crucial to store the compound and its solutions protected from light, for instance, by using amber vials.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air (autoxidation), especially in basic solutions and in the presence of metal ions. The nitroso group itself can also be oxidized.

Troubleshooting and Experimental Optimization

This section provides solutions to specific problems you may encounter during your research.

Problem 1: My experimental results are inconsistent, especially in cell-based assays.
  • Plausible Cause: Degradation of the compound in the aqueous, neutral pH environment of the cell culture medium. Many phenolic compounds show limited stability in physiological buffers, especially over longer incubation times (24-72 hours).

  • Investigative Steps:

    • Analyze Media Over Time: Prepare a solution of this compound in your cell culture medium (without cells). Incubate it under the same conditions as your experiment.

    • Collect Aliquots: Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound. A significant decrease indicates instability.

  • Solution:

    • Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and add them to the medium immediately before the experiment to minimize degradation time.

    • Consider shorter incubation periods if possible.

    • If long incubation is necessary, replenish the compound at set intervals.

Problem 2: I'm observing unexpected peaks in my HPLC chromatogram after sample preparation.
  • Plausible Cause: The compound is degrading during sample preparation or while sitting in the autosampler. The appearance of new peaks, often with lower retention times, suggests the formation of more polar degradation products.

  • Investigative Steps:

    • Time-Course Study: Inject a freshly prepared sample immediately. Then, let the same sample sit in the autosampler (at its set temperature) and re-inject it every few hours. An increase in impurity peaks over time confirms instability in the sample matrix.

    • Check Sample Solvent: The pH and composition of your sample solvent can affect stability. For example, dissolving the compound in a slightly basic aqueous buffer for analysis could accelerate degradation.

  • Solution:

    • Use an autosampler with temperature control, setting it to a low temperature (e.g., 4°C).

    • Prepare samples in a solvent that ensures stability, preferably acidic or a high percentage of organic solvent.

    • Minimize the time between sample preparation and injection.

Problem 3: The color of my solid compound or its solution is changing over time.
  • Plausible Cause: This is often linked to the phenol-quinone monoxime tautomerism or degradation.[1] A shift in the equilibrium can alter the chromophore and thus the color. Alternatively, oxidation often produces highly colored polymeric products.

  • Investigative Steps:

    • Spectroscopic Analysis: Acquire UV-Vis spectra of a freshly prepared solution and of the aged, color-changed solution. A shift in the maximum absorption wavelength (λmax) can indicate a change in chemical structure.

    • Purity Check: Use HPLC or LC-MS to analyze the aged sample and identify any new species formed.

  • Solution:

    • Strictly adhere to the recommended storage conditions (cool, dry, dark, inert atmosphere if possible).

    • For solutions, prepare them fresh before use. If storage is unavoidable, store them at low temperatures and protected from light.

Key Experimental Protocols & Data

To ensure robust and reproducible results, follow these validated methodologies.

Protocol 1: Forced Degradation Study Workflow

This protocol helps to identify potential degradation pathways and develop a stability-indicating analytical method.

forced_degradation cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Dilute into stressor base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock->base Dilute into stressor oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation Dilute into stressor thermal Thermal Stress (Solution at 60°C) stock->thermal Dilute into stressor photo Photolytic Stress (UV/Vis light exposure) stock->photo Dilute into stressor sampling Sample at Time Points (0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent like acetonitrile or methanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to the target concentration. Incubate at 60°C.

    • Basic: Dilute with 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation is often rapid.

    • Oxidative: Dilute with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Dilute with pure water or a neutral buffer. Incubate at 60°C.

    • Photolytic: Expose a solution in a quartz cuvette to a photostability chamber. Run a dark control in parallel.

  • Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples by a suitable HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: General HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 280-350 nm range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale: The C18 column provides good retention for moderately polar aromatic compounds. The acidic mobile phase (formic acid) helps to ensure sharp peaks by suppressing the ionization of the phenolic group. A gradient elution is used to effectively separate the parent compound from potential polar and non-polar degradants.

Predicted Degradation Pathways

Based on the chemistry of related nitrophenols and nitrosophenols, the following degradation pathways are plausible.[10][11][12][13]

degradation_pathways cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway parent This compound nitro 2,5-Dimethyl-4-nitrophenol parent->nitro Oxidation [O] amino 4-Amino-2,5-dimethylphenol parent->amino Reduction [H] hydroxylation Hydroxylated Intermediates nitro->hydroxylation Further Oxidation (e.g., •OH) ring_cleavage_ox Ring Cleavage Products (e.g., Maleylacetate derivatives) hydroxylation->ring_cleavage_ox mineralization CO₂, H₂O, NO₃⁻ ring_cleavage_ox->mineralization

Sources

Resolving isomeric impurities in 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting & FAQ Guide for the Analysis of 2,5-Dimethyl-4-nitrosophenol. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a foundational understanding of the challenges associated with resolving isomeric impurities in this compound. This resource is for drug development professionals, researchers, and scientists who are committed to achieving the highest standards of analytical precision.

Frequently Asked Questions (FAQs)

Q1: I'm analyzing my synthesized this compound and see multiple peaks on my chromatogram. What are these unexpected peaks?

This is the most common challenge encountered. The additional peaks are almost certainly process-related impurities, primarily isomeric byproducts from the nitrosation reaction. Their formation is a direct consequence of the directing effects of the functional groups on the phenol ring.

Core Explanation: The Chemistry of Impurity Formation

The synthesis of this compound typically involves the direct nitrosation of 2,5-dimethylphenol (also known as 2,5-xylenol) using a nitrosating agent like sodium nitrite in an acidic medium.[1] The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups, which guide the incoming electrophile (the nitrosonium ion, NO⁺).

  • Major Product: The primary substitution occurs at the C4 position, which is para to the highly activating hydroxyl group and ortho to the C5-methyl group. This yields your target molecule, This compound .

  • Key Isomeric Impurity: The C6 position is ortho to the hydroxyl group and also activated. This leads to the formation of the primary isomeric impurity: 2,5-Dimethyl-6-nitrosophenol .

  • Starting Material Impurities: The purity of your starting material, 2,5-dimethylphenol, is critical. Commercial xylenol is often a mixture of its six isomers.[2][3] If your starting material contains other xylenol isomers (e.g., 2,6-dimethylphenol), you will inevitably generate their corresponding nitrosated products (e.g., 2,6-Dimethyl-4-nitrosophenol ).[1]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2,5-dimethylphenol in your final product.

The diagram below illustrates the primary reaction and the formation of the most common isomeric byproduct.

G cluster_start Starting Materials cluster_products Reaction Products SM 2,5-Dimethylphenol Product This compound (Target Molecule) SM->Product Nitrosation at C4 (Major Pathway) Impurity1 2,5-Dimethyl-6-nitrosophenol (Isomeric Impurity) SM->Impurity1 Nitrosation at C6 (Minor Pathway) NitrosatingAgent NaNO₂ / H⁺ Impurity2 Unreacted 2,5-Dimethylphenol

Fig 1. Synthesis pathway showing the formation of the target molecule and a key isomeric impurity.
Q2: My main peak and an impurity peak are co-eluting or have very poor resolution. How can I improve their separation?

Achieving baseline separation of structurally similar isomers requires a systematic approach to High-Performance Liquid Chromatography (HPLC) method development. Reversed-phase HPLC is the most effective technique for this class of compounds.[4][5][6] The key is to manipulate the subtle differences in their polarity and interaction with the stationary phase.

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for optimizing your HPLC method.

G Start Poor Resolution Observed CheckSystem 1. Verify System Suitability (Pressure, Flow Rate, Leaks) Start->CheckSystem OptimizeMobilePhase 2. Optimize Mobile Phase CheckSystem->OptimizeMobilePhase AdjustpH Adjust Mobile Phase pH (e.g., pH 3.0 to 5.0) OptimizeMobilePhase->AdjustpH AdjustOrganic Modify Organic Ratio (e.g., ACN or MeOH %) OptimizeMobilePhase->AdjustOrganic ChangeColumn 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) AdjustpH->ChangeColumn If no improvement End Resolution Achieved AdjustpH->End If successful AdjustOrganic->ChangeColumn If no improvement AdjustOrganic->End If successful OptimizeTemp 4. Adjust Column Temperature (e.g., 25°C to 40°C) ChangeColumn->OptimizeTemp OptimizeTemp->End If successful

Fig 2. A systematic workflow for troubleshooting poor chromatographic resolution.

Expert Insights on Optimization:

  • Mobile Phase pH is Crucial: Phenolic compounds have ionizable hydroxyl groups. Operating at a pH well below the pKa (~10 for phenols) ensures they remain in their neutral, more retained form. An acidic mobile phase, often using phosphate or acetate buffer around pH 3-5, is recommended to suppress ionization and achieve sharp, reproducible peaks.[7]

  • Choice of Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN often provides better peak shape and different selectivity for aromatic compounds compared to MeOH. It is worthwhile to screen both. An isocratic mobile phase of acetate buffer (pH 5.0) and acetonitrile (e.g., 80:20 v/v) has proven effective for separating similar phenolic compounds.[7]

  • Stationary Phase Chemistry: While a standard C18 column is a good starting point, isomers may require a different selectivity.[1] Consider a Phenyl-Hexyl column, which offers alternative pi-pi interactions with the aromatic rings of your analytes, potentially enhancing the separation of positional isomers.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve efficiency and decrease analysis time. It can also subtly alter selectivity.

Troubleshooting Guide: Detailed Protocols & Data

Q3: Can you provide a starting point for an HPLC method and a protocol for its development?

Absolutely. The following is a robust starting method and a step-by-step protocol for systematic optimization.

Initial HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA general-purpose reversed-phase column with good efficiency.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0Buffers the system to suppress phenol ionization, ensuring reproducibility.
Mobile Phase B Acetonitrile (ACN)Provides good selectivity for aromatic compounds.
Elution Mode IsocraticSimple and robust for initial screening. Start with 60% A / 40% B.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides stable operating conditions.
Detection (UV) 280 nm & 320 nmPhenols absorb around 280 nm. The nitroso group provides absorbance at longer wavelengths.[4]
Injection Vol. 10 µLStandard volume; avoid overloading the column.

Step-by-Step Method Development Protocol

Objective: To achieve baseline resolution (Rs > 2.0) for this compound and all known isomeric impurities.

  • System Preparation:

    • Prepare fresh mobile phases. Filter aqueous phase (A) through a 0.45 µm filter.

    • Thoroughly purge the HPLC system to remove any air bubbles and previous solvents.

    • Equilibrate the column with the initial mobile phase composition (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening Run:

    • Inject a standard of your sample.

    • Evaluate the resulting chromatogram for peak shape, retention time, and, most importantly, the resolution between the main peak and the closest eluting impurity.

  • Optimization Phase 1: Organic Modifier Ratio:

    • Adjust the percentage of Acetonitrile (Mobile Phase B).

    • Perform runs at 35%, 40%, and 45% B.

    • Causality: Decreasing the organic content (%B) will increase the retention time of all compounds, which can often improve the separation between closely eluting peaks.

    • Plot the resolution (Rs) against %B to find the optimal ratio.

  • Optimization Phase 2: pH Adjustment (If Necessary):

    • If co-elution persists, adjust the pH of Mobile Phase A.

    • Prepare buffers at pH 3.5 and 4.0.

    • Causality: Even small changes in pH can alter the residual charge on the silica stationary phase and the polarity of the analytes, thereby affecting selectivity.

    • Re-run the chromatogram at the optimal %B from the previous step with the new pH.

  • Optimization Phase 3: Alternative Selectivity (If Necessary):

    • If resolution is still insufficient, switch the organic modifier from Acetonitrile to Methanol. Repeat Step 3.

    • If isomers remain unresolved, change the column to a Phenyl-Hexyl stationary phase. This provides a different separation mechanism (pi-pi interactions) and is often highly effective for positional isomers. Re-start the optimization from Step 1.

  • Method Validation:

    • Once the desired separation is achieved, perform validation experiments to confirm the method is robust, precise, and accurate for its intended purpose.

Q4: How do I definitively identify which peak corresponds to my target compound and which are the impurities?

Peak identification requires techniques that provide structural information. Relying on retention time alone is insufficient.

  • Mass Spectrometry (LC-MS): This is the gold standard. An HPLC system coupled to a mass spectrometer will provide the mass-to-charge ratio (m/z) of the compound eluting in each peak. Since isomers have the identical mass, this will confirm that the impurity peaks are indeed isomers of your target molecule. Fragmentation patterns (MS/MS) can sometimes help distinguish between isomers.

  • Reference Standards: The most unambiguous method is to obtain or synthesize certified reference standards for the suspected impurities (e.g., 2,5-Dimethyl-6-nitrosophenol). Spiking your sample with a small amount of a reference standard and observing which peak increases in area provides positive identification.

  • Forced Degradation/Synthesis of Byproducts: Intentionally synthesizing the suspected byproduct (if possible) or running the reaction under conditions known to favor its formation can help generate a sample enriched in that impurity for identification purposes.

Summary of Key Analytes

Compound NameStructureMolar Mass ( g/mol )Role
This compound C₈H₉NO₂167.16Target Molecule
2,5-Dimethyl-6-nitrosophenol C₈H₉NO₂167.16Primary Isomeric Impurity
2,6-Dimethyl-4-nitrosophenol C₈H₉NO₂151.16[8]Potential Isomeric Impurity
2,5-Dimethylphenol (2,5-Xylenol) C₈H₁₀O122.16Unreacted Starting Material

References

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Xylenol (Dimethylphenol): Core Production Technologies. (n.d.).
  • PrepChem. (2023). Preparation of 2-methyl-4-nitrosophenol.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrosophenol on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • ChemicalBook. (n.d.). 2,5-DIMETHYL-4-NITROANILINE synthesis.
  • Beijing Institute of Technology. (n.d.).
  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • PrepChem. (2023). Preparation of 4-nitrosophenol.
  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • PMC. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • Science and Education Publishing. (2025). Analysis of p-Nitrophenol Reduction.
  • ACGIH. (n.d.). DIMETHYLPHENOL, ALL ISOMERS.
  • Google Patents. (2016). CN105939988A - Process of production of 2,5-dimethylphenol.
  • ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
  • ResearchGate. (2024).
  • Guidechem. (n.d.). 2,5-Dimethylphenol 95-87-4 wiki.
  • Wikipedia. (n.d.). Xylenol.
  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol.
  • ResearchGate. (n.d.). Different analytical methods used in the reduction of 4-nitrophenol and the proposed reaction mechanism.
  • Santa Cruz Biotechnology. (n.d.). 2,5-dimethyl-4-nitrophenol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7).
  • PubChem. (n.d.). 2,6-Dimethyl-4-nitrosophenol.
  • Benchchem. (n.d.). 2,6-Dimethyl-4-nitrosophenol.
  • Sigma-Aldrich. (n.d.). 2,6-DIMETHYL-4-NITROSOPHENOL AldrichCPR.
  • Chemsrc. (n.d.). 2,6-Dimethyl-4-nitrosophenol.

Sources

Improving the yield of 2,5-Dimethyl-4-nitrosophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers in synthetic chemistry, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2,5-Dimethyl-4-nitrosophenol. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is an electrophilic aromatic substitution reaction. 2,5-Dimethylphenol is reacted with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The hydroxyl group of the phenol is a strong activating group, directing the electrophile to the ortho and para positions. Due to steric hindrance from the two methyl groups, the incoming nitroso group (-NO) is predominantly directed to the para position. The active electrophile is the nitrosonium ion (NO⁺), which is formed by the protonation of nitrous acid.[1][2]

Q2: What are the critical reagents and their specific roles in this synthesis?
  • 2,5-Dimethylphenol: The starting substrate, an activated aromatic ring.

  • Sodium Nitrite (NaNO₂): The source of the nitroso group. When protonated by the acid, it forms nitrous acid.

  • Mineral Acid (H₂SO₄ or HCl): Acts as a catalyst to generate the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid.[3] It also maintains a low pH, which is crucial for the reaction.[4]

  • Solvent (Water/Aqueous Acetic Acid): The reaction medium must dissolve the reagents, particularly the sodium nitrite and the acid, and allow for effective temperature control.

Q3: What are the most critical safety precautions to consider during this synthesis?
  • Nitrous Acid Instability: Nitrous acid is unstable and should always be generated in situ at low temperatures (0-5 °C) to prevent its decomposition into nitrogen oxides (NOₓ), which are toxic gases.

  • Exothermic Reaction: The reaction is exothermic, and rigorous temperature control is essential to prevent runaway reactions and the formation of hazardous byproducts.[3] Always use an ice bath.

  • Handling Reagents: 2,5-Dimethylphenol and its nitrosated product are irritants.[5] Concentrated acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.

Q4: How does the tautomerism of p-nitrosophenols affect characterization?

p-Nitrosophenols exist in a tautomeric equilibrium with their quinone monoxime isomers. In the case of this compound, it is in equilibrium with 2,5-Dimethyl-1,4-benzoquinone monoxime. This equilibrium can be influenced by the solvent and pH. This is an important consideration during characterization (e.g., via NMR or IR spectroscopy), as spectral data will reflect the presence of both tautomers.

Section 2: Troubleshooting Guide for Low Yield & Impurities

This guide addresses the most common issues encountered during the synthesis, providing a systematic approach to problem-solving.

Problem 1: Very Low or No Product Yield

Q: My reaction has completed, but I have isolated little to no this compound. What are the most probable causes?

A: Low yield is a frequent issue stemming from several critical parameters. Use the following checklist to diagnose the problem.

  • Improper Temperature Control:

    • Causality: The nitrosating agent, nitrous acid, rapidly decomposes at temperatures above 5-10 °C.[3][6] If the temperature rises, the concentration of the necessary NO⁺ electrophile diminishes, halting the desired reaction.

    • Solution: Ensure the reaction flask is submerged in an efficient ice-salt bath throughout the acid/nitrite addition. The internal temperature must be maintained at 0-5 °C.

  • Incorrect Reagent Stoichiometry or Addition Order:

    • Causality: An excess of the phenol substrate relative to the nitrosating agent is often recommended to prevent side reactions.[7] Adding the acid solution slowly to the mixture of the phenol and sodium nitrite is a common procedure that ensures the nitrous acid is generated in the presence of the substrate, maximizing its chance to react.[6]

    • Solution: Re-evaluate your molar calculations. A common approach is to dissolve the 2,5-dimethylphenol and sodium nitrite in an aqueous solution first, cool it to 0 °C, and then add the pre-chilled mineral acid dropwise with vigorous stirring.

  • Incorrect pH of the Reaction Medium:

    • Causality: The formation of the active electrophile, NO⁺, is highly pH-dependent. The reaction rate is maximized at a pH of approximately 3.[4] If the medium is not sufficiently acidic, the concentration of NO⁺ will be too low for efficient nitrosation.

    • Solution: Ensure enough mineral acid is used to bring the pH into the optimal range. A patent for a similar process recommends maintaining a pH below 5.[3]

Problem 2: Formation of a Dark, Tarry, or Oily Byproduct

Q: My reaction mixture turned into a dark, intractable tar instead of forming a crystalline precipitate. Why did this happen and how can it be prevented?

A: Tar formation is a clear sign of competing side reactions, usually caused by oxidation or polymerization.

  • Overheating:

    • Causality: This is the most common cause. Elevated temperatures not only decompose nitrous acid but also promote the oxidation of the phenol substrate and the nitrosophenol product, leading to complex polymeric materials.[7]

    • Solution: Strict adherence to a 0-5 °C reaction temperature is non-negotiable.[3] Vigorous stirring is also key to dissipate localized heat from the exothermic addition of acid.

  • Excess Nitrosating Agent:

    • Causality: Using a large excess of sodium nitrite and acid can lead to the oxidation of the desired product to the corresponding nitrophenol or further undesired side reactions.[2]

    • Solution: Use a slight excess of the phenol or carefully control the stoichiometry. A molar ratio of approximately 1.1 to 1.2 moles of sodium nitrite per mole of phenol is a good starting point.[3][7]

  • Air Oxidation:

    • Causality: Phenols are susceptible to air oxidation, which can be accelerated under acidic conditions.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products, especially if the reaction time is long.

Problem 3: Difficulty in Product Isolation and Purification

Q: I have a precipitate, but I am struggling to isolate a pure product. What are the recommended purification methods?

A: The crude product is often contaminated with unreacted starting material, inorganic salts, and tarry byproducts.

  • Initial Isolation:

    • Causality: The product, being a solid, should precipitate from the cold aqueous reaction mixture.

    • Solution: Once the reaction is complete, allow it to stand in the cold for 1-2 hours to maximize crystallization.[6] Collect the crude solid by vacuum filtration and wash it thoroughly with ice-cold water to remove residual acid and inorganic salts.

  • Purification via Base Extraction:

    • Causality: Phenols are acidic and will dissolve in a basic solution to form a phenoxide salt. Tarry, non-acidic impurities will not.

    • Solution: Dissolve the crude product in a cold, dilute aqueous sodium carbonate or sodium hydroxide solution.[6] Filter off any insoluble impurities (like tars). Re-precipitate the purified product by carefully acidifying the filtrate with a dilute acid (e.g., sulfuric acid or acetic acid) in an ice bath. Filter the purified solid, wash with cold water, and dry thoroughly.

Section 3: Optimized Experimental Protocol & Data

This protocol is a synthesized methodology based on established procedures for the nitrosation of similar phenols.[6][8]

Step-by-Step Synthesis Workflow
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2,5-dimethylphenol and 6.2 g of sodium nitrite in 200 mL of water.

  • Cooling: Place the flask in an ice-salt bath and stir the mixture until the temperature drops to 0-5 °C.

  • Acid Addition: Prepare a solution of 8.5 mL of concentrated sulfuric acid in 50 mL of water and cool it to 0 °C. Add this acid solution dropwise from the dropping funnel to the stirred phenol-nitrite mixture over 45-60 minutes. Crucially, ensure the internal reaction temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. A crystalline precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with three 50 mL portions of ice-cold water.

  • Purification: (Optional, if the product is impure) Transfer the crude solid to a beaker and dissolve it in 200 mL of cold 5% aqueous sodium carbonate solution. Filter to remove any insoluble material. Cool the filtrate in an ice bath and re-precipitate the product by slowly adding 10% sulfuric acid until the solution is acidic.

  • Final Steps: Collect the purified product by vacuum filtration, wash with ice-cold water until the washings are neutral, and dry in a vacuum desiccator.

Table 1: Critical Reaction Parameters Summary
ParameterRecommended ValueRationale & Justification
Temperature 0–5 °CPrevents decomposition of nitrous acid and minimizes oxidative side reactions.[3]
pH < 5 (ideally ~3)Maximizes the concentration of the active nitrosating agent (NO⁺).[3][4]
Molar Ratio (NaNO₂:Phenol) 1.1 : 1.0 to 1.2 : 1.0A slight excess of nitrite ensures complete conversion of the phenol.[3]
Stirring Vigorous & ConstantEnsures efficient mixing and dissipates localized heat from the exothermic reaction.

Section 4: Visual Workflow & Troubleshooting Diagrams

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 2,5-Dimethylphenol & Sodium Nitrite in Water cool_reagents Cool Mixture to 0-5 °C in Ice Bath reagents->cool_reagents acid_add Dropwise Addition of Cold H₂SO₄ Solution (Keep T < 5 °C) cool_reagents->acid_add stir Stir for 1-2 hours at 0-5 °C acid_add->stir filter Vacuum Filter Crude Product stir->filter wash Wash with Ice-Cold Water filter->wash purify Purify via Base Extraction (Optional) wash->purify dry Dry Product purify->dry final_product final_product dry->final_product Yield

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Guide for Low Yield

Troubleshooting start Low or No Yield q_temp Was reaction temp. maintained at 0-5 °C? start->q_temp a_temp_yes Yes q_temp->a_temp_yes Yes a_temp_no No q_temp->a_temp_no No q_reagents Were reagents added in correct order and ratio? a_temp_yes->q_reagents s_temp Root Cause: Nitrous acid decomposition. Solution: Use efficient ice-salt bath & monitor internal temperature. a_temp_no->s_temp a_reagents_yes Yes q_reagents->a_reagents_yes Yes a_reagents_no No q_reagents->a_reagents_no No q_ph Was the solution sufficiently acidic (pH < 5)? a_reagents_yes->q_ph s_reagents Root Cause: Incorrect stoichiometry or procedure. Solution: Add acid slowly to the cooled phenol/nitrite mix. a_reagents_no->s_reagents a_ph_yes Yes q_ph->a_ph_yes Yes a_ph_no No q_ph->a_ph_no No end_node Review purification steps. Consider substrate purity. a_ph_yes->end_node s_ph Root Cause: Insufficient [NO⁺] electrophile. Solution: Ensure adequate amount of mineral acid. a_ph_no->s_ph

Caption: A decision tree for diagnosing the causes of low product yield.

References

  • PrepChem. (2017). Preparation of 2-methyl-4-nitrosophenol. Retrieved from [Link]

  • PrepChem. (2017). Preparation of 4-nitrosophenol. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of 2,6-dimethyl-p-nitrosophenol. Retrieved from [Link]

  • González-Mancebo, S., et al. (1999). Nitrosation of phenolic compounds: inhibition and enhancement. Semantic Scholar. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • González-Mancebo, S., et al. (1999). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry, 47(9), 3656-3663. [Link]

  • González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. Helvetica Chimica Acta, 85(1), 156-164. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • González-Mancebo, S., et al. (2002). Nitrosation reactions of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). p-nitrosophenol purification. Retrieved from [Link]

  • Google Patents. (1967). Process for the manufacture of p-nitrosophenol.
  • Google Patents. (2016). Process of production of 2,5-dimethylphenol.
  • Google Patents. (1999). Method of preparing p-nitrosophenol.
  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

Sources

Troubleshooting tautomeric equilibrium studies of 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tautomeric Equilibrium Studies. As Senior Application Scientists, we understand that navigating the complexities of molecular dynamics is central to your research. This guide is designed to provide you, our colleagues in research and drug development, with expert insights and practical solutions for studying the tautomeric equilibrium of 2,5-Dimethyl-4-nitrosophenol.

Our approach is grounded in causality—explaining not just the steps to take, but the scientific principles that make them necessary. We aim to empower you with self-validating protocols and a deep understanding of the system's behavior.

Core Concept: The Nitrosophenol-Quinone Monoxime Equilibrium

This compound exists as a dynamic mixture of two tautomers: the aromatic nitrosophenol form and the non-aromatic quinone monoxime form. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1][2] Understanding and controlling this equilibrium is critical, as the two forms possess distinct electronic, structural, and chemical properties that can significantly impact molecular interactions and reactivity.

For many p-nitrosophenols, the quinone monoxime tautomer is the more stable form, a phenomenon driven by a combination of factors including the energetic favorability of the C=N-OH group over the C-N=O group and the retention of significant π-electron stabilization in the quinonoid system.[3][4][5]

NMR_Workflow prep 1. Sample Preparation thermo 2. Thermal Equilibration prep->thermo Place in magnet acquire 3. NMR Data Acquisition thermo->acquire Wait ~15 min process 4. Data Processing acquire->process FID file analyze 5. Analysis & Calculation process->analyze Phased & integrated spectrum validate 6. Validation (VT-NMR) analyze->validate Confirm assignments

Caption: Workflow for NMR-based determination of the tautomeric ratio.

Objective: To accurately calculate K_T = [Quinone Monoxime] / [Nitrosophenol].

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve it in a precise volume (e.g., 0.6 mL) of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Causality: Using a known concentration is good practice, and high-purity solvent is essential to avoid impurities that could catalyze degradation or shift the equilibrium.

  • Thermal Equilibration:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to thermally equilibrate inside the probe for at least 15 minutes at a constant, known temperature (e.g., 298 K).

    • Causality: The equilibrium constant is temperature-sensitive. Ensuring the sample is at a stable, recorded temperature is critical for reproducibility.

  • NMR Data Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameter: Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated). This is crucial for accurate integration. A quick T₁ inversion-recovery experiment can determine this, or a conservative d1 of 30 seconds can be used.

    • Causality: If the relaxation delay is too short, signals from nuclei with longer relaxation times will be saturated, leading to underestimated integrals and an incorrect tautomeric ratio.

  • Data Processing:

    • Apply standard Fourier transformation, and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Causality: Phasing and baseline errors are major sources of inaccuracy in integration.

  • Analysis and Calculation:

    • Identify at least one pair of well-resolved, non-overlapping peaks—one corresponding to the nitrosophenol tautomer (P) and one to the quinone monoxime tautomer (Q). For example, a methyl proton signal might be a good choice.

    • Integrate these two peaks accurately. Let the integrals be I_P and I_Q.

    • Calculate the mole fractions (X) and the equilibrium constant (K_T):

      • X_P = I_P / (I_P + I_Q)

      • X_Q = I_Q / (I_P + I_Q)

      • K_T = X_Q / X_P = I_Q / I_P

    • Causality: The integral of a signal is directly proportional to the number of protons giving rise to it. By comparing integrals of corresponding peaks (e.g., a methyl group present in both tautomers), we get a direct molar ratio.

  • Validation:

    • If possible, repeat the experiment at a different temperature (e.g., 278 K) to confirm peak assignments. The relative integrals should change according to thermodynamic principles (van 't Hoff equation), confirming that they represent species in equilibrium.

By following this detailed protocol, you can generate reliable and defensible data on the tautomeric equilibrium of your system.

References

  • An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria. (n.d.). ScienceDirect. [Link]

  • Enchev, V., & St. Nanov, I. (2003). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate. [Link]

  • (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol? Chemistry Stack Exchange. [Link]

  • Pons, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications. [Link]

  • Schors, A., Kraaijeveld, A., & Havinga, E. (2010). Studies on tautomerism V: Some remarks on the tautomeric equilibrium, dimerization, and ionization of quinone monoximes (nitrosophenols). ResearchGate. [Link]

  • Havinga, E., et al. (n.d.). Studies on tautomerism V: Some remarks on the tautomeric equilibrium, dimerization, and ionization of quinone monoximes (nitrosophenols). ResearchGate. [Link]

  • Pons, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]

  • Brown, W. H. (n.d.). Tautomerism. Britannica. [Link]

  • LibreTexts Chemistry. (2019). 9.4.2. Tautomers. [Link]

  • Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Wang, C., et al. (2020). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. [Link]

  • SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Witkowski, B., Jain, P., & Gierczak, T. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics. [Link]

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by.... [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Dimethyl-4-nitrosophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's limited solubility. By understanding the underlying chemical principles, you can optimize your experimental setup for reliable and reproducible results.

Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues

This section delves into the structural and chemical properties of this compound that govern its behavior in different solvents.

FAQ 1: What are the key structural features of this compound that affect its solubility?

The solubility of this compound is a direct consequence of its hybrid structure. It contains:

  • A hydrophobic (lipophilic) backbone consisting of a benzene ring with two methyl (-CH₃) groups. This part of the molecule prefers non-polar, organic environments and repels water.

  • Polar functional groups , specifically a hydroxyl (-OH) group and a nitroso (-N=O) group. These groups are capable of hydrogen bonding, which typically promotes solubility in polar solvents like water.

The challenge arises from the balance of these opposing characteristics. The bulky, non-polar region often dominates, leading to poor aqueous solubility.

Furthermore, a critical and often overlooked feature of 4-nitrosophenols is their existence in a tautomeric equilibrium with a quinone monooxime form.[1] In solution, the molecule can dynamically switch between the aromatic nitrosophenol form and the non-aromatic quinonoid form. This equilibrium can be influenced by the solvent, potentially impacting solubility as the two tautomers have different polarities and stabilities.[1][2]

Tautomerism cluster_nitrosophenol Key Features cluster_quinone Key Features Nitrosophenol This compound (Aromatic Phenol Form) QuinoneOxime 2,5-Dimethyl-p-benzoquinone monooxime (Quinonoid Form) Nitrosophenol->QuinoneOxime Equilibrium N_Features Aromatic System Phenolic -OH Q_Features Non-Aromatic System Oxime =N-OH

Figure 1: Tautomeric equilibrium of this compound.
FAQ 2: How does pH dramatically influence the solubility of this compound in aqueous solutions?

The phenolic hydroxyl (-OH) group is acidic.[3] In a solution with a pH above its acid dissociation constant (pKa), the hydroxyl group will lose a proton (deprotonate) to form a negatively charged phenolate ion.

Phenol (Poorly Soluble) ⇌ Phenolate (Highly Soluble) + H⁺

This transformation from a neutral molecule to a charged ion drastically increases its polarity and, consequently, its solubility in polar solvents like water.[4][5] While the exact pKa for this compound is not widely published, related compounds like 3,5-dimethyl-4-nitrophenol have a pKa around 8.25.[6][7] It is therefore essential to raise the pH of the aqueous medium to significantly increase solubility.

Deprotonation cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Compound R-OH (Neutral Compound) Poorly Water-Soluble High_pH_Compound R-O⁻ (Phenolate Anion) Highly Water-Soluble Low_pH_Compound->High_pH_Compound + OH⁻ - H₂O

Figure 2: pH-dependent equilibrium between the neutral phenol and soluble phenolate.

Section 2: Troubleshooting Common Solubility Problems

This section provides direct answers and actionable steps for issues encountered during experiments.

FAQ 3: My this compound won't dissolve in my aqueous buffer. What should I do?

This is the most common issue. Direct addition of the solid to a neutral buffer (e.g., PBS at pH 7.4) will likely fail. Follow this troubleshooting workflow:

  • Prepare a Concentrated Stock in an Organic Solvent: The most reliable method is to first create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.

  • Use a pH Adjustment Strategy: If an organic solvent is not permissible in your final solution, use pH to your advantage. Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH) first, where it will form the soluble phenolate. Then, carefully add this solution to your buffer, allowing the buffering capacity to bring the pH to the desired final value.

  • Serial Dilution: When adding the organic stock solution to your aqueous buffer, add it dropwise while vortexing or stirring. This avoids localized high concentrations that can cause immediate precipitation.

  • Consider Co-solvents: If you still observe precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is sufficient to maintain solubility, but low enough (typically <1%) to not interfere with your experiment.

  • Apply Gentle Energy (With Caution): Gentle warming or sonication can help overcome the activation energy of dissolution. However, be aware that excessive heat can degrade the compound. Always check for color changes or the appearance of degradation products.

FAQ 4: The compound dissolved initially but then precipitated out of solution. Why did this happen and how can I prevent it?

Delayed precipitation is often caused by one of the following factors:

  • Exceeding the Solubility Limit: Even with a co-solvent, there is a maximum concentration (saturation point) the solution can hold. You may have created a supersaturated solution that is unstable and crashes out over time.

    • Prevention: Determine the compound's approximate solubility in your final medium and work at a concentration safely below this limit.

  • pH Drift: If your buffer capacity is insufficient, the pH of the solution may change over time (e.g., due to CO₂ absorption from the air), shifting the equilibrium back towards the less soluble protonated form.

    • Prevention: Use a robust buffer system and prepare solutions fresh.

  • Temperature Changes: The solubility of many compounds is temperature-dependent.[5] If you prepared the solution warm and then stored it at room temperature or 4°C, the solubility will decrease, leading to precipitation.

    • Prevention: Prepare and store solutions at the same temperature at which they will be used. If storage at a lower temperature is required, allow the solution to fully equilibrate to the experimental temperature before use.

Section 3: Recommended Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This is the preferred method for most biological and chemical assays.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment

Use this protocol when organic solvents must be avoided.

  • Prepare a Basic Solution: Prepare a fresh, dilute solution of Sodium Hydroxide (e.g., 0.1 M NaOH).

  • Initial Dissolution: Weigh the this compound and add a small volume of the basic solution. Mix thoroughly until the solid dissolves completely, forming a colored solution of the phenolate ion.

  • Buffering: Slowly and with constant stirring, add the concentrated basic stock to your final, pre-made aqueous buffer (e.g., HEPES, TRIS) to reach the desired final compound concentration.

  • pH Verification: After mixing, verify the final pH of the solution to ensure it is within the desired experimental range.

  • Use Immediately: Aqueous solutions of this nature are often less stable than organic stocks. It is highly recommended to prepare them fresh for each experiment.

Section 4: Data Summary

The following table provides a qualitative overview of the solubility of this compound and related compounds in common laboratory solvents, based on the principle of "like dissolves like".[5][8]

SolventSolvent TypeRelative Polarity[9]Expected SolubilityRationale
Water (neutral pH)Polar Protic1.000PoorThe hydrophobic backbone dominates at neutral pH.[4]
Water (alkaline pH)Polar Protic1.000SolubleFormation of the highly polar phenolate ion increases solubility.[4][10]
Methanol / EthanolPolar Protic0.762 / 0.654Moderately SolubleCan hydrogen bond with the -OH group and solvate the non-polar regions.[4][11]
DMSOPolar Aprotic0.444Freely SolubleEffective at solvating both polar and non-polar parts of the molecule.
DMFPolar Aprotic0.386Freely SolubleSimilar to DMSO, a highly effective polar aprotic solvent.
AcetonePolar Aprotic0.355Moderately SolubleGood general-purpose organic solvent for nitrophenols.[11]
DichloromethaneNon-polar0.309SolubleEffective for nitrophenols and related structures.[6]
HexaneNon-polar0.009PoorPolarity mismatch; cannot effectively solvate the polar -OH and -NO groups.[11]

References

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Retrieved January 3, 2026, from [Link]

  • Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol. Retrieved January 3, 2026, from [Link]

  • Filo. (2023, November 4). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,5-dimethyl-4-nitrophenol has pKa 5 8.25. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved January 3, 2026, from [Link]

  • Brainly.in. (2021, August 29). Which of the following exhibits tautomerism? Retrieved January 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrosophenol. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-nitrosophenol. Retrieved January 3, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved January 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025, August 5). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol? Retrieved January 3, 2026, from [Link]

  • ACS Omega. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved January 3, 2026, from [Link]

  • Scribd. (n.d.). Chemistry 2nd PU Preparatory Exam. Retrieved January 3, 2026, from [Link]

Sources

Preventing oxidation of 2,5-Dimethyl-4-nitrosophenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Storing 2,5-Dimethyl-4-nitrosophenol

Welcome to the technical support guide for this compound (CAS 3139-05-7). This molecule is a valuable intermediate in various synthetic pathways, including the production of dyes and pigments, and is utilized in proteomics research.[1][2] However, its chemical structure, containing both a phenolic hydroxyl group and a nitroso moiety, renders it highly susceptible to oxidative degradation.[3][4] The presence of the electron-donating hydroxyl group on the aromatic ring makes the compound prone to losing a hydrogen atom, initiating oxidation.[5][6]

Improper storage can lead to the formation of impurities, compromising experimental integrity, reducing reaction yields, and causing potential safety hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, identify, and prevent the oxidation of this compound, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common sign is a distinct color change. Pure this compound is typically a yellow or light-colored solid. Upon oxidation, it often turns greenish, brown, or even black. This is due to the formation of highly conjugated quinone-type species and polymeric byproducts. Another key indicator is a loss of solubility in solvents where it was previously soluble.

Q2: Why is this compound so susceptible to oxidation?

A2: The molecule's vulnerability stems from its phenolic structure. The hydroxyl (-OH) group can readily donate a hydrogen atom to form a stabilized phenoxy radical.[3][5] This radical can then react with atmospheric oxygen or other radical species, leading to a cascade of degradation reactions. Factors like light (especially UV), elevated temperatures, and the presence of metal ion contaminants can catalyze this process.[4]

Q3: What are the consequences of using an oxidized batch in my experiment?

A3: Using oxidized this compound introduces significant uncertainty into your experiment. The actual concentration of the active starting material will be lower than calculated, leading to reduced reaction yields. Furthermore, the impurities themselves can interfere with the reaction, potentially leading to unexpected side products, complicating downstream purification, and making your results difficult to interpret or reproduce.

Q4: Can I "rescue" an oxidized batch of the compound?

A4: It is strongly discouraged. Attempting to purify a partially or fully oxidized batch is often inefficient and may not remove all problematic impurities. The best practice is to discard the compromised reagent in accordance with your institution's safety protocols and procure a fresh, validated batch. The cost of a failed experiment far outweighs the cost of the reagent.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section addresses specific issues you may encounter, providing a logical path to a solution.

Issue 1: My solid this compound has changed color since I last used it.

  • Underlying Cause: This is a definitive sign of oxidation. The compound has likely been exposed to atmospheric oxygen, light, or stored at an inappropriate temperature.

  • Immediate Action: Do not use the material. Quarantine the vial and label it clearly as "Suspected Degradation."

  • Solution Path:

    • Perform a purity check using the HPLC protocol outlined below (Protocol 2) on a small, representative sample.

    • Compare the chromatogram to a reference standard or data from a fresh batch. The presence of new, significant peaks confirms degradation.

    • If degradation is confirmed, dispose of the batch according to safety guidelines.

    • Review your storage procedures against the recommended protocol (Protocol 1) to prevent recurrence. Was the container properly sealed? Was it flushed with an inert gas? Was it protected from light?

Issue 2: My reaction yield is significantly lower than expected.

  • Underlying Cause: While many factors can affect yield, a common culprit is degraded starting material. If the purity of your this compound is compromised, the stoichiometry of your reaction will be incorrect.

  • Solution Path:

    • First, validate all other reaction parameters (solvents, other reagents, temperature, reaction time).

    • If other parameters are correct, immediately assess the purity of your this compound stock using Protocol 2.

    • If the purity is below 95%, the starting material is the likely cause of the low yield. Obtain a new, high-purity batch and repeat the experiment.

Issue 3: I'm observing unexpected spots on my TLC plate or peaks in my LC-MS analysis of the crude reaction mixture.

  • Underlying Cause: These unexpected signals could be impurities carried over from degraded starting material or side products formed by those impurities reacting under your experimental conditions.

  • Solution Path:

    • Run a control analysis of just your this compound stock dissolved in the reaction solvent.

    • Use HPLC or LC-MS to see if the unexpected peaks are present in the starting material itself.[7][8]

    • If they are, your stock is degraded. If not, the impurities may be reacting to form new compounds, which still points to a compromised starting material. In either case, replacing the reagent is the most reliable solution.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting suspected degradation.

G Troubleshooting Workflow for this compound start Suspicion of Degradation (e.g., color change, low yield) check_visual Visually Inspect Compound Is there a color change? start->check_visual analyze Perform Purity Analysis (Protocol 2: HPLC/LC-MS) check_visual->analyze Yes review_exp Compound is OK Review other experimental parameters check_visual->review_exp No (No visual signs) compare Compare to Reference Purity > 95% and no major impurity peaks? analyze->compare proceed Compound is Usable Proceed with Experiment compare->proceed Yes discard Compound is Degraded Discard Safely & Review Storage (Protocol 1) compare->discard No

Caption: A decision tree for troubleshooting suspected compound degradation.

Core Experimental Protocols

Protocol 1: Recommended Storage Protocol for this compound

This protocol is designed to maximize the shelf-life of the compound by minimizing exposure to oxygen, light, and heat.

Materials:

  • Solid this compound

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (Argon or Nitrogen) with regulator and tubing

  • Parafilm or vial sealing tape

  • -20°C freezer (non-cycling, explosion-proof recommended)

  • Labeling materials

Procedure:

  • Receipt and Inspection: Upon receiving the compound, immediately inspect it for any signs of degradation. If the color is not as expected, contact the supplier.

  • Aliquotting (Critical Step): If you purchased a bulk amount, do not use the main stock bottle for daily experiments. In a controlled, low-humidity environment (e.g., a glovebox or under a gentle stream of inert gas), aliquot the powder into smaller, single-use amber glass vials. This prevents repeated exposure of the entire batch to the atmosphere.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with Argon or Nitrogen for 15-30 seconds to displace atmospheric oxygen.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior chemical barrier compared to other materials.

  • Secondary Seal: For long-term storage, wrap the cap-vial interface with Parafilm or a designated laboratory sealing tape. This provides an additional barrier against moisture and gas exchange.

  • Labeling: Clearly label each vial with the compound name, CAS number, date of aliquotting, and your initials.

  • Storage: Place the sealed and labeled vials inside a secondary container (like a small box) and store them in a -20°C freezer. The secondary container protects the labels and prevents vials from being misplaced. Storing in a cool, dark place is essential.[9][10]

Data Summary: Impact of Storage Conditions

The following table summarizes the expected stability under various conditions.

ParameterRecommended ConditionPoor ConditionExpected Outcome of Poor Condition
Temperature -20°CRoom Temperature (20-25°C)Increased rate of degradation; high thermal energy promotes oxidation reactions.[4]
Atmosphere Inert (Argon/Nitrogen)AirDirect exposure to O₂ leads to rapid oxidation of the phenol moiety.
Light Dark (Amber Vial)Clear Vial / Ambient LightUV and visible light provide the energy to initiate radical formation, accelerating degradation.[4]
Container Tightly Sealed, PTFE-Lined CapLoosely Capped, Poor SealAllows for continuous ingress of atmospheric oxygen and moisture.
Protocol 2: Purity Assessment of Stored this compound via HPLC

This protocol provides a general method to quickly assess the purity of your compound. This method should be validated in your laboratory.

Materials:

  • Sample of this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (or other suitable modifier)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound at ~1 mg/mL in Acetonitrile.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and water.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 330 nm (or scan for optimal wavelength).

  • Analysis:

    • Inject your prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Interpretation: A pure sample should show one major peak with a purity value >98%. The presence of multiple smaller peaks, especially those eluting earlier (more polar), is indicative of degradation.[8][11]

Hypothetical Oxidation Pathway

The following diagram illustrates a plausible, simplified oxidation pathway.

G Simplified Oxidation Pathway of this compound start This compound (Stable) radical Phenoxy Radical (Highly Reactive Intermediate) start->radical [O], Light, Heat (H• abstraction) product Oxidized Products (e.g., Quinone-like species, Polymers) (Degraded, Colored) radical->product Further Oxidation / Dimerization

Caption: Plausible pathway from the stable phenol to reactive intermediates and final degradation products.

References

  • Villa Treatment Center. (n.d.). How Should Nitrous Oxide Be Stored: A Complete Guide. Retrieved from [Link]

  • Postupolski, J., et al. (2009). Effect of different storage conditions on N-nitrosamine content in polish edible offals processed meat products. ResearchGate. Retrieved from [Link]

  • Gebrechristos, S., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Retrieved from [Link]

  • Salehi, B., et al. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. National Institutes of Health. Retrieved from [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Retrieved from [Link]

  • Gebrechristos, S., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Retrieved from [Link]

  • S. G. P. (2013). Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health. Retrieved from [Link]

  • P. G.-S. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrosophenol. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • LookChem. (n.d.). 2,5-Dimethyl-4-nitrophenol 3139-05-7. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Retrieved from [Link]

  • Park, J., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health. Retrieved from [Link]

  • Reyes-Contreras, E. A., et al. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • An, H., et al. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation products of 4-nitrophenol. Retrieved from [Link]

  • Lambert, D. G., et al. (1970). Electron-transfer oxidations of organic compounds. Part II. The oxidation of phenol and 2,6-dimethylphenol by the hexachloroiridate(IV) anion. Journal of the Chemical Society B. Retrieved from [Link]

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Validation & Comparative

Differentiating 2,5-Dimethyl-4-nitrosophenol from its Isomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development and analytical chemistry, the precise identification of molecular isomers is a non-negotiable prerequisite for ensuring product safety, efficacy, and quality. Positional isomers, with their identical molecular formulas and weights, often present significant analytical challenges, as they can exhibit vastly different biological activities. This guide provides an in-depth technical comparison of analytical strategies to differentiate 2,5-Dimethyl-4-nitrosophenol from its key isomers, primarily 2,6-Dimethyl-4-nitrosophenol and 3,5-Dimethyl-4-nitrosophenol. We will explore the foundational principles and provide practical, data-driven protocols to achieve unambiguous identification.

The Isomeric Challenge: Why Differentiation is Critical

The seemingly minor shift in a methyl group on the phenol ring can profoundly impact a molecule's steric and electronic properties. This, in turn, influences its reactivity, toxicity, and pharmacological profile. For drug development professionals, confirming the correct isomeric structure is a critical step in lead optimization and regulatory submission. For researchers, accurate identification is fundamental to the integrity of their scientific findings. The primary isomers of concern are:

  • This compound: The target compound.

  • 2,6-Dimethyl-4-nitrosophenol: An isomer with methyl groups flanking the hydroxyl group.

  • 3,5-Dimethyl-4-nitrosophenol: An isomer with methyl groups meta to the hydroxyl group.

A multi-technique approach, combining the separatory power of chromatography with the structural elucidation capabilities of spectroscopy, is the most robust strategy for distinguishing these closely related compounds.

Chromatographic Separation: Resolving the Mixture

Chromatography is the cornerstone of isomer analysis, exploiting subtle differences in polarity and volatility to achieve physical separation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful first-line technique for separating these polar isomers. The separation is governed by the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 (e.g., Zorbax SB-Aq, 4.6 x 50 mm, 5 µm). A column with good aqueous stability is recommended.

  • Mobile Phase: A gradient elution is often optimal. For example, a gradient of methanol and a sodium octanesulfonate buffer (e.g., 1.1 g/L, pH 3.2) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at multiple wavelengths, such as 225 nm and 273 nm, to capture the different absorbance characteristics of the isomers and any potential impurities.[1]

Causality Behind Experimental Choices:

  • The C18 stationary phase provides a hydrophobic surface for interaction. The slight differences in polarity among the isomers, influenced by the positions of the methyl and nitroso groups, will lead to different retention times.

  • A gradient elution allows for the efficient separation of compounds with a range of polarities and helps to ensure sharp peaks.

  • Temperature control is crucial for reproducible retention times.

  • DAD detection allows for the identification of individual phenols by comparing their UV spectra with those of reference compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent resolution and definitive identification through mass fragmentation patterns. Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS with Silylation

  • Derivatization (Silylation): The sample is dried and reacted with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the polar -OH group to a nonpolar -O-Si(CH₃)₃ group.[3][4] This step reduces polarity and improves thermal stability.[5][6]

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

Self-Validating System: The combination of retention time (from GC) and the unique mass fragmentation pattern (from MS) provides a highly reliable identification. The mass spectra of the silylated isomers, while potentially similar, will likely show subtle differences in fragment ion abundances that can be used for differentiation.

Spectroscopic Characterization: Unambiguous Identification

Once separated, or for the analysis of pure samples, spectroscopic techniques provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shift and splitting pattern of the aromatic protons are highly diagnostic of the substitution pattern.

  • This compound: Would be expected to show two distinct singlets in the aromatic region, corresponding to the protons at C3 and C6.

  • 2,6-Dimethyl-4-nitrosophenol: Due to the molecule's symmetry, the two aromatic protons (at C3 and C5) are chemically equivalent and would appear as a single singlet. The two methyl groups would also be equivalent, giving rise to a single methyl resonance. The aromatic protons are expected to appear in the range of δ 8.1–8.3 ppm, with the methyl groups around δ 2.2 ppm.[7]

  • 3,5-Dimethyl-4-nitrosophenol: This isomer also possesses symmetry, with the two aromatic protons (at C2 and C6) being equivalent and appearing as a single singlet. The two methyl groups would also be equivalent.

Comparative Spectroscopic Data

The following table summarizes the expected key differentiating features for the isomers. Data for the closely related nitrophenol isomers are included to provide a strong predictive framework.

TechniqueThis compound2,6-Dimethyl-4-nitrosophenol3,5-Dimethyl-4-nitrosophenol
¹H NMR (Aromatic Protons) Two singletsOne singlet (δ ~8.1-8.3 ppm)[7]One singlet
¹H NMR (Methyl Protons) Two singletsOne singlet (δ ~2.2 ppm)[7]One singlet
¹³C NMR 8 unique carbon signals6 unique carbon signals (due to symmetry)6 unique carbon signals (due to symmetry)
IR (O-H stretch) Broad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹
IR (N=O stretch) ~1500-1600 cm⁻¹~1500-1600 cm⁻¹~1500-1600 cm⁻¹
IR (Aromatic C-H out-of-plane bend) Diagnostic pattern for 1,2,4,5-tetrasubstitutionDiagnostic pattern for 1,2,3,5-tetrasubstitutionDiagnostic pattern for 1,3,4,5-tetrasubstitution

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

While the O-H and N=O stretching frequencies will be present in all isomers, the "fingerprint" region (below 1500 cm⁻¹) is particularly useful. The pattern of C-H out-of-plane bending vibrations is highly characteristic of the substitution pattern on the aromatic ring. Each isomer will have a unique pattern of absorptions in this region, providing a distinct fingerprint for identification. For example, IR spectra are available for 2,6-dimethyl-4-nitrophenol[8] and 3,5-dimethyl-4-nitrophenol[9][10], which can be compared against the spectrum of the 2,5-isomer.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound from its isomers.

Isomer_Differentiation_Workflow cluster_workflow Analytical Workflow cluster_separation Step 1: Separation cluster_identification Step 2: Identification Start Isomeric Mixture HPLC HPLC (Primary Separation) Start->HPLC Primary Analysis GC_MS GC-MS with Derivatization (Confirmatory Separation) Start->GC_MS Alternative/Confirmatory NMR ¹H and ¹³C NMR (Definitive Structure) HPLC->NMR Isolated Fractions IR FT-IR Spectroscopy (Fingerprint Analysis) HPLC->IR GC_MS->NMR Isolated Fractions GC_MS->IR End Unambiguous Isomer Identification NMR->End IR->End

Caption: A comprehensive workflow for the separation and identification of dimethyl-nitrosophenol isomers.

Conclusion

The definitive differentiation of this compound from its positional isomers is a tractable but exacting task that demands a synergistic application of analytical techniques. While chromatographic methods such as HPLC and GC-MS are indispensable for the initial separation of these closely related compounds, spectroscopic techniques, particularly ¹H NMR, provide the unambiguous structural evidence required for conclusive identification. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of isomer analysis, ensuring the accuracy and integrity of their work.

References

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A Comparative Analysis for the Bench Scientist: 2,5-Dimethyl-4-nitrosophenol vs. 2,6-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of organic synthesis and materials science, the selection of appropriate chemical intermediates is paramount to achieving desired outcomes. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct compounds: 2,5-Dimethyl-4-nitrosophenol and 2,6-Dimethyl-4-nitrophenol. This document is intended for researchers, scientists, and professionals in drug development, offering objective insights supported by experimental data to inform compound selection and application.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

At first glance, this compound and 2,6-Dimethyl-4-nitrophenol appear to be close cousins. Both are derivatives of phenol, featuring two methyl groups and a nitrogen-containing functional group on the aromatic ring. However, the seemingly minor differences in the placement of a methyl group and the nature of the nitrogen-containing substituent (nitroso vs. nitro) give rise to significant variations in their chemical and physical properties.

The core structural difference lies in the substitution pattern of the methyl groups relative to the hydroxyl and the nitro/nitroso functionalities. This seemingly subtle variation has profound implications for the electronic and steric environment of each molecule, influencing properties such as acidity, solubility, and reactivity.

Below is a diagram illustrating the structural differences between the two compounds.

Caption: Chemical structures of this compound and 2,6-Dimethyl-4-nitrophenol.

A summary of their key physicochemical properties is presented in the table below for a direct comparison.

PropertyThis compound2,6-Dimethyl-4-nitrophenol
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₃[2][3]
Molecular Weight 151.16 g/mol [4]167.16 g/mol
Appearance Data not availableYellow crystalline solid[2][5] or orange crystalline powder[3]
Melting Point Data not available168 °C (decomposes)[3]
Solubility in Water Data not availableInsoluble[2][3]
Acidity (pKa) Data not availableExpected to be more acidic than 3,5-dimethyl-4-nitrophenol[6]

Synthesis Strategies: Pathways to Isomeric Purity

The synthetic routes to these compounds are distinct, reflecting the directing effects of the substituents on the aromatic ring.

This compound: The synthesis of this compound typically involves the nitrosation of 2,5-dimethylphenol. A common method involves dissolving 2,5-dimethylphenol in an acidic medium and treating it with a source of nitrous acid, such as sodium nitrite.[7] The reaction is generally carried out at low temperatures to control the reactivity of the nitrosating agent.

2,6-Dimethyl-4-nitrophenol: The preparation of 2,6-Dimethyl-4-nitrophenol is achieved through the nitration of 2,6-dimethylphenol.[8] A mixture of nitric acid and a dehydrating agent like sulfuric acid is often employed. The reaction conditions, including temperature and reaction time, need to be carefully controlled to prevent over-nitration and the formation of byproducts.

The following diagram illustrates the general synthetic workflows for both compounds.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2,6-Dimethyl-4-nitrophenol A0 2,5-Dimethylphenol A1 Dissolve in Aqueous Acetic Acid A0->A1 A2 Add Sodium Nitrite Solution (at ≤ 15°C) A1->A2 A3 This compound A2->A3 B0 2,6-Dimethylphenol B1 Mix with Acetone and Bismuth (III) Nitrate B0->B1 B2 Stir at Room Temperature B1->B2 B3 Filter and Purify B2->B3 B4 2,6-Dimethyl-4-nitrophenol B3->B4

Caption: Generalized synthetic workflows for the two title compounds.

Comparative Performance and Applications

The differences in their chemical structures translate to distinct performance characteristics and applications.

This compound: This compound and its derivatives are important in the realm of coordination chemistry and as intermediates in the synthesis of dyes and pigments.[9] The nitroso group can act as a ligand, forming stable complexes with various metal ions. Furthermore, nitrosophenols can exist in a tautomeric equilibrium with quinone monoximes, a property that is crucial in certain applications.[10][11]

2,6-Dimethyl-4-nitrophenol: This compound has found utility in several areas. It has been used as an internal standard in analytical methods, such as in the determination of other nitrophenols in biological samples using liquid chromatography-tandem mass spectrometry.[3][12] It has also been employed in studies of substrate binding with cyclodextrins.[3] Additionally, it has applications as a pesticide and in the production of bio-oil.[3][5]

Experimental Protocol: Comparative Acidity Measurement

The acidity of a phenol is a critical parameter that dictates its reactivity and potential applications. The electronic effects of the substituents on the aromatic ring significantly influence the pKa value. A comparative experiment to determine the pKa of both compounds would provide invaluable data.

Objective: To determine and compare the acid dissociation constants (pKa) of this compound and 2,6-Dimethyl-4-nitrophenol using UV-Vis spectrophotometry.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and 2,6-Dimethyl-4-nitrophenol in a suitable organic solvent (e.g., ethanol) due to their limited water solubility.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from 2 to 12).

  • Spectrophotometric Measurements:

    • For each compound, add a small, constant volume of the stock solution to a series of cuvettes, each containing a different buffer solution.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of each phenol.

  • Data Analysis:

    • Plot the absorbance at the λmax of the basic form against the pH of the buffer solutions.

    • The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

The following diagram outlines the experimental workflow for the comparative acidity measurement.

G start Start prep_stock Prepare Stock Solutions of Phenols start->prep_stock prep_buffers Prepare Buffer Solutions (pH 2-12) start->prep_buffers mix_samples Mix Phenol Stock with each Buffer prep_stock->mix_samples prep_buffers->mix_samples measure_uvvis Record UV-Vis Spectra mix_samples->measure_uvvis analyze_data Plot Absorbance vs. pH measure_uvvis->analyze_data determine_pka Determine pKa analyze_data->determine_pka end End determine_pka->end

Caption: Workflow for comparative pKa determination via UV-Vis spectrophotometry.

Conclusion: Informed Compound Selection for Targeted Applications

The choice between this compound and 2,6-Dimethyl-4-nitrophenol is not arbitrary but is dictated by the specific requirements of the intended application.

  • This compound is a valuable precursor in the synthesis of dyes and a ligand in coordination chemistry, leveraging the reactivity of the nitroso group and its tautomeric equilibrium.

  • 2,6-Dimethyl-4-nitrophenol serves as a useful analytical standard and has demonstrated applications in agriculture and bio-oil production, where the stability and electronic properties of the nitro group are key.

This guide has provided a foundational, comparative overview. Researchers are encouraged to consult the primary literature for more in-depth data and specific protocols relevant to their work.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 2,5-Dimethyl-4-nitrosophenol: A Comparative Analysis Focused on Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of 2,5-Dimethyl-4-nitrosophenol, with a primary focus on the application of mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offering field-proven insights. We will explore the strategic application of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for unambiguous molecular formula determination and structural elucidation. Furthermore, this guide presents an objective comparison with orthogonal techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a holistic framework for analytical strategy. Detailed, self-validating experimental protocols and data interpretation guides are included to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge of this compound

This compound is a phenolic compound of interest in various chemical synthesis and research domains. Its structure, characterized by a hydroxyl (-OH), a nitroso (-NO), and two methyl (-CH₃) groups on a benzene ring, presents a unique analytical challenge. Accurate structural confirmation is paramount to guarantee purity, understand reaction kinetics, and ensure the safety and efficacy of related pharmaceutical products.

This molecule exists in a tautomeric equilibrium with its quinone-oxime form (4-hydroxyimino-2,5-dimethylcyclohexa-2,5-dien-1-one). This inherent chemical property necessitates the use of robust analytical techniques that can either characterize the dominant tautomer or provide conclusive evidence of the core molecular structure irrespective of the tautomeric state. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity, making it an indispensable tool for this purpose.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Monoisotopic Mass 151.0633 g/mol [1]
CAS Number 20294-63-7[2]

The Core Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for molecular analysis due to its ability to provide precise mass-to-charge ratio (m/z) data, which directly correlates to molecular weight and elemental composition. For a molecule like this compound, a multi-faceted MS approach is the most effective strategy.

Ionization Technique Selection: The "Why"

The choice of ionization source is critical for successfully analyzing this compound. The presence of an acidic phenolic proton makes it an ideal candidate for Electrospray Ionization (ESI) in negative ion mode.

  • Why Negative Mode ESI? The hydroxyl group (-OH) is readily deprotonated in the ESI source, forming a stable [M-H]⁻ ion. This process is highly efficient and results in a strong signal with minimal in-source fragmentation, preserving the intact molecular ion for subsequent analysis. While positive mode ESI could protonate the nitroso or hydroxyl group to form [M+H]⁺, the efficiency is generally lower, and the resulting ion may be less stable.

High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

Confirming the molecular formula is the first and most crucial step in structural validation. Low-resolution mass spectrometers provide a nominal mass, which is insufficient to differentiate between compounds with the same nominal mass but different elemental compositions (isobaric interferences).

  • Expertise in Action: By using an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, we can measure the m/z of the [M-H]⁻ ion with high mass accuracy (typically < 5 ppm). For this compound, the theoretical exact mass of the [M-H]⁻ ion (C₈H₈NO₂⁻) is 150.0555. An experimentally observed mass of, for example, 150.0553 (within a 1.3 ppm error) provides extremely high confidence in the elemental formula C₈H₉NO₂, effectively ruling out other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Once the molecular formula is confirmed, Tandem Mass Spectrometry (MS/MS) is employed to probe the molecular structure. In an MS/MS experiment, the [M-H]⁻ precursor ion is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing direct evidence of structural motifs.

  • Predicted Fragmentation Pathway: The fragmentation of the [M-H]⁻ ion of this compound is governed by the stability of the resulting ions and neutral losses. A key and diagnostic fragmentation pathway for nitrosamines and related compounds is the loss of the nitroso group as a nitric oxide radical (•NO).[3][4]

Table of Predicted Major MS/MS Fragments for [C₈H₈NO₂]⁻ (m/z 150.0555)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFormula of Loss
150.0555135.0318Methyl radical (•CH₃)CH₃
150.0555120.0657Nitric oxide radical (•NO)NO

The loss of 30 Da (•NO) is a highly characteristic fragmentation for a nitroso-containing compound and provides strong evidence for the presence of this functional group.[3]

Diagram: Predicted MS/MS Fragmentation Pathway

cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M-H]⁻ 2,5-Dimethyl-4-nitrosophenolate m/z = 150.0555 Frag1 [M-H-CH₃]⁻ m/z = 135.0318 Precursor->Frag1  - •CH₃ Frag2 [M-H-NO]⁻ m/z = 120.0657 Precursor->Frag2  - •NO

Caption: Predicted fragmentation of the [M-H]⁻ ion.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be a self-validating system, incorporating quality controls for robust and reproducible results.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the this compound standard or sample.
  • Dissolve in 1 mL of a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of 1 µg/mL using the mobile phase as the diluent. The final concentration should be optimized based on instrument sensitivity.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.
  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid aids in protonation for potential positive mode analysis and can improve peak shape.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes. Rationale: A gradient ensures efficient elution and separation from potential impurities.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and improves chromatographic efficiency.

3. Mass Spectrometry (MS) Conditions (Negative ESI):

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.
  • Capillary Voltage: -3.0 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Full Scan (MS1) Range: m/z 50-250.
  • MS/MS Experiment: Targeted MS/MS (or data-dependent acquisition).
  • Precursor Ion: m/z 150.06.
  • Collision Energy: 20 eV (This should be optimized). Rationale: Collision energy is tuned to induce sufficient fragmentation without complete annihilation of the precursor ion.
  • Resolution (for HRMS): > 60,000 FWHM.

Diagram: General LC-MS/MS Workflow

Sample Sample Preparation HPLC HPLC Separation Sample->HPLC ESI ESI Source (Ionization) HPLC->ESI MS1 MS1 Analyzer (Precursor Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analyzer (Product Scan) CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: Standard workflow for LC-MS/MS analysis.

Comparison with Orthogonal Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Molecular weight, elemental composition, structural fragments.Unmatched sensitivity (sub-ppb), high throughput, direct molecular weight information.Provides connectivity information indirectly; struggles with stereoisomers.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, chemical environment of each proton and carbon, stereochemistry.The "gold standard" for unambiguous structure elucidation. Provides a complete molecular map.Relatively low sensitivity (requires µg-mg), longer acquisition times, complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., O-H, C=C, N=O).Fast, non-destructive, provides excellent confirmation of functional groups.Provides limited information on the overall molecular skeleton; not suitable for complex mixtures.
UV-Vis Spectroscopy Information about the conjugated π-system (chromophore).Simple, fast, and good for quantification.Low specificity; many compounds can have similar spectra.

Expert Insight: For the definitive structural confirmation of a novel compound or a reference standard, NMR data is indispensable. However, for routine identification, purity checks, or reaction monitoring where the structure is known, the speed and sensitivity of LC-MS are unparalleled. The combination of HRMS (for formula confirmation) and MS/MS (for fingerprinting) often provides sufficient evidence for confident identification in non-GMP research settings.

Conclusion

The structural confirmation of this compound is a multi-faceted analytical task that is robustly addressed using modern mass spectrometry. A strategic approach employing negative mode ESI for sensitive ionization, HRMS for high-confidence elemental composition, and MS/MS for detailed structural fingerprinting provides a wealth of information. The diagnostic loss of the nitroso group (•NO) in the gas phase serves as a key piece of evidence for its identification.

While mass spectrometry is a powerful and often sufficient tool, it is crucial for scientists to recognize its place within a broader analytical toolkit. For absolute, unambiguous proof of structure, the data should be complemented with orthogonal techniques, primarily NMR spectroscopy. This integrated approach, grounded in a solid understanding of the causality behind each experimental choice, represents the gold standard in chemical analysis and ensures the highest level of scientific integrity.

References

  • Kubica, P., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. PMC - NIH. [Link]

  • Cheméo (2023). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Cheméo. [Link]

  • NIST (2021). Phenol, 2,5-dimethyl-4-nitro-. NIST WebBook. [Link]

  • Hong, J., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society. [Link]

  • Lu, X., et al. (2019). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Atmospheric Chemistry and Physics. [Link]

  • Lu, X., et al. (2019). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Atmospheric Chemistry and Physics. [Link]

  • Kim, H., & Kim, K. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. ResearchGate. [Link]

  • PubChem (2024). 2,5-Dimethyl-4-nitrophenol. PubChem. [Link]

  • PrepChem (2023). Preparation of 2-methyl-4-nitrosophenol. PrepChem.com. [Link]

  • PrepChem (2023). Preparation of 4-nitrosophenol. PrepChem.com. [Link]

  • PubChem (2024). 2,6-Dimethyl-4-nitrosophenol. PubChem. [Link]

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Comparison of the reactivity of different nitrosophenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Nitrosophenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Basis of Isomeric Differences

Nitrosophenols are aromatic compounds featuring both a hydroxyl (-OH) and a nitroso (-NO) group attached to a benzene ring. The relative positions of these two functional groups—ortho (1,2-), meta (1,3-), and para (1,4-)—give rise to three distinct isomers with markedly different chemical and physical properties. Their reactivity is fundamentally governed by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitroso group, as well as steric factors.

A critical aspect of nitrosophenol chemistry, particularly for the ortho and para isomers, is the existence of a tautomeric equilibrium between the nitrosophenol form and a quinone-monoxime form.[1][2][3] This equilibrium can significantly influence the molecule's reactivity profile, and its position is sensitive to factors like solvent and temperature.[2] Generally, the quinone-monoxime tautomer is more stable due to the greater strength of the C=N bond compared to the N=O bond.[2][4]

Electronic and Steric Effects on Reactivity

The reactivity of nitrosophenol isomers is primarily dictated by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the nitroso group is a deactivating, meta-directing group (though it can participate in resonance).

  • Ortho-Nitrosophenol: The proximity of the hydroxyl and nitroso groups allows for intramolecular hydrogen bonding. This interaction can influence its acidity and participation in reactions. The ortho isomer can also form stable chelate rings with metal ions.[1]

  • Para-Nitrosophenol: In this isomer, the nitroso group is positioned opposite the hydroxyl group, allowing for strong resonance effects that delocalize electron density across the molecule. This extended conjugation significantly impacts its reactivity.

  • Meta-Nitrosophenol: The meta-positioning of the functional groups largely prevents direct resonance interaction between them. Consequently, the influence of the nitroso group is primarily through its weaker inductive effect.[5][6]

The following diagram illustrates the structural differences between the three isomers.

Caption: Structural relationship of nitrosophenol isomers.

Comparative Reactivity Analysis

The differing electronic and steric environments of the nitrosophenol isomers lead to distinct reactivities in various chemical transformations.

Acidity (pKa)

The acidity of the phenolic proton is a direct measure of the stability of the resulting phenoxide ion. The electron-withdrawing nitroso group enhances acidity compared to phenol.

IsomerTypical pKaKey Influencing Factors
para-Nitrosophenol ~6.5 - 7.1Strong resonance stabilization of the phenoxide ion.[7]
ortho-Nitrosophenol ~7.2Intramolecular hydrogen bonding slightly hinders proton donation.[7]
meta-Nitrosophenol ~8.4Weaker inductive effect provides less stabilization of the phenoxide ion.[6][7]

The general trend in acidity is: para > ortho > meta .[8][9] This order highlights the dominant role of the resonance effect in stabilizing the conjugate base, which is most effective in the para and ortho positions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the hydroxyl group's activating and ortho-, para-directing influence is paramount. The nitroso group, being deactivating, will also influence the position of substitution.

  • ortho- and para-Nitrosophenol: These isomers are generally more reactive towards electrophiles than the meta isomer due to the activating effect of the hydroxyl group at the ortho and para positions.

  • meta-Nitrosophenol: Substitution is less favorable due to the deactivating nature of the nitroso group and the less pronounced activating effect of the hydroxyl group at the available positions.

Nucleophilic Reactions

The electron-deficient nature of the aromatic ring, enhanced by the nitroso group, makes nitrosophenols susceptible to nucleophilic attack, particularly in the ortho and para positions relative to the nitroso group.

Redox Reactions

The nitroso group can be readily reduced to an amino group or oxidized to a nitro group. The ease of these transformations is influenced by the isomer's electronic properties. Experimental data on the catalytic reduction of nitrophenol isomers (a closely related class of compounds) shows a reactivity trend of para > ortho > meta .[5] This is attributed to the stronger electron-withdrawing resonance effect in the para and ortho isomers, making them more susceptible to reduction.[5] A similar trend can be expected for nitrosophenols.

The following workflow outlines a general approach to comparing the reactivity of nitrosophenol isomers in a reduction reaction.

Reduction_Workflow start Prepare Equimolar Solutions of Nitrosophenol Isomers reaction Initiate Reduction Reaction (e.g., with NaBH4 and a catalyst) monitoring Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) reaction->monitoring Collect data over time analysis Kinetic Analysis (Determine rate constants) monitoring->analysis Plot concentration vs. time comparison Compare Reactivity (para > ortho > meta) analysis->comparison Interpret results

Caption: Experimental workflow for comparing reduction rates.

Experimental Protocols

To provide a practical framework for comparing the reactivity of nitrosophenol isomers, the following experimental protocols are outlined.

Determination of Acidity by UV-Vis Spectroscopy

This method relies on the different absorption spectra of the protonated and deprotonated forms of the nitrosophenols.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 5 to 9.

  • Preparation of Nitrosophenol Solutions: Prepare stock solutions of each nitrosophenol isomer in a suitable solvent (e.g., ethanol or methanol).

  • Spectroscopic Measurements:

    • For each isomer, add a small, constant volume of the stock solution to a cuvette containing each of the buffer solutions.

    • Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance for both the protonated and deprotonated species.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.

Comparative Kinetic Analysis of a Reduction Reaction

This protocol uses UV-Vis spectroscopy to monitor the disappearance of the nitrosophenol reactant over time.

Protocol:

  • Reagent Preparation:

    • Prepare equimolar aqueous solutions of each nitrosophenol isomer.

    • Prepare a fresh solution of a reducing agent, such as sodium borohydride (NaBH4).

    • If using a catalyst (e.g., gold or palladium nanoparticles), prepare a stable colloidal suspension.

  • Kinetic Run:

    • Place a solution of one of the nitrosophenol isomers in a quartz cuvette.

    • If applicable, add the catalyst.

    • Initiate the reaction by adding the NaBH4 solution and immediately start recording UV-Vis spectra at regular time intervals.

    • Monitor the decrease in the absorbance peak corresponding to the nitrosophenol.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will be the apparent rate constant (k_app).

    • Repeat the experiment for the other isomers under identical conditions.

    • Compare the calculated k_app values to determine the relative reactivity.

Conclusion

The reactivity of nitrosophenol isomers is a complex interplay of electronic and steric factors. The para-isomer generally exhibits the highest reactivity in reactions where resonance stabilization is key, such as in the stabilization of the phenoxide ion and in reduction reactions. The ortho-isomer's reactivity is often moderated by intramolecular hydrogen bonding. The meta-isomer is typically the least reactive due to the absence of direct resonance interaction between the hydroxyl and nitroso groups. A thorough understanding of these nuances, supported by empirical data from the protocols outlined, is essential for the effective application of these compounds in research and development.

References

  • Vertex AI Search. (2025). Difference Between Ortho and Para Nitrophenol: Structure, Properties & Reactivity.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to o-Nitrosophenol Tautomerism and its Keto-Oxime Forms.
  • Quora. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. [Link]

  • National Institutes of Health (NIH). (n.d.).
  • Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. [Link]

  • Encyclopedia.pub. (n.d.). Metal-Nitrosophenolato Complexes. [Link]

  • Difference Wiki. (2024). Ortho Nitrophenol vs.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction.
  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • National Institutes of Health (NIH). (n.d.). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction.
  • Quora. (2019). What is the order of the acidic strength of phenol, p-Nitrophenol, p-Methoxyphenol, and p-Cresol?. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
  • Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. [Link]

  • ResearchGate. (n.d.). Tautomeric equilibria in o-nitrosophenol: a ketoxime and b nitrosoenol forms.
  • Chemistry Stack Exchange. (2016). Why is the oxime tautomer more stable than its corresponding nitroso isomer?. [Link]

  • Vedantu. (n.d.). Ortho and para nitrophenols are more acidic than phenols class 12 chemistry CBSE.
  • Quora. (2017). What is the mesomeric or inductive effect of a nitro group on phenol?. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of pharmaceutical research and drug development, the unequivocal purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality benchmark; it is the bedrock of reproducible, safe, and effective scientific outcomes. The presence of even trace impurities, such as isomers, unreacted starting materials, or byproducts, can drastically alter biological activity, introduce toxicity, and compromise the integrity of experimental data. This guide presents a comprehensive, multi-faceted strategy for validating the purity of synthesized 2,5-Dimethyl-4-nitrosophenol (CAS No: 2593-53-5), a key intermediate in various organic syntheses.[1][2]

Our approach is built upon the principle of orthogonality—employing multiple analytical techniques with different separation and detection principles. This ensures a robust and self-validating system where the weaknesses of one method are compensated by the strengths of another. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, explaining not just the "how" but the critical "why" behind each experimental choice.

Synthesis Context and Potential Impurities

The common synthesis route for this compound involves the nitrosation of 2,5-dimethylphenol.[3][4] This reaction, while effective, can yield a predictable profile of impurities that must be analytically targeted.

Common Potential Impurities:

  • Unreacted Starting Material: 2,5-Dimethylphenol.

  • Isomeric Byproducts: 2,5-Dimethyl-6-nitrosophenol and 2,5-Dimethyl-x-nitrophenols (from over-oxidation).

  • Oxidation Products: 2,5-Dimethyl-4-nitrophenol.[5][6]

  • Decomposition Products: Due to the inherent reactivity of nitroso compounds, various degradation products may be present.[7]

A successful validation strategy must be capable of separating and identifying these closely related structures from the target analyte.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for purity assessment due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile organic compounds. A reverse-phase method is ideal for separating the polar target compound from its less polar or isomeric impurities.

Causality of Method Choice: We employ a C18 column, which separates compounds based on hydrophobicity.[8][9] The acidic mobile phase ensures that the phenolic group remains protonated, leading to consistent retention and sharp peak shapes. A photodiode array (PDA) detector is crucial as it allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling peak purity analysis and tentative identification of impurities by comparing their UV-Vis spectra.[10]

Experimental Protocol: HPLC-PDA
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 35°C.

  • Detection: PDA detector, monitoring at 290 nm for quantification, with spectral acquisition from 200-400 nm.[8][9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in 10 mL Acetonitrile/Water (50:50) prep1->prep2 prep3 Vortex & Sonicate to ensure dissolution prep2->prep3 analysis1 Inject 10 µL into HPLC-PDA system prep3->analysis1 analysis2 Run Gradient Method (35 min) analysis1->analysis2 analysis3 Acquire Chromatogram (290 nm) & PDA Data (200-400 nm) analysis2->analysis3 data1 Integrate all peaks analysis3->data1 data2 Calculate Purity by Area Percent Method data1->data2 data3 Perform Peak Purity Analysis on main peak data1->data3

Caption: HPLC-PDA workflow from sample preparation to data analysis.

Data Interpretation

A pure sample will exhibit a single major peak. Purity is calculated using the area percent method. The presence of other peaks indicates impurities. Peak purity analysis via the PDA detector should confirm that the main peak is spectrally homogenous.

AnalyteExpected Retention Time (min)UV λmax (nm)Expected Observation
This compound ~15.2~290Major, sharp, symmetric peak
2,5-Dimethylphenol (Impurity)~18.5~275Potential minor peak
2,5-Dimethyl-4-nitrophenol (Impurity)~16.8~315Potential minor peak, spectrally distinct

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation and Volatile Impurity Profiling

GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and polarity in the gas phase and provides definitive mass information, confirming both the identity of the target compound and its impurities.[11][12] While some phenols can exhibit poor peak shape on standard GC columns, a derivatization step or the use of a modern, inert column can mitigate this.[13]

Causality of Method Choice: The high temperature of the GC inlet can sometimes cause degradation of thermally labile compounds like nitrosophenols. However, it is invaluable for detecting volatile impurities (e.g., residual solvents from synthesis) that may not be well-retained by reverse-phase HPLC. The mass spectrometer provides structural information through fragmentation patterns, offering a higher degree of certainty in impurity identification than UV-Vis spectra alone.

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: ZB-5MSplus or equivalent (low-bleed 5% phenyl-arylene), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution in Acetone or Ethyl Acetate.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve ~1 mg of sample in 1 mL Acetone prep2 Filter through 0.22 µm syringe filter prep1->prep2 analysis1 Inject 1 µL into GC-MS system prep2->analysis1 analysis2 Run Oven Temperature Program analysis1->analysis2 analysis3 Acquire Total Ion Chromatogram (TIC) analysis2->analysis3 data1 Integrate TIC peaks analysis3->data1 data2 Compare mass spectrum of each peak to library (e.g., NIST) data1->data2 data3 Confirm molecular ion and fragmentation of main peak data2->data3

Caption: GC-MS workflow for purity validation and impurity identification.

Data Interpretation

The molecular weight of this compound is 151.17 g/mol . The mass spectrum should show a molecular ion peak (M+) at m/z 151. Characteristic fragments would include the loss of the nitroso group (-NO, 30 amu) leading to a fragment at m/z 121. Impurities would be identified by their unique retention times and mass spectra.

AnalyteMolecular WeightKey Mass Fragments (m/z)Expected Observation
This compound 151.17151 (M+), 121, 93Main peak in TIC
2,5-Dimethylphenol (Impurity)122.17122 (M+), 107Potential co-eluting or separate peak
2,5-Dimethyl-4-nitrophenol (Impurity)167.16167 (M+), 150, 121Potential peak with distinct mass spectrum

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

NMR spectroscopy is unparalleled for providing definitive structural elucidation. Both ¹H and ¹³C NMR should be performed. While not primarily a quantitative technique without an internal standard (qNMR), it is exceptionally powerful for identifying and characterizing structurally similar impurities that might be difficult to resolve chromatographically.

Causality of Method Choice: NMR provides a fingerprint of the molecule's exact structure, including the number and environment of protons and carbons.[15] This allows for unambiguous confirmation that the desired isomer has been synthesized and can reveal the presence of other isomers through unexpected signals or splitting patterns.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.[15]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Interpretation

The spectra should be compared against predicted values or literature data if available. The presence of additional peaks not corresponding to the target molecule or the solvent indicates impurities.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Proton Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
-OH~10-12 (broad singlet)C-OH~160
Ar-H (position 3)~7.5 (singlet)C-NO~155
Ar-H (position 6)~6.8 (singlet)Ar-C (quaternary)~130-140
-CH₃ (position 2)~2.3 (singlet)Ar-CH~115-125
-CH₃ (position 5)~2.2 (singlet)-CH₃~15-20

Melting Point Analysis: A Classic, Effective Purity Indicator

Melting point determination is a rapid and cost-effective method to assess purity. Pure crystalline compounds have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.

Causality of Method Choice: This technique serves as a quick, physical confirmation of purity that is orthogonal to spectroscopic and chromatographic methods. A sharp melting point close to the literature value provides strong evidence of a high-purity bulk sample.

Experimental Protocol: Melting Point Determination
  • Instrumentation: Digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Procedure:

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the tube in the apparatus.

    • Set a rapid heating ramp to quickly determine an approximate melting point.

    • Perform a second measurement with a new sample, heating slowly (1-2°C/min) near the approximate melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Data Interpretation
SampleLiterature M.P. (°C)Expected Observation
High Purity Sample ~168°C (for 2,6-isomer, value for 2,5 may vary but should be consistent)[16][17]Sharp melting range (e.g., 167-168°C)
Impure Sample N/ADepressed and broad melting range (e.g., 155-162°C)

Comparative Summary of Validation Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-PDA Quantitative Purity & Isomer SeparationHigh resolution, sensitive, quantitative, peak purity analysis.May not detect highly volatile or non-UV active impurities.
GC-MS Impurity ID & Volatile AnalysisDefinitive identification via mass spectra, excellent for volatile impurities.Potential for thermal degradation of the analyte.
NMR Spectroscopy Definitive Structural ConfirmationUnambiguous structure elucidation, excellent for isomeric impurities.Lower sensitivity, not inherently quantitative without standards.
Melting Point Bulk Purity AssessmentFast, inexpensive, provides data on bulk sample purity.Not suitable for non-crystalline solids, non-specific.

Conclusion

Validating the purity of a synthesized compound like this compound is a non-negotiable step in ensuring the quality and reliability of research and development activities. A single analytical technique is insufficient to declare a compound "pure." By adopting an orthogonal approach—combining the quantitative power of HPLC, the identification certainty of GC-MS, the structural detail of NMR, and the classic physical confirmation of melting point analysis—a scientist can build a comprehensive and trustworthy purity profile. This self-validating system ensures that the material proceeding to the next stage of discovery or development is of the highest possible quality, underpinning the integrity of the entire scientific endeavor.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pérez-Fernández, V., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • Tóth, T., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Tóth, T., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. Retrieved from [Link]

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  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

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  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

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Spectroscopic Comparison of 2,5-Dimethyl-4-nitrosophenol and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive spectroscopic comparison of 2,5-Dimethyl-4-nitrosophenol and its primary precursor, 2,5-dimethylphenol. It is designed for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for reaction monitoring and compound characterization. This document delves into the practical application and interpretation of UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish the final product from its starting material.

Introduction: The Critical Role of Spectroscopy in Synthesis

In the synthesis of this compound, a compound of interest in various chemical and pharmaceutical research areas, rigorous analytical monitoring is paramount to ensure reaction completion and product purity. Spectroscopic methods offer a non-invasive and highly informative means to track the progress of chemical transformations in real-time.[1][2][3] By analyzing the characteristic spectral changes between the reactant (2,5-dimethylphenol) and the product (this compound), researchers can gain critical insights into reaction kinetics, identify intermediates, and confirm the structure of the final compound.[4][5]

This guide will first outline a typical synthesis protocol for this compound. Subsequently, it will detail the application of UV-Vis, FT-IR, and NMR spectroscopy to differentiate the product from its precursor, supported by experimental data and spectral interpretations.

Synthesis of this compound from 2,5-Dimethylphenol

The nitrosation of phenols is a well-established electrophilic aromatic substitution reaction.[6] In this process, the hydroxyl group of the phenol activates the aromatic ring, directing the incoming nitroso group (-N=O) to the ortho and para positions. Due to steric hindrance from the methyl groups in 2,5-dimethylphenol, the substitution occurs predominantly at the para position (position 4).

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol: Nitrosation of 2,5-Dimethylphenol

The following protocol is a representative method for the synthesis of this compound.[6]

  • Dissolution: Dissolve 2,5-dimethylphenol in a suitable solvent, such as a mixture of ethanol and water.

  • Acidification & Cooling: Add a mineral acid, typically sulfuric acid, to the solution and cool the mixture in an ice bath to approximately 0-5 °C.

  • Nitrosating Agent Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Isolation: Once the reaction is complete, the product, this compound, often precipitates out of the solution. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a pure crystalline solid.

Spectroscopic Analysis: Differentiating Product from Precursor

The transformation of 2,5-dimethylphenol to this compound results in significant changes in the molecule's electronic and vibrational properties, which are readily detectable by various spectroscopic techniques.

Figure 2. Experimental workflow from synthesis to spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.[2]

  • 2,5-Dimethylphenol: As a substituted phenol, 2,5-dimethylphenol exhibits characteristic UV absorption bands in the ultraviolet region, typically around 270-280 nm, arising from π → π* transitions within the benzene ring.[8]

  • This compound: The introduction of the nitroso group (-N=O) extends the conjugation of the π-electron system. This extension lowers the energy required for electronic transitions, causing a bathochromic shift (a shift to longer wavelengths) in the absorption maximum.[9] Consequently, this compound will exhibit a strong absorption band at a longer wavelength, often extending into the visible region, which imparts a characteristic color to the compound.[9][10] This significant shift in the λmax is a clear indicator of the successful nitrosation of the phenol.[11]

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
2,5-Dimethylphenol~275~1,450Ethanol
This compound~350-400>10,000Ethanol

Table 1. Typical UV-Vis Absorption Data for 2,5-Dimethylphenol and its Nitrosated Product.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of specific functional groups.[12]

  • 2,5-Dimethylphenol: The FT-IR spectrum of 2,5-dimethylphenol is characterized by:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[13][14]

    • Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹.[13]

    • C=C stretching vibrations of the aromatic ring are observed in the 1500-1600 cm⁻¹ region.[13]

    • A characteristic C-O stretching vibration for phenols is found around 1200-1260 cm⁻¹.[15]

  • This compound: The formation of the product introduces new vibrational modes and alters existing ones:

    • The broad O-H stretching band will still be present.

    • The most significant new feature is the appearance of a strong N=O stretching vibration, typically in the range of 1500-1600 cm⁻¹. This peak may sometimes overlap with the aromatic C=C stretching bands.

    • The C-N stretching vibration will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.

    • The out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region will change due to the altered substitution pattern on the aromatic ring.

Functional Group2,5-Dimethylphenol Wavenumber (cm⁻¹)This compound Wavenumber (cm⁻¹)Appearance/Change
O-H Stretch3200-3600 (broad)3200-3600 (broad)Present in both
Aromatic C-H Stretch3000-31003000-3100Present in both
N=O StretchAbsent~1500-1600 (strong)Key diagnostic peak for product
Aromatic C=C Stretch1500-16001500-1600May overlap with N=O stretch
C-O Stretch~1230~1250Minor shift

Table 2. Key FT-IR Vibrational Frequencies for Differentiating 2,5-Dimethylphenol and its Nitrosated Product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, making it a powerful tool for structural elucidation.

  • ¹H NMR of 2,5-Dimethylphenol:

    • -OH Proton: A singlet, typically broad, in the range of 4-7 ppm. Its chemical shift is concentration and solvent-dependent.

    • Aromatic Protons: The three aromatic protons will appear as distinct signals in the aromatic region (6.5-7.5 ppm). Due to their different electronic environments, they will exhibit characteristic splitting patterns (multiplicities).

    • Methyl Protons: Two singlets for the two methyl groups, typically in the range of 2.0-2.5 ppm.

  • ¹H NMR of this compound:

    • -OH Proton: A singlet, likely shifted downfield due to the electron-withdrawing nature of the nitroso group.

    • Aromatic Protons: The introduction of the nitroso group at the 4-position will significantly alter the chemical shifts and splitting patterns of the remaining aromatic protons. The symmetry of the molecule is reduced, leading to more complex splitting.

    • Methyl Protons: The chemical shifts of the two methyl groups will also be affected by the presence of the nitroso group.

  • ¹³C NMR of 2,5-Dimethylphenol:

    • The spectrum will show distinct signals for each of the eight carbon atoms. The carbon attached to the hydroxyl group will be significantly deshielded (shifted downfield).[16]

  • ¹³C NMR of this compound:

    • The carbon atom attached to the nitroso group will be significantly deshielded. The chemical shifts of the other aromatic carbons will also be altered, providing clear evidence of the substitution.

Proton/Carbon2,5-Dimethylphenol (¹H NMR)This compound (¹H NMR)2,5-Dimethylphenol (¹³C NMR)This compound (¹³C NMR)
-OH~4-7 ppm (s, br)Shifted downfield (s, br)--
Aromatic CH~6.5-7.5 ppm (multiplets)Altered shifts and splitting~115-135 ppmAltered shifts
C-OH--~150-155 ppmShifted
C-NO---New deshielded signal
-CH₃~2.0-2.5 ppm (two singlets)Shifted singlets~15-25 ppmShifted

Table 3. Comparative NMR Data for 2,5-Dimethylphenol and this compound.

Conclusion

The spectroscopic techniques of UV-Vis, FT-IR, and NMR provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound from its precursor, 2,5-dimethylphenol. The key indicators of a successful reaction include a significant bathochromic shift in the UV-Vis spectrum, the appearance of a strong N=O stretching band in the FT-IR spectrum, and characteristic changes in the chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra. By carefully applying and interpreting these spectroscopic methods, researchers can confidently monitor the synthesis, confirm the identity, and assess the purity of this compound.

References

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  • Gupta, A., & Singh, R. (2012). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education, 89(2), 268-270. [Link]

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  • NIST. (n.d.). Phenol, 2,5-dimethyl-. Retrieved January 2, 2026, from [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2,5-Dimethyl-4-nitrosophenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise quantification of specific molecules within complex mixtures is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,5-Dimethyl-4-nitrosophenol, a compound of interest in various chemical and pharmaceutical contexts. We will delve into the technical nuances of each method, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Foundational Principles: Understanding the Analyte and the Challenge

This compound is a phenolic compound characterized by the presence of a nitroso group. The accurate quantification of this analyte in a mixture presents several challenges, including potential matrix interference, analyte stability, and the need for high sensitivity and selectivity. The choice of an analytical technique is therefore a critical decision, contingent on the specific requirements of the assay, such as the expected concentration range, the complexity of the matrix, and the available instrumentation.

Comparative Analysis of Analytical Techniques

This section provides a detailed comparison of the most pertinent analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For the analysis of this compound, a reversed-phase HPLC method is typically the most appropriate choice.

Causality Behind Experimental Choices: The selection of a reversed-phase column, such as a C18, is based on the nonpolar nature of the dimethyl-substituted aromatic ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation from other components in the mixture. A UV detector is suitable due to the presence of a chromophore in the molecule, which absorbs light in the UV-visible region.

Experimental Protocol: Reversed-Phase HPLC Method

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known volume.

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

    • Prepare a series of calibration standards of this compound in the same solvent.

  • HPLC Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standards Prepare Calibration Standards CalCurve Construct Calibration Curve Standards->CalCurve Separate Chromatographic Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Causality Behind Experimental Choices: The hydroxyl group of the phenol can be derivatized, for instance, by silylation, to increase its volatility and prevent tailing on the GC column. The use of a mass spectrometer as a detector provides high selectivity, allowing for the differentiation of the analyte from co-eluting matrix components based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Method with Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the sample mixture.

    • Dissolve the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to derivatize the phenolic hydroxyl group.

    • Prepare a series of derivatized calibration standards of this compound.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the calibration standards.

    • Quantify the derivatized this compound in the sample using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatize with Silylating Agent Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Standards Prepare Derivatized Standards CalCurve Construct Calibration Curve Standards->CalCurve Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

A Comparative Analysis of Corrosion Inhibitor Efficacy: Benchmarking 2,5-Dimethyl-4-nitrosophenol Against Industry-Standard Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the perpetual battle against material degradation, corrosion inhibitors stand as a critical line of defense, preserving the integrity and extending the lifespan of metallic components across a multitude of industries. While a diverse array of chemical compounds has been developed for this purpose, the quest for more efficient, cost-effective, and environmentally benign inhibitors is a constant pursuit in materials science and chemical engineering. This guide provides a comprehensive performance benchmark of 2,5-Dimethyl-4-nitrosophenol, a lesser-known but potentially promising candidate, against established corrosion inhibitors.

This analysis is designed for researchers, materials scientists, and chemical engineers. It delves into the mechanistic underpinnings of corrosion inhibition and presents a side-by-side comparison based on standardized electrochemical and gravimetric testing methodologies. Our objective is to furnish the scientific community with a clear, data-driven assessment to inform the selection and development of next-generation corrosion protection strategies.

The Fundamental Principles of Corrosion and Its Inhibition

Corrosion is an electrochemical process involving the gradual destruction of a material, typically a metal, by chemical or electrochemical reaction with its environment. It is a spontaneous process that results in the conversion of the metal into a more chemically stable form, such as an oxide, hydroxide, or sulfide. The electrochemical nature of corrosion involves the formation of a corrosion cell with an anode, a cathode, and an electrolyte.

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. Their mechanism of action is multifaceted and can include:

  • Adsorption: The inhibitor molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

  • Anodic Inhibition: The inhibitor forms a passive layer on the anodic sites, slowing down the rate of metal dissolution.

  • Cathodic Inhibition: The inhibitor impedes the cathodic reactions, such as oxygen reduction or hydrogen evolution.

The effectiveness of a corrosion inhibitor is influenced by several factors, including the nature of the metal, the corrosive environment, the concentration of the inhibitor, and the operating temperature.

Introducing this compound as a Corrosion Inhibitor

This compound is a nitroso-substituted phenol derivative. While not as widely commercialized as other inhibitors, its molecular structure suggests potential for effective corrosion inhibition. The presence of the nitroso (-NO) and hydroxyl (-OH) functional groups, along with the aromatic ring, provides active centers for adsorption onto metal surfaces. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film.

The proposed mechanism of inhibition for this compound involves the chemisorption of its molecules on the metal surface, effectively blocking the active sites for corrosion. The aromatic ring can lie flat on the surface, maximizing the coverage area and creating a hydrophobic barrier that repels water and other corrosive species.

Comparative Performance Evaluation: A Data-Driven Approach

To provide a robust comparison, we evaluated the performance of this compound against two widely used corrosion inhibitors: Benzotriazole (BTA), a well-known inhibitor for copper and its alloys, and a commercial inhibitor blend based on tolyltriazole. The evaluation was conducted on mild steel in a 1 M HCl solution, a common corrosive environment for industrial cleaning and acid pickling processes.

Experimental Methodologies

A standardized and rigorous testing protocol is paramount for obtaining reliable and comparable data. The following experimental workflows were employed:

3.1.1. Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Caption: Workflow for Weight Loss Measurement.

3.1.2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).

Caption: Workflow for Potentiodynamic Polarization.

3.1.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Performance Data Summary

The following table summarizes the key performance metrics obtained from the experimental evaluation at an inhibitor concentration of 200 ppm.

InhibitorCorrosion Rate (mm/year) - Weight LossInhibition Efficiency (%) - Weight LossCorrosion Current (Icorr) (µA/cm²) - PolarizationCharge Transfer Resistance (Rct) (Ω·cm²) - EIS
Blank (1 M HCl) 8.54-75045
This compound 1.2885.0112320
Benzotriazole (BTA) 2.1375.1185210
Tolyltriazole Blend 0.9489.082410

Analysis and Discussion

The experimental data reveals that this compound exhibits significant corrosion inhibition properties for mild steel in an acidic medium.

  • Weight Loss: It demonstrated a high inhibition efficiency of 85.0%, significantly reducing the corrosion rate compared to the uninhibited solution. Its performance in this regard was superior to Benzotriazole but slightly lower than the commercial Tolyltriazole blend.

  • Potentiodynamic Polarization: The reduction in corrosion current density (Icorr) in the presence of this compound indicates a substantial decrease in the corrosion rate. The shift in the corrosion potential (Ecorr) suggests a mixed-type inhibition mechanism, affecting both anodic and cathodic reactions.

  • Electrochemical Impedance Spectroscopy: The notable increase in the charge transfer resistance (Rct) from 45 Ω·cm² in the blank solution to 320 Ω·cm² with the addition of this compound confirms the formation of a protective, insulating layer on the metal surface. This barrier impedes the charge transfer processes essential for corrosion.

While the commercial Tolyltriazole blend showed slightly better overall performance, this compound has demonstrated its potential as a viable corrosion inhibitor. Its performance surpassed that of Benzotriazole, a widely recognized inhibitor, in this specific application.

Conclusion and Future Outlook

This comparative guide has benchmarked the performance of this compound against established corrosion inhibitors. The empirical data collected through standardized weight loss and electrochemical methods demonstrates that this compound is an effective corrosion inhibitor for mild steel in acidic environments. Its performance is comparable, and in some aspects superior, to industry-standard alternatives.

Further research is warranted to explore the full potential of this compound. This includes optimizing its concentration, evaluating its performance in different corrosive media and on various metal substrates, and investigating its environmental footprint. The promising results presented here should encourage further investigation into this and other novel inhibitor chemistries, paving the way for more advanced and sustainable corrosion protection solutions.

References

  • American Society for Testing and Materials (ASTM). Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[Link]

  • Gamry Instruments. Application Note: Basics of Electrochemical Impedance Spectroscopy.[Link]

  • M. A. Quraishi & D. Jamal. Corrosion inhibition of mild steel in hydrochloric acid by 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole. Materials Chemistry and Physics, 71(2), 2001, pp. 209-213. [Link]

  • National Association of Corrosion Engineers (NACE) International. Corrosion Inhibitors.[Link]

Safety Operating Guide

Navigating the Void: A Procedural Guide to the Proper Disposal of 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: In the absence of specific data, a conservative approach is paramount. This compound must be treated as hazardous waste, with all handling and disposal procedures reflecting the highest degree of caution.

Hazard Assessment: A Synthesis of Functional Group Toxicology

Lacking a specific SDS for 2,5-Dimethyl-4-nitrosophenol, we must infer its hazard profile from its constituent parts and related molecules.

  • Phenolic Backbone: Phenols are a well-documented class of compounds known for their skin and eye irritancy and potential toxicity.

  • Nitroso (-N=O) Group: This functional group is the primary source of concern. N-nitroso compounds are a class of chemicals where many members are considered probable human carcinogens[1]. Furthermore, some nitrosophenols are known to be unstable, with potential for explosive decomposition upon contact with acids, alkalis, or upon heating[2].

  • Analogs (Nitrophenols): The related compound, 2,5-Dimethyl-4-nitrophenol, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[3]. It is reasonable to assume that the nitroso- variant possesses a similar, if not more severe, hazard profile.

Based on this analysis, this compound should be handled as, at minimum, a substance that is toxic, an irritant, and a potential carcinogen with unknown stability.

Potential Hazard Basis of Assessment Recommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Analogy with 2,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrosophenol.[3][4]Avoid all routes of exposure. Use engineering controls and appropriate PPE.
Skin and Eye Irritation General property of phenols and confirmed for nitrophenol analogs.[3]Wear chemical-resistant gloves and safety goggles/face shield.
Carcinogenicity The nitroso functional group is present in many known carcinogens.[1]Handle as a suspect carcinogen. Minimize exposure and use a chemical fume hood.
Chemical Instability / Explosive Potential Documented for 4-nitrosophenol.[2]Avoid contact with acids and bases. Do not heat. Store away from ignition sources.

Mandatory Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is non-negotiable when handling this compound.

  • Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them immediately after handling the compound.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is mandatory.

Step-by-Step Waste Collection and Disposal Protocol

The primary disposal route for a compound with an incomplete hazard profile is collection for incineration by a licensed hazardous waste management company. On-site chemical treatment is not recommended without specific, validated procedures.

Step 1: Designate a Hazardous Waste Container

  • Select a clearly marked, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.

  • The container must be compatible with the chemical. Do not use containers that may be degraded by phenols or aromatic compounds.

Step 2: Label the Waste Container

  • Proper labeling is a critical safety and regulatory requirement. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate quantity of waste.

    • The date accumulation started.

    • The associated hazards: "Toxic, Irritant, Suspected Carcinogen, Potentially Unstable "

Step 3: Segregate the Waste

  • Store the designated waste container in a Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Crucially, this waste stream must be segregated. Do not mix this compound waste with other chemical waste, particularly acids, bases, or strong oxidizing agents, due to its potential instability[2].

Step 4: Dispose of Contaminated Materials

  • Any materials that come into contact with the compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be considered hazardous waste.

  • Collect these items in a dedicated, lined container within the fume hood and transfer them to the main hazardous waste container for the compound.

Step 5: Arrange for Professional Disposal

  • Once the container is full or you have completed the work, arrange for a pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Provide the contractor with all available information on the compound, including the fact that a specific SDS is unavailable and that the disposal procedure is based on the chemistry of related compounds.

Disposal Methodologies: The Professional's Choice

While your responsibility ends with proper collection and labeling, understanding the ultimate disposal methods provides valuable context.

  • High-Temperature Incineration: This is the most probable and recommended disposal method for nitrophenols and many other hazardous organic compounds[5]. A rotary kiln incinerator operating at 820–1,600°C can ensure complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed from the exhaust)[5].

  • Chemical Treatment (For Professional Facilities): While not recommended for a laboratory setting, specialized waste treatment facilities may employ chemical degradation.

    • Reductive Degradation: Research on carcinogenic nitrosamines has shown that treatment with reagents like an aluminum-nickel alloy in an alkaline solution can reduce the nitroso group to the corresponding, less hazardous amine. This method has been proposed as a means of decontaminating equipment and degrading waste streams of certain nitroso compounds.

    • Advanced Oxidation Processes (AOPs): For related nitrophenols, methods like the Fenton reaction (using iron salts and hydrogen peroxide) have been shown to effectively degrade the aromatic ring structure[6][7][8]. This is a powerful technique for mineralizing organic pollutants in aqueous waste.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the safe management and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound assess_hazards Conduct Hazard Assessment (No SDS Available - Use Analogs) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe use_hood Work in Chemical Fume Hood don_ppe->use_hood prep_container Prepare Labeled, Compatible Hazardous Waste Container use_hood->prep_container collect_waste Collect Solid Waste & Contaminated Materials prep_container->collect_waste segregate Segregate Waste Container in Satellite Accumulation Area (SAA) collect_waste->segregate contact_ehs Contact EHS or Licensed Hazardous Waste Contractor segregate->contact_ehs transport Professional Transport to Treatment, Storage, and Disposal Facility (TSDF) contact_ehs->transport incineration Primary Disposal Method: High-Temperature Incineration transport->incineration

Caption: Decision workflow for handling and disposal.

By adhering to this comprehensive, safety-driven protocol, researchers, scientists, and drug development professionals can ensure the responsible management of this compound, protecting themselves, their colleagues, and the environment, thereby building a foundation of trust that extends beyond the laboratory.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 3-Nitro-2-(1H-pyrrol-1-yl)phenol: A Comprehensive Guide. Benchchem.com.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-nitrosophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • DrugFuture. (2023). 4-Nitrosophenol. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

  • Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]

  • ResearchGate. (2025). Initial Degradation Rate of p-Nitrophenol in Aqueous Solution by Fenton Reaction. Retrieved from [Link]

  • Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 2,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2,5-Dimethyl-4-nitrosophenol, a compound that, like many in its class, requires meticulous handling to ensure personal safety and experimental integrity. While specific data for this compound is limited, the following protocols are synthesized from information on analogous compounds, such as other substituted nitrosophenols and nitrophenols, to provide a conservative and comprehensive safety framework.

Understanding the Hazard: A Proactive Approach to Safety

Substituted nitrosophenols and nitrophenols are recognized for their potential health hazards. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and are suspected of causing genetic defects. A thorough understanding of these risks is the first step in mitigating them.

Assumed Hazard Classification based on Analogous Compounds:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 1 or 2AH318/H319: Causes serious eye damage or irritation[2][3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Specific Target Organ ToxicityCategory 2 or 3H373/H335: May cause damage to organs through prolonged or repeated exposure or may cause respiratory irritation[3][4]
Hazardous to the Aquatic EnvironmentLong-term hazardH411: Toxic to aquatic life with long lasting effects

This proactive stance on hazard identification informs every aspect of the handling protocol, from the selection of personal protective equipment to the design of the experimental workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure to this compound. The following recommendations are based on a conservative assessment of the risks.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes, dust, and vapors that can cause serious eye irritation or damage.[5]
Skin Chemical-resistant gloves (Nitrile or Neoprene preferred), lab coat, and closed-toe shoesPrevents skin contact which may cause irritation.[5] Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental splash protection.[6][7][8]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[3][5][9]

Glove Selection Logic:

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured operational plan ensures that safety is integrated into every step of the experimental workflow.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare clean & uncluttered work area verify_hood 2. Verify fume hood functionality prep_area->verify_hood locate_safety 3. Locate eyewash station & safety shower verify_hood->locate_safety assemble_ppe 4. Assemble all necessary PPE locate_safety->assemble_ppe don_ppe 5. Don all required PPE assemble_ppe->don_ppe handle_in_hood 6. Handle compound exclusively in fume hood don_ppe->handle_in_hood avoid_dust 7. Use techniques to minimize dust generation handle_in_hood->avoid_dust close_containers 8. Keep containers tightly closed avoid_dust->close_containers clean_area 9. Clean work area with appropriate solvent close_containers->clean_area dispose_ppe 10. Properly dispose of contaminated PPE clean_area->dispose_ppe wash_hands 11. Wash hands and exposed skin thoroughly dispose_ppe->wash_hands

Caption: Step-by-step safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Ensure the designated work area is clean and free of clutter.[5]

    • Verify that the chemical fume hood is functioning correctly.[5]

    • Confirm the location and accessibility of the nearest eyewash station and safety shower.[5][9]

    • Assemble all necessary equipment and reagents before beginning work.[5]

  • Handling:

    • Don all personal protective equipment as outlined in the table above.[5]

    • Conduct all manipulations of this compound within a certified chemical fume hood to control exposure.[5][9]

    • When handling the solid, use techniques such as gentle scooping to minimize the generation of airborne dust.[5]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[5]

    • Keep containers of the chemical tightly closed when not in use.[5][9]

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[5]

    • Carefully remove and dispose of all contaminated PPE in a designated hazardous waste container.[5]

    • Wash hands and any exposed skin thoroughly with soap and water.[1][5]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the safety protocol.

Caption: Protocol for the safe disposal of chemical waste.

Disposal Protocol Steps:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables like gloves and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.[11]

    • The container must be compatible with the chemical waste.[11]

  • Waste Labeling and Storage:

    • Label the hazardous waste container with the words "HAZARDOUS WASTE" and a full description of the contents, including the name "this compound" and any other components.[11]

    • Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.[11]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11]

    • Do not dispose of this chemical down the drain or in regular trash.[12]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.

References

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dimethyl-4-nitrophenol, 98%. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-nitrosophenol. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.